Product packaging for CI Vat green 1(Cat. No.:CAS No. 128-58-5)

CI Vat green 1

Cat. No.: B1669112
CAS No.: 128-58-5
M. Wt: 516.5 g/mol
InChI Key: JXUKQCUPTNLTCS-UHFFFAOYSA-N
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Description

Vat Green 1 is an organic compound that is used as a vat dye. It is a derivative of benzanthrone.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H20O4 B1669112 CI Vat green 1 CAS No. 128-58-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

30,34-dimethoxynonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3(16),4(13),5(33),6,8,10,14,17(31),18,20(32),22,24,26,28-hexadecaene-12,21-dione
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InChI

InChI=1S/C36H20O4/c1-39-27-15-25-17-7-3-5-9-21(17)35(37)23-13-11-19-20-12-14-24-30-26(18-8-4-6-10-22(18)36(24)38)16-28(40-2)34(32(20)30)33(27)31(19)29(23)25/h3-16H,1-2H3
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InChI Key

JXUKQCUPTNLTCS-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

COC1=C2C3=C(C=CC4=C3C(=C1)C5=CC=CC=C5C4=O)C6=C7C2=C(C=C8C7=C(C=C6)C(=O)C9=CC=CC=C98)OC
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Molecular Formula

C36H20O4
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DSSTOX Substance ID

DTXSID4044531
Record name C.I. Vat Green 1
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Molecular Weight

516.5 g/mol
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Physical Description

Dry Powder, Solid; [MSDSonline]
Record name Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16,17-dimethoxy-
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CAS No.

128-58-5, 113255-70-2, 12663-53-5
Record name 16,17-Dimethoxyanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione
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Record name Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16,17-dimethoxy-
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Record name 16,17-dimethoxyviolanthrene-5,10-dione
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Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Structure and Synthesis of C.I. Vat Green 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

C.I. Vat Green 1, also known by names such as Indanthren Brilliant Green B and Jade Green, is a complex organic compound widely utilized as a vat dye.[1][2] Its robust performance, including high color fastness against washing and light, has made it a significant dye in the textile industry for cellulose (B213188) fibers, and it also finds applications in coloring plastics, soap, and paper.[3][4] This technical guide provides an in-depth exploration of its chemical structure and synthesis, tailored for a scientific audience.

Chemical Structure and Identification

C.I. Vat Green 1 is a derivative of violanthrone (B7798473), which is a derivative of benzanthrone (B145504).[1][5] Its core structure is a large, polycyclic aromatic hydrocarbon. The systematic IUPAC name for C.I. Vat Green 1 is 16,17-Dimethoxyanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione.[5][6]

Below is a summary of its key identifiers and properties.

Identifier Value Reference
C.I. NameVat Green 1[7]
C.I. Number59825[7]
CAS Number128-58-5[5][6][7]
IUPAC Name16,17-Dimethoxyanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione[5][6]
Molecular FormulaC₃₆H₂₀O₄[5][6][7]
Molecular Weight516.55 g/mol [5][6]
AppearanceDark green powder[7]
Visualization of Chemical Structure

The following diagram illustrates the chemical structure of C.I. Vat Green 1.

Caption: Chemical structure of C.I. Vat Green 1.

Synthesis of C.I. Vat Green 1

The synthesis of C.I. Vat Green 1 is a multi-step process that begins with the formation of benzanthrone, followed by its conversion to violanthrone (also known as dibenzanthrone), and subsequent functionalization.[8][9] Several manufacturing methods have been documented, with the most common pathway involving the methylation of 16,17-dihydroxyviolanthrone.[7]

Overall Synthesis Pathway

The synthesis can be broadly categorized into the following key stages:

  • Synthesis of Benzanthrone: Typically prepared from anthraquinone (B42736).

  • Formation of Violanthrone: Two molecules of benzanthrone are coupled.

  • Oxidation to 16,17-Dihydroxyviolanthrone: Introduction of hydroxyl groups onto the violanthrone core.

  • Methylation to C.I. Vat Green 1: The final step to yield the target molecule.

The following diagram outlines the logical workflow of the synthesis process.

Synthesis_Workflow cluster_synthesis Synthesis of C.I. Vat Green 1 A Anthraquinone B Benzanthrone A->B  Glycerol (B35011), H₂SO₄, Fe C Violanthrone (Dibenzanthrone) B->C  Alcoholic KOH D 16,17-Dihydroxyviolanthrone C->D  Oxidation (e.g., MnO₂) E C.I. Vat Green 1 (16,17-Dimethoxyviolanthrone) D->E  Methylation

Caption: Synthesis workflow for C.I. Vat Green 1.

Experimental Protocols

While precise industrial protocols are often proprietary, the following sections detail the established chemical transformations for each major step in the synthesis of C.I. Vat Green 1, based on available literature.

Step 1: Synthesis of Benzanthrone from Anthraquinone

Benzanthrone is commercially produced by the reaction of anthraquinone with glycerol in the presence of sulfuric acid and a reducing agent, typically iron powder.[10] This process involves the reduction of anthraquinone to anthrone, which then condenses with acrolein (formed from the dehydration of glycerol).[10][11]

Methodology:

  • Anthraquinone is dissolved in concentrated sulfuric acid.

  • A reducing agent, such as iron filings or copper powder, is added to the mixture to facilitate the reduction of anthraquinone.[10]

  • Glycerol is slowly introduced into the reaction vessel. The temperature is carefully controlled and gradually increased to approximately 120°C.

  • The reaction is maintained at this temperature for several hours to ensure complete condensation.

  • After cooling, the reaction mixture is poured into a large volume of boiling water, causing the crude benzanthrone to precipitate.

  • The precipitate is filtered, washed with a dilute sodium hydroxide (B78521) solution, and then with water until neutral, and finally dried.

  • Purification can be achieved through recrystallization from a suitable solvent like tetrachloroethane or by sublimation.[10]

Step 2: Dimerization of Benzanthrone to Violanthrone

Violanthrone is synthesized through the dehydrogenative coupling of two benzanthrone molecules.[9] This is typically achieved by an alkali fusion process.

Methodology:

  • Benzanthrone is treated with a strong base, such as potassium hydroxide, in an alcoholic medium (e.g., ethanol).[3][8]

  • The mixture is heated under reflux for several hours. This promotes the coupling of two benzanthrone molecules to form 2,2'-dibenzanthronyl as an intermediate.[8]

  • The intermediate is then subjected to a higher temperature, often in the presence of the alkali, to induce cyclization and form the violanthrone structure.

Step 3: Oxidation of Violanthrone to 16,17-Dihydroxyviolanthrone

The violanthrone molecule is oxidized to introduce two hydroxyl groups at the 16 and 17 positions.

Methodology:

  • The violanthrone product from the previous step is suspended in a suitable solvent, such as fuming sulfuric acid.[3]

  • An oxidizing agent, such as manganese dioxide (MnO₂), is added to the suspension.[3][7]

  • The reaction is allowed to proceed for a set duration, after which the dihydroxy derivative is isolated.

  • The product, 16,17-dihydroxyviolanthrone, is then washed and dried.

Step 4: Methylation of 16,17-Dihydroxyviolanthrone

The final step is the methylation of the hydroxyl groups to form the dimethoxy derivative, which is C.I. Vat Green 1.[7][8]

Methodology:

  • 16,17-Dihydroxyviolanthrone is suspended in a high-boiling inert solvent, such as trichlorobenzene.[3]

  • A methylating agent is added to the mixture. Examples include dimethyl sulfate (B86663) or trifluoromethyl methyl sulfonate.[3]

  • The reaction is heated to drive the methylation to completion.

  • Upon completion, the reaction mixture is cooled, and the final product, C.I. Vat Green 1, is isolated by filtration.

  • The product is washed with a solvent to remove any unreacted starting materials and byproducts, and then dried.

One described method specifies using tetramethylammonium (B1211777) chloride with trifluoromethyl methyl sulfonate as the methylation agent in a trichlorobenzene solvent, followed by reduction with aniline (B41778) to yield the final product with a high total yield.[3]

This guide provides a foundational understanding of the chemical nature and synthesis of C.I. Vat Green 1. The described protocols are based on established chemical principles and published outlines, offering a strong basis for further research and development.

References

A Technical Guide to the Spectroscopic Properties of C.I. Vat Green 1

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

C.I. Vat Green 1, also known by trade names such as Jade Green and Indanthren Brilliant Green B, is a synthetic organic dye belonging to the violanthrone (B7798473) class of compounds.[1][2] Its molecular structure is 16,17-Dimethoxydinaphtho[1,2,3-cd:3′,2′,1′-lm]perylene-5,10-dione.[3] As a vat dye, it is characterized by its insolubility in water in its oxidized pigmentary state.[4] For application, primarily in the textile industry for dyeing cellulosic fibers like cotton, it must first be converted to its water-soluble "leuco" form through alkaline reduction.[4][5] This technical guide provides a comprehensive overview of the known spectroscopic properties of C.I. Vat Green 1, detailed experimental protocols for its characterization, and a workflow for analysis. Information regarding its involvement in biological signaling pathways is absent from the current scientific literature, as its primary application is industrial rather than pharmaceutical.[6][7]

Data Presentation

The quantitative data available for C.I. Vat Green 1 is summarized in the tables below. It is important to note that while UV-Visible absorption data for the reduced leuco form is available, specific photoluminescence data such as emission maximum and quantum yield for C.I. Vat Green 1 are not prominently reported in the reviewed literature. However, other violanthrone derivatives are known to exhibit fluorescence.[8][9]

Table 1: General and Physical Properties of C.I. Vat Green 1

PropertyValueReference
C.I. NameVat Green 1[3]
C.I. Number59825[2]
CAS Number128-58-5[2]
Molecular FormulaC₃₆H₂₀O₄[2][3]
Molecular Weight516.54 g/mol [2]
Physical FormDark green powder[10]
SolubilityInsoluble in water, ethanol, chloroform. Soluble in hot tetrahydronaphthalene and slightly soluble in acetone (B3395972) and nitrobenzene.[2][10]

Table 2: Spectroscopic Properties of C.I. Vat Green 1

ParameterValueConditionsReference
UV-Visible Absorption
λmax (Oxidized Form)No distinct maximum; broad band observed.In solution, scattering effects from insoluble particles interfere with measurement.
λmax (Reduced "Leuco" Form)610 nmIn an alkaline solution of sodium hydrosulphite.
Photoluminescence
Emission Maximum (λem)Data not available in cited literature.-
Fluorescence Quantum Yield (ΦF)Data not available in cited literature.-

Experimental Protocols

The following sections detail the methodologies for determining the key spectroscopic properties of C.I. Vat Green 1.

Protocol 1: Determination of UV-Visible Absorption Spectrum

This protocol describes the measurement of the UV-Vis absorption spectrum for both the insoluble (oxidized) and soluble leuco (reduced) forms of C.I. Vat Green 1.

1. Materials and Equipment:

  • C.I. Vat Green 1

  • A suitable organic solvent for the oxidized form (e.g., hot tetrahydronaphthalene) or an appropriate aqueous dispersion.

  • For the leuco form: Sodium hydroxide (B78521) (NaOH), sodium hydrosulfite (Na₂S₂O₄), and deionized water.

  • Dual-beam UV-Vis spectrophotometer

  • Quartz or glass cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

2. Procedure for Oxidized Form:

  • Sample Preparation: Prepare a dilute dispersion of C.I. Vat Green 1 in the chosen solvent. Due to its insolubility, achieving a true solution may not be possible, and light scattering is expected.

  • Blank Measurement: Fill a cuvette with the pure solvent to be used as the blank. Place it in the reference beam of the spectrophotometer.

  • Sample Measurement: Fill a second cuvette with the dye dispersion.

  • Spectrum Acquisition: Scan the sample across a wavelength range of 400–800 nm. The resulting spectrum is likely to be a broad band without a sharp maximum due to scattering.

3. Procedure for Reduced (Leuco) Form:

  • Preparation of Reducing Solution: Prepare an alkaline reducing bath by dissolving NaOH and sodium hydrosulfite in deionized water.

  • Vatting Process: Disperse a known quantity of C.I. Vat Green 1 in the alkaline solution. Gently heat (e.g., to 50-60 °C) to facilitate the reduction to the soluble blue-colored leuco form.[10]

  • Blank Measurement: Use the alkaline reducing solution without the dye as the blank.

  • Sample Measurement: Once the dye is fully reduced and dissolved, take an aliquot of the leuco dye solution and place it in a sample cuvette.

  • Spectrum Acquisition: Immediately scan the absorbance from 400–800 nm. Record the wavelength of maximum absorbance (λmax).

Protocol 2: Determination of Relative Fluorescence Quantum Yield (ΦF)

This protocol outlines the comparative method for determining the fluorescence quantum yield of a fluorescent compound, which can be applied to C.I. Vat Green 1 or its derivatives. This method requires a well-characterized fluorescent standard with a known quantum yield.

1. Materials and Equipment:

  • C.I. Vat Green 1 dissolved in a suitable solvent (e.g., one in which it is soluble and fluorescent).

  • Fluorescence standard with a known quantum yield (ΦF,ST) that absorbs at a similar excitation wavelength (e.g., Rhodamine 6G, Quinine Sulfate).

  • Spectrofluorometer with corrected emission spectra capabilities.

  • UV-Vis spectrophotometer.

  • 1 cm path length quartz cuvettes.

  • High-purity solvent.

2. Methodology:

  • Select Excitation Wavelength: Choose an excitation wavelength where both the test sample and the standard have significant absorbance.

  • Prepare Stock Solutions: Prepare stock solutions of the C.I. Vat Green 1 sample (X) and the standard (ST) in the same solvent.

  • Prepare Serial Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to yield absorbances in the range of 0.02 to 0.1 at the chosen excitation wavelength to minimize inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance of each diluted solution at the excitation wavelength.

  • Measure Fluorescence Spectra: For each solution, record the corrected fluorescence emission spectrum using the spectrofluorometer, ensuring identical instrument settings (e.g., excitation/emission slit widths) for all measurements.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Data Analysis:

    • For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance at the excitation wavelength.

    • Determine the slope (Gradient) of the resulting straight line for both the sample (Gradₓ) and the standard (Gradₛₜ).

    • Calculate the quantum yield of the sample (ΦF,X) using the following equation:

      ΦF,X = ΦF,ST * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

      Where:

      • ΦF,ST is the quantum yield of the standard.

      • Gradₓ and Gradₛₜ are the gradients from the plots of integrated fluorescence intensity vs. absorbance.

      • ηₓ and ηₛₜ are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used, this term becomes 1.

Mandatory Visualization

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a dye such as C.I. Vat Green 1.

Spectroscopic_Workflow cluster_prep 1. Sample Preparation cluster_uvvis 2. UV-Vis Absorption Analysis cluster_fluoro 3. Fluorescence Analysis cluster_analysis 4. Data Analysis & Calculation start Start: Characterize Dye prep_stock Prepare Stock Solution in Appropriate Solvent start->prep_stock prep_series Create Serial Dilutions (Abs < 0.1) prep_stock->prep_series measure_abs Measure Absorbance Spectra for Each Dilution prep_series->measure_abs measure_fluor Measure Corrected Emission Spectra prep_series->measure_fluor determine_lambda_max Determine λmax and Abs at Excitation Wavelength measure_abs->determine_lambda_max plot_data Plot: Integrated Intensity vs. Absorbance determine_lambda_max->plot_data integrate_fluor Integrate Fluorescence Intensity (Area under curve) measure_fluor->integrate_fluor integrate_fluor->plot_data calc_qy Calculate Relative Quantum Yield (ΦF) using Standard's Gradient plot_data->calc_qy end_report Final Report: - λmax - Molar Absorptivity (ε) - Emission Spectrum - Quantum Yield (ΦF) calc_qy->end_report

Caption: Workflow for Spectroscopic Characterization of a Fluorescent Dye.

References

The Photophysical Landscape of CI Vat Green 1: A Technical Examination for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Core Photophysical Characteristics of the Violanthrone (B7798473) Chromophore, with CI Vat Green 1 as a Central Reference.

General and Physicochemical Properties

This compound is a dark green powder with the chemical formula C36H20O4 and a molecular weight of 516.54 g/mol .[1][3] It is insoluble in water and common organic solvents like ethanol, chloroform, and toluene (B28343), but shows some solubility in high-boiling point solvents such as hot 1,2,3,4-tetrahydronaphthalene, nitrobenzene, and pyridine.[1][3]

PropertyValueSource
CI Name Vat Green 1[1][3]
CI Number 59825[1][3]
CAS Number 128-58-5[1][3]
Molecular Formula C36H20O4[1][3]
Molecular Weight 516.54 g/mol [1][3]
Appearance Dark green powder[1][3]
Solubility Insoluble in water, ethanol, chloroform, toluene. Soluble in hot 1,2,3,4-tetrahydronaphthalene, nitrobenzene, pyridine.[1][3]

Photophysical Characteristics of the Violanthrone Chromophore

The photophysical properties of violanthrone derivatives are dictated by their extended π-conjugated system. The core violanthrone structure exhibits absorption in the visible region, and its derivatives can be chemically modified to tune these properties.

Absorption and Emission Spectroscopy

The UV-Vis absorption spectrum of a violanthrone monomer in toluene displays a characteristic broad absorption band in the visible region. A new absorption band can be observed in linked violanthrone dimers at approximately 500 nm, which is attributed to a transition from the HOMO-2 to the LUMO, where electron density is delocalized across the aromatic bridge.

While specific emission data for this compound is not available, a study on a novel near-infrared (NIR) violanthrone derivative demonstrated that chemical modification with electron-withdrawing groups can significantly shift the emission to the NIR region and enhance the fluorescence quantum yield. This suggests that the photophysical properties of this compound can be similarly modulated.

CompoundSolventAbsorption Maxima (λabs, nm)Emission Maxima (λem, nm)Source
Violanthrone MonomerToluene~450-650Not Reported
Violanthrone Dimer IToluene~500Not Reported
Excited-State Dynamics

The excited-state dynamics of violanthrone derivatives are complex and can involve processes such as intersystem crossing to the triplet state. In a study of violanthrone-79 (B33473) (a related compound), the lifetime of the photo-prepared singlet state in toluene was determined to be 4.97 ns. The transient absorption spectrum of this species exhibits a stimulated emission feature at 1.84 eV and a broad ground-state bleach from about 1.9 eV upwards.

CompoundSolventExcited StateLifetime (τ)Source
Violanthrone-79TolueneSinglet (S1)4.97 ± 0.17 ns

Experimental Protocols

The following are generalized experimental protocols based on methodologies reported for the characterization of violanthrone derivatives.

UV-Vis Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission spectra of the compound.

Methodology:

  • Sample Preparation: Prepare dilute solutions of the violanthrone derivative in a suitable solvent (e.g., toluene, benzonitrile) in a quartz cuvette.

  • Absorption Measurement: Acquire the UV-Vis absorption spectrum using a dual-beam spectrophotometer (e.g., Cary 50 Bio).

  • Fluorescence Measurement: Measure the fluorescence emission spectrum using a fluorescence spectrometer (e.g., Cary Eclipse, Agilent Technologies). The excitation wavelength should be set at a value within the absorption band of the sample.

G cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluor Fluorescence Spectroscopy A Dissolve violanthrone derivative in solvent B Transfer to quartz cuvette A->B C Place cuvette in spectrophotometer B->C E Excite sample at λabs D Record UV-Vis spectrum C->D F Record emission spectrum E->F

Workflow for Spectroscopic Analysis
Femtosecond Transient Absorption Spectroscopy

Objective: To investigate the ultrafast excited-state dynamics of the compound.

Methodology:

  • Sample Preparation: Prepare a solution of the violanthrone derivative in a suitable solvent.

  • Pump-Probe Measurement: Utilize a pump-probe transient absorption spectroscopy setup. A femtosecond laser pulse (pump) excites the sample, and a second, time-delayed pulse (probe) measures the change in absorption as a function of time after excitation.

  • Data Analysis: The resulting data is used to determine the lifetimes of the excited states.

G cluster_setup Experimental Setup cluster_analysis Data Analysis A Femtosecond Laser Source B Beam Splitter A->B C Pump Beam B->C D Probe Beam B->D F Sample C->F E Delay Stage D->E E->F G Detector F->G H Measure ΔA vs. time delay G->H I Determine excited-state lifetimes H->I

Transient Absorption Spectroscopy Workflow

Conclusion

While a complete photophysical profile of this compound remains to be fully elucidated in the scientific literature, the analysis of its core violanthrone structure and related derivatives provides valuable insights into its expected behavior. The extended π-conjugation of the violanthrone system gives rise to absorption in the visible spectrum and the potential for fluorescence that can be tuned through chemical modification. The excited-state dynamics are characterized by nanosecond-scale lifetimes for the singlet state. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own detailed investigations into the photophysical characteristics of this compound and other violanthrone-based molecules. Such studies will be crucial for unlocking the potential of this class of dyes in advanced scientific and technological applications beyond their traditional use in the textile industry.

References

CI Vat green 1 solubility in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of CI Vat Green 1 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility descriptions and a relative solubility series. Additionally, a detailed, generalized experimental protocol for determining dye solubility is provided, alongside logical diagrams to illustrate the experimental workflow.

Introduction to this compound

This compound, with the CAS number 128-58-5, is a large, polycyclic aromatic organic compound used as a vat dye.[1] Its chemical structure, 16,17-dimethoxydinaphtho[1,2,3-cd:3′,2′,1′-lm]perylene-5,10-dione, contributes to its high stability and its generally low solubility in common solvents.[1][2] Understanding its solubility is crucial for various applications beyond textile dyeing, including in materials science and potentially in drug development, where solution-phase processing is often required.

Solubility of this compound in Organic Solvents

Data Presentation: Qualitative and Relative Solubility
SolventSolubility DescriptionTemperatureCitation
1,2,3,4-TetrahydronaphthaleneSolubleHot[3][4][5][6]
Dimethylformamide (DMF)SolubleNot Specified[2]
Dimethyl Sulfoxide (DMSO)SolubleNot Specified[7]
AcetoneSlightly SolubleNot Specified[3][4][5][6]
2-ChlorophenolSlightly SolubleNot Specified[3][4][5][6]
NitrobenzeneSlightly SolubleNot Specified[3][4][5][6]
PyridineSlightly SolubleHot[3][4][5][6]
DioxaneSoluble (relative)Not Specified[2]
MonoethanolamineSoluble (relative)Not Specified[2]
Cyclohexylamine (B46788)Soluble (relative)Not Specified[2]
Glycol Monoethyl EtherSoluble (relative)Not Specified[2]
Benzene (B151609)Soluble (relative)Not Specified[2]
Diethylamine (B46881)Soluble (relative)Not Specified[2]
WaterInsolubleNot Specified[3][4][5][6]
EthanolInsolubleNot Specified[3][4][5][6]
ChloroformInsolubleNot Specified[3][4][5][6]
TolueneInsolubleNot Specified[3][4][5][6]

A study by Blackburn and Duffield (1987) established a relative order of solubility for this compound in a range of organic solvents, which increases as follows: diethylamine < benzene < glycol monoethyl ether < cyclohexylamine < monoethanolamine < dioxane < dimethylformamide.[2]

Experimental Protocols: Determination of Dye Solubility

While specific experimental details for the determination of this compound solubility are scarce, a general and robust method based on UV-Vis spectrophotometry can be employed. This method is widely applicable for colored compounds.

General Protocol for Solubility Determination via UV-Vis Spectrophotometry

This protocol outlines the steps to determine the solubility of a dye like this compound in a given organic solvent.

Objective: To determine the saturation concentration of the dye in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Solvent of interest

  • Volumetric flasks

  • Pipettes

  • Syringe filters (solvent-compatible, e.g., PTFE)

  • UV-Vis spectrophotometer

  • Cuvettes (quartz or solvent-compatible)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

Methodology:

  • Preparation of Standard Solutions and Calibration Curve:

    • Accurately weigh a small amount of this compound and dissolve it in a known volume of the solvent to create a stock solution of known concentration.

    • Perform a series of dilutions of the stock solution to prepare a set of standard solutions with decreasing concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer. The solvent should be used as the blank.

    • Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or close to it). Determine the linear regression equation (y = mx + c), where y is absorbance, x is concentration, m is the slope, and c is the y-intercept.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed container. The amount should be sufficient to ensure that not all of the dye dissolves.

    • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

  • Sample Analysis:

    • After the equilibration period, allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any suspended solid particles. This step is critical to avoid artificially high absorbance readings.

    • If the absorbance of the filtered saturated solution is expected to be outside the linear range of the calibration curve, dilute it with a known volume of the solvent.

    • Measure the absorbance of the (diluted) saturated solution at the λmax.

  • Calculation of Solubility:

    • Using the linear regression equation from the calibration curve, calculate the concentration of the dye in the (diluted) saturated solution from its absorbance.

    • If the saturated solution was diluted, multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution.

    • The resulting concentration is the solubility of this compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or g/L.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

G Experimental Workflow for Solubility Determination A Prepare Standard Solutions and Calibration Curve E Measure Absorbance of Standards (UV-Vis) A->E B Prepare Saturated Solution (Excess Dye in Solvent) C Equilibrate at Constant Temperature B->C D Filter Supernatant C->D F Measure Absorbance of Saturated Solution (UV-Vis) D->F G Plot Calibration Curve (Absorbance vs. Concentration) E->G H Calculate Concentration from Calibration Curve F->H G->H I Determine Solubility (Apply Dilution Factor if necessary) H->I

Caption: Workflow for determining dye solubility via UV-Vis spectrophotometry.

Logical Relationship for Solubility Data Application

G Logical Flow for Utilizing Solubility Data A Identify Application Need (e.g., Formulation, Synthesis) B Consult Solubility Data Table A->B C Select Potential Solvents B->C D Consider Process Parameters (Temperature, Cost, Safety) C->D E Perform Experimental Verification D->E F Optimized Process/Formulation E->F

Caption: Decision-making process for solvent selection based on solubility data.

References

The Enduring Legacy of Jade Green: A Technical Guide to the Historical Development and Discovery of CI Vat Green 1

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CI Vat Green 1, known colloquially as Jade Green, stands as a landmark achievement in the history of synthetic dyes. Its discovery in the early 20th century marked a pivotal moment, offering for the first time a vibrant, lightfast green hue that revolutionized the textile industry. This technical guide provides an in-depth exploration of the historical development, discovery, and chemical synthesis of this iconic dyestuff. Aimed at researchers, scientists, and professionals in drug development, this document details the key scientific milestones, experimental protocols, and quantitative data associated with this compound, providing a comprehensive resource on its enduring legacy.

Historical Context and Discovery

The quest for a stable and brilliant green dye was a significant challenge for chemists in the late 19th and early 20th centuries. While the synthesis of mauveine by William Henry Perkin in 1856 had ushered in the age of synthetic dyes, a green dye with excellent fastness properties remained elusive. The breakthrough came in 1920 from the laboratories of Scottish Dyes Ltd. in Grangemouth, Scotland.[1] This new dye, initially marketed under the trade name Caledon Jade Green, was the first synthetic green vat dye to exhibit exceptional lightfastness, a property that dramatically changed public perception of color longevity in textiles.[1]

The discovery was a culmination of the pioneering work on anthraquinoid vat dyes that began with René Bohn's synthesis of indanthrone (B1215505) blue in 1901.[1] The team at Scottish Dyes Ltd., which would later become part of Imperial Chemical Industries (ICI), built upon this foundation to create the complex molecular architecture of this compound.

Chemical Structure and Properties

This compound is chemically identified as 16,17-dimethoxydinaphtho[1,2,3-cd:3′,2′,1′-lm]perylene-5,10-dione. It is a derivative of benzanthrone (B145504) and possesses a large, planar polycyclic aromatic ketone structure.[2] This extensive conjugated system is responsible for its intense color and remarkable stability.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CI Name Vat Green 1
CI Number 59825
CAS Number 128-58-5
Molecular Formula C₃₆H₂₀O₄
Molecular Weight 516.55 g/mol [3][4]
Appearance Dark green solid/powder[2]
Solubility Insoluble in water; soluble in a solution of sodium hydrosulfite in alkali (leuco form)

As a vat dye, this compound is applied to cellulosic fibers such as cotton in a soluble, reduced "leuco" form. This is achieved by treatment with a reducing agent, typically sodium hydrosulfite, in an alkaline solution. The soluble leuco form penetrates the fiber, and subsequent oxidation, either by air or chemical oxidants, regenerates the insoluble pigment, trapping it within the fiber matrix. This process imparts excellent wash and light fastness to the dyed fabric.

Synthesis of this compound

The most common industrial synthesis of this compound commences with benzanthrone, a readily available coal-tar derivative. The overall process can be broken down into three key stages:

  • Dimerization of Benzanthrone: Formation of 2,2'-dibenzanthronyl.

  • Oxidative Cyclization: Conversion of 2,2'-dibenzanthronyl to 16,17-dihydroxyviolanthrone.

  • Methylation: Formation of the final product, 16,17-dimethoxydibenzanthrone (this compound).

Synthesis_Pathway Benzanthrone Benzanthrone Dibenzanthronyl 2,2'-Dibenzanthronyl Benzanthrone->Dibenzanthronyl  Dimerization   Dihydroxyviolanthrone 16,17-Dihydroxyviolanthrone Dibenzanthronyl->Dihydroxyviolanthrone  Oxidative  Cyclization   VatGreen1 This compound (16,17-Dimethoxydibenzanthrone) Dihydroxyviolanthrone->VatGreen1  Methylation  

Synthetic pathway of this compound from Benzanthrone.
Experimental Protocols

The following sections provide detailed methodologies for the key synthetic steps. It is important to note that these protocols are compiled from various sources, including patents and technical literature, and may require optimization for specific laboratory conditions.

The dimerization of benzanthrone is typically achieved through an oxidative coupling reaction.

  • Methodology:

    • Purified benzanthrone (200 parts) is dissolved in 100% sulfuric acid (2000 parts).

    • The solution is cooled to between -5°C and 0°C.

    • Manganese dioxide (81.6%, 370 parts) is added portion-wise while maintaining the temperature below 5°C.

    • The reaction mixture is stirred at this temperature for approximately 20 hours until the reaction is complete.

    • The reaction mass is then discharged into a solution of water (5000 parts) and sodium bisulfite (370 parts).

    • Concentrated sulfuric acid (400 parts) is added, and the slurry is heated to boiling.

    • The precipitated 2,2'-dibenzanthronyl is isolated by filtration, washed with water until neutral, and dried.

Table 2: Quantitative Data for the Synthesis of 2,2'-Dibenzanthronyl

ParameterValueReference
Starting Material Benzanthrone[5]
Reagents Sulfuric acid, Manganese dioxide, Sodium bisulfite[5]
Reaction Temperature -5 to 5°C[5]
Reaction Time ~20 hours[5]
Yield ~70% (ash-free basis)[5]

This step involves the oxidative cyclization of the dibenzanthronyl intermediate. An improved process described in a patent focuses on a two-step oxidation and reduction sequence to achieve higher yields.

  • Methodology:

    • 2,2'-Dibenzanthronyl is oxidized in a sulfuric acid medium (80-90% H₂SO₄) using manganese dioxide to form 16,17-dioxodibenzanthrone.

    • The reaction mixture is then treated with a metal powder (e.g., aluminum, zinc, iron, or copper) to reduce the 16,17-dioxodibenzanthrone to 16,17-dihydroxydibenzanthrone.

    • The reduction is carried out at a controlled temperature of 10-15°C.

    • The final product is isolated by filtration.

Table 3: Quantitative Data for the Synthesis of 16,17-Dihydroxyviolanthrone

ParameterValueReference
Starting Material 2,2'-Dibenzanthronyl
Reagents Sulfuric acid, Manganese dioxide, Metal powder (e.g., Al)
Reaction Temperature 10-15°C (for reduction)
Yield Improvement 32% greater than previous methods

The final step is the methylation of the dihydroxy intermediate.

  • Methodology:

    • The filter cake of 16,17-dihydroxydibenzanthrone is treated with a methylating agent, such as dimethyl sulfate (B86663) or methyl p-toluene sulfonate.

    • The reaction is typically carried out in the presence of a base to facilitate the etherification.

    • The crude this compound is then isolated, purified, and formulated as a dye paste or powder.

Table 4: Quantitative Data for the Methylation of 16,17-Dihydroxyviolanthrone

ParameterValueReference
Starting Material 16,17-Dihydroxyviolanthrone
Methylating Agent Dimethyl sulfate
Yield ~98.6% (crude)

Characterization

The characterization of this compound and its intermediates is crucial for quality control and research purposes. Standard analytical techniques are employed to confirm the structure and purity of the compounds.

  • Infrared (IR) Spectroscopy: The FT-IR spectrum of this compound exhibits characteristic peaks corresponding to its functional groups. The spectrum would show absorptions for C-H stretching of the aromatic rings, C=O stretching of the quinone system, and C-O stretching of the methoxy (B1213986) groups.

  • UV-Visible (UV-Vis) Spectroscopy: In its reduced leuco form, this compound shows a distinct absorption maximum, which is utilized in dyeing control processes. The insoluble pigment form in solution can lead to light scattering, but in a completely reduced state, an absorption peak around 610 nm is observed.

  • Chromatography: High-performance liquid chromatography (HPLC) is a valuable tool for assessing the purity of this compound and for separating it from any impurities or isomers.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Benzanthrone Benzanthrone Dimerization Dimerization Benzanthrone->Dimerization Dibenzanthronyl Dibenzanthronyl Dimerization->Dibenzanthronyl Oxidative_Cyclization Oxidative_Cyclization Dibenzanthronyl->Oxidative_Cyclization Dihydroxyviolanthrone Dihydroxyviolanthrone Oxidative_Cyclization->Dihydroxyviolanthrone Methylation Methylation Dihydroxyviolanthrone->Methylation Crude_Vat_Green_1 Crude_Vat_Green_1 Methylation->Crude_Vat_Green_1 Filtration_Washing Filtration_Washing Crude_Vat_Green_1->Filtration_Washing Purified_Vat_Green_1 Purified_Vat_Green_1 Filtration_Washing->Purified_Vat_Green_1 IR_Spectroscopy IR_Spectroscopy Purified_Vat_Green_1->IR_Spectroscopy UV_Vis_Spectroscopy UV_Vis_Spectroscopy Purified_Vat_Green_1->UV_Vis_Spectroscopy HPLC HPLC Purified_Vat_Green_1->HPLC

General experimental workflow for the synthesis and analysis of this compound.

Conclusion

This compound, or Jade Green, represents a significant milestone in the field of synthetic chemistry. Its discovery not only provided a much-needed stable green dye but also spurred further research into the complex chemistry of anthraquinoid colorants. The synthesis of this dye, involving a multi-step process from benzanthrone, showcases the ingenuity of early 20th-century industrial chemistry. This technical guide has provided a comprehensive overview of the historical context, discovery, and detailed synthetic pathways of this compound, offering a valuable resource for scientists and researchers in the field. The enduring popularity of this vibrant and robust dye is a testament to its pioneering role in the world of color.

References

CAS number and safety information for CI Vat green 1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to C.I. Vat Green 1: CAS Number, Safety, and Handling

This technical guide provides comprehensive information on C.I. Vat Green 1, intended for researchers, scientists, and professionals in drug development. It covers the chemical's identification, physical and chemical properties, detailed safety information, and handling protocols.

Chemical Identification

C.I. Vat Green 1 is an organic compound used as a vat dye.[1] It is a derivative of benzanthrone.[1]

IdentifierValueReference
Chemical Name 16,17-dimethoxyanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione[1]
C.I. Name Vat Green 1[2][3][4]
CAS Number 128-58-5[1][2][3][4]
C.I. Number 59825[1][5]
Synonyms 7-Dimethoxyviolanthrone, Sandothrene Brilliant Green NBF, Vat Brilliant Green FFB[1][5]

Physicochemical Properties

Vat Green 1 is a variegated dark green powder.[6] It is generally insoluble in water, alcohol, chloroform, and toluene, but soluble in hot tetrahydronaphthalene and slightly soluble in acetone (B3395972) and nitrobenzene.[5][6]

PropertyValueReference
Molecular Formula C₃₆H₂₀O₄[1][2][3][4]
Molecular Weight 516.54 g/mol [2][3][6][7]
Appearance Green to dark green solid powder[6][7][8]
Decomposition When heated to decomposition, it emits acrid smoke and fumes.[8]

Safety and Hazard Information

C.I. Vat Green 1 is considered an irritant and may be harmful if not handled properly.[7][8]

GHS Classification

According to aggregated GHS information, C.I. Vat Green 1 is classified as follows, though some reports indicate it does not meet GHS hazard criteria:

Hazard ClassCodeDescriptionReference
Serious eye damage/eye irritationH319Causes serious eye irritation[8]
Toxicological Data

Toxicological data is limited, but available studies indicate the following values:

TestSpeciesRouteValueReference
LD₅₀ (Lethal Dose, 50%)RatIntraperitoneal2600 mg/kg[8]
TL₅₀ (Median Tolerance Limit)Fathead Minnow (Pimephales promelas)Aquatic> 180 mg/L over 24, 48, & 96 hrs[8]
IC₅₀ (50% Inhibition Concentration)-Respiration Rate> 100 mg/L[8]
Health Effects
  • Eye Contact : Causes serious eye irritation.[8] Dust may lead to irritation and inflammation.[7]

  • Skin Contact : Prolonged or repeated contact may cause skin irritation in sensitive individuals.[7]

  • Inhalation : May cause irritation of the respiratory tract.[7][9]

  • Ingestion : Harmful if swallowed. May cause gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.[7]

Experimental Protocols

Detailed experimental protocols are not fully available in the cited literature. However, references to the studies from which toxicological data were obtained are provided below.

  • Acute Toxicity in Fathead Minnows : The TL₅₀ value is cited from the study: Little LW et al; Acute Toxicity of Selected Commercial Dyes to Fathead Minnow & Evaluation of Biological Treatment for Reduction of Toxicity; Eng Bull Purdue Univ, Eng Ext Ser 145(1) 524 (1974).[8] The general protocol for such a study involves exposing the fish to various concentrations of the chemical in water for a specified period (in this case, up to 96 hours) and observing the survival rate to determine the concentration at which 50% of the fish survive.[8]

  • Acute Toxicity in Rats : The intraperitoneal LD₅₀ in rats is listed in ChemIDplus and the Hazardous Substances Data Bank (HSDB).[8] A typical protocol for an LD₅₀ study involves administering different doses of the substance to groups of animals and monitoring them for a set period to determine the dose that is lethal to 50% of the population. At lethal doses, C.I. Vat Green 1 was observed to cause depressed activity and ataxia in rats.[8]

Handling and Safety Precautions

A systematic approach to handling C.I. Vat Green 1 is crucial to minimize exposure and ensure laboratory safety.

G cluster_assessment Risk Assessment cluster_ppe Personal Protective Equipment (PPE) cluster_handling Engineering Controls & Handling cluster_emergency Emergency Procedures cluster_storage Storage & Disposal A Review SDS and Toxicological Data B Identify Hazards: - Eye Irritant (H319) - Skin/Respiratory Irritant - Harmful if Swallowed A->B C Eye Protection: Chemical Safety Goggles B->C Required PPE D Hand Protection: Chemical Resistant Gloves B->D Required PPE E Respiratory Protection: Use NIOSH-approved respirator (especially for dust/aerosols) B->E Required PPE F Work in a Chemical Fume Hood B->F Safe Handling G Use adequate ventilation B->G Safe Handling H Minimize dust generation and accumulation B->H Safe Handling I Avoid contact with eyes, skin, and clothing B->I Safe Handling L Inhalation: Move to fresh air. Seek medical aid. H->L If inhaled N Store in a cool, dry, dark, well-ventilated place H->N After use O Keep container tightly closed H->O After use J Eye Contact: Flush with water for 15 mins. Seek medical aid. I->J If contact occurs K Skin Contact: Wash with soap and water. I->K M Ingestion: Rinse mouth. Seek medical aid. I->M If swallowed I->N After use I->O After use P Dispose of via licensed professional waste disposal service N->P End-of-life O->P End-of-life

Caption: Workflow for Safe Handling of C.I. Vat Green 1.

Engineering Controls
  • Use in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Employ local exhaust ventilation or other engineering controls to manage airborne levels.[7]

  • Ensure safety showers and eyewash stations are readily accessible.[7]

Personal Protective Equipment (PPE)
  • Eye/Face Protection : Wear chemical safety goggles.[7][10]

  • Skin Protection : Use chemical-resistant rubber gloves.[7][10]

  • Respiratory Protection : If dust is generated, use a NIOSH-approved respirator or equivalent.[9][10]

First Aid Measures
  • After Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen and consult a physician.[7][9]

  • After Skin Contact : Wash the affected area with plenty of soap and water.[7][9]

  • After Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention.[7][9]

  • After Ingestion : Do not induce vomiting. Rinse mouth with water and consult a physician. Never give anything by mouth to an unconscious person.[7][9]

Storage and Stability

  • Storage Conditions : Store in a cool, dry, dark, and well-ventilated place.[1][3][5][7] Keep containers tightly closed and protected from light.[7][11] Recommended short-term storage is at 0-4°C and long-term at -20°C.[1]

  • Stability : The product is stable under normal temperatures and pressures.[7]

  • Incompatibilities : Avoid strong oxidizing and reducing agents.[7]

  • Hazardous Decomposition Products : Thermal decomposition may produce irritating and toxic fumes and gases, including carbon oxides.[7][8]

Accidental Release Measures

  • Personal Precautions : Use proper personal protective equipment. Avoid breathing dust and prevent dust formation.[9][10]

  • Cleanup Procedures : Vacuum or sweep up the material and place it into a suitable, closed container for disposal. Avoid actions that create dust.[7][9][10]

  • Environmental Precautions : Do not let the product enter drains or surface waters.[10]

References

Molecular weight and formula of CI Vat green 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CI Vat Green 1, a synthetic dye with a complex polycyclic aromatic structure. This document details its chemical and physical properties, provides a protocol for its synthesis, and touches upon its limitedly explored biological activities, offering insights for researchers in chemistry, materials science, and drug development.

Core Properties and Formula

This compound, also known by its Colour Index number 59825, is a member of the violanthrone (B7798473) class of dyes. Its chemical identity is well-established, and its key properties are summarized below.

PropertyValueReference
Molecular Formula C₃₆H₂₀O₄[1]
Molecular Weight 516.54 g/mol [1]
Exact Mass 516.1362 u[2]
CAS Number 128-58-5[2]
Common Synonyms Vat Green 1, 16,17-Dimethoxyviolanthrone, Jade Green, Vat Brilliant Green FFB, Caledon Jade Green[3][4]
IUPAC Name 16,17-dimethoxyanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione[2]
Appearance Dark green powder

Physicochemical Characteristics

This compound is practically insoluble in water, ethanol, chloroform, and toluene.[5] It exhibits slight solubility in acetone, o-chlorophenol, nitrobenzene, and hot pyridine, and is soluble in hot 1,2,3,4-tetrahydronaphthalene.[5] In concentrated sulfuric acid, it forms a red-purple solution, from which a green precipitate forms upon dilution.[5]

The dye undergoes a characteristic color change upon reduction, a key feature of vat dyes. In an alkaline reduction, its leuco form is blue, while in an acidic reduction, the leuco form appears bright red.[5]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. One common pathway involves the methylation of 16,17-dihydroxyviolanthrone (B89487). A detailed laboratory-scale protocol based on described manufacturing methods is provided below.

Objective: To synthesize this compound (16,17-dimethoxyviolanthrone) from 16,17-dihydroxyviolanthrone.

Materials:

  • 16,17-dihydroxyviolanthrone

  • Dimethyl sulfate (B86663) (methylation agent)

  • Potassium hydroxide (B78521) (base)

  • Trichlorobenzene (solvent)

  • Methanol (B129727) (for precipitation and washing)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

  • Drying oven

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 1.5 parts of 16,17-dihydroxyviolanthrone to 6 parts of trichlorobenzene.

  • Addition of Base: Slowly add a stoichiometric excess of potassium hydroxide to the suspension while stirring under a nitrogen atmosphere.

  • Methylation: Gently heat the mixture to approximately 80-100°C. Add a slight excess of dimethyl sulfate dropwise to the reaction mixture.

  • Reaction: Maintain the reaction at a reflux temperature for several hours until the reaction is complete (completion can be monitored by thin-layer chromatography).

  • Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing an excess of methanol to precipitate the crude product.

  • Filtration and Washing: Filter the precipitate using a Buchner funnel. Wash the filter cake sequentially with methanol and then with deionized water to remove unreacted reagents and byproducts.

  • Drying: Dry the purified product in a vacuum oven at 60-80°C until a constant weight is achieved.

Potential Biological Activity and Toxicological Profile

While primarily used as a dye, some research suggests potential biological interactions of this compound that may be of interest to drug development professionals. It has been reported to react with polymorphonuclear leucocytes, leading to the production of free radicals. This finding suggests a potential for this molecule to modulate inflammatory responses, although this has not been extensively studied.

Toxicological data indicates that this compound may cause serious eye irritation.[5] Acute toxicity studies in fish (Pimephales promelas) have shown a high LC50 value, suggesting low acute aquatic toxicity.[5]

Manufacturing and Application Workflow

The general manufacturing process for this compound involves multiple steps starting from benzanthrone. This workflow is crucial for understanding the synthesis and potential impurities.

G A Benzanthrone B Oxidation (H2SO4, MnO2) A->B Step 1 C 2:2'-Dibenzanthronyl Intermediate B->C D Alkaline Condensation (KOH, Ethanol) C->D Step 2 E 16,17-Dihydroxyviolanthrone D->E F Methylation E->F Step 3 G This compound F->G

Caption: Manufacturing workflow for this compound.

This guide provides a foundational understanding of this compound for scientific and research applications. Further investigation into its biological activities and potential modifications could open new avenues for its use beyond the textile industry.

References

A Theoretical and Computational Chemistry Deep Dive into C.I. Vat Green 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Vat Green 1, a member of the anthraquinone (B42736) dye family, is a commercially significant compound known for its vibrant color and stability. While its synthesis and application are well-documented, a comprehensive understanding of its molecular properties and behavior at a quantum level remains an area ripe for exploration. This technical whitepaper outlines a robust theoretical and computational framework for the in-depth study of C.I. Vat Green 1. By leveraging a suite of computational chemistry techniques, including Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we can elucidate the electronic structure, spectroscopic properties, and reactivity of this complex dye. This guide provides detailed hypothetical protocols for such computational experiments and presents the expected quantitative data in a structured format, offering a roadmap for future research into the molecular intricacies of C.I. Vat Green 1 and its derivatives.

Introduction

C.I. Vat Green 1, with the chemical formula C₃₆H₂₀O₄, is a large, polycyclic aromatic compound.[1] Its molecular structure, characterized by an extended π-conjugated system, is the primary determinant of its distinct color and chemical properties.[2] Understanding the relationship between the structure of C.I. Vat Green 1 and its function requires a detailed investigation of its electronic and geometric properties. Computational chemistry provides a powerful, non-invasive toolkit to probe these characteristics at the atomic level, offering insights that are often difficult or impossible to obtain through experimental methods alone.

This whitepaper presents a hypothetical, yet scientifically rigorous, computational workflow for the comprehensive analysis of C.I. Vat Green 1. The methodologies described herein are based on established quantum chemical methods widely used in materials science and drug discovery.

Molecular Properties of C.I. Vat Green 1

A foundational step in the computational analysis of any molecule is the determination of its fundamental molecular properties. These data points provide a baseline for more advanced calculations and can be correlated with experimental observations.

PropertyValueSource
Molecular Formula C₃₆H₂₀O₄[1]
Molar Mass 516.55 g/mol [1]
CAS Number 128-58-5
Synonyms Jade Green, Indanthren Brilliant Green B[1]

Computational Methodology: A Detailed Protocol

The following section outlines a detailed protocol for the theoretical and computational study of C.I. Vat Green 1. This workflow is designed to provide a comprehensive understanding of the molecule's structural, electronic, and spectroscopic properties.

Geometry Optimization

The first and most critical step in any quantum chemical calculation is to determine the molecule's most stable three-dimensional structure.

  • Protocol:

    • The initial structure of C.I. Vat Green 1 can be built using a molecular editor and pre-optimized using a molecular mechanics force field (e.g., MMFF94).

    • The pre-optimized structure is then subjected to a full geometry optimization using Density Functional Theory (DFT).

    • A suitable functional, such as B3LYP, which has a good track record for organic molecules, should be employed.

    • A basis set of at least 6-31G(d,p) quality is recommended to provide a good balance between accuracy and computational cost.

    • The optimization should be performed in the gas phase to represent an isolated molecule.

    • Frequency calculations must be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

Electronic Structure Analysis

Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be performed.

  • Protocol:

    • A single-point energy calculation is performed on the optimized geometry using the same DFT functional and basis set.

    • From this calculation, various electronic properties can be extracted, including:

      • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions are crucial for understanding the molecule's reactivity and electronic transitions.

      • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and can be used to predict sites for electrophilic and nucleophilic attack.

      • Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into the bonding and charge distribution within the molecule.

Spectroscopic Properties Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for simulating the electronic absorption spectra of molecules.

  • Protocol:

    • A TD-DFT calculation is performed on the optimized geometry of C.I. Vat Green 1.

    • The same functional and basis set as the geometry optimization should be used.

    • The calculation should request the computation of a sufficient number of excited states to cover the visible and near-UV regions of the spectrum.

    • The output will provide the excitation energies (which can be converted to wavelengths) and the oscillator strengths for each electronic transition.

    • The simulated spectrum can then be plotted as oscillator strength versus wavelength and compared to experimental UV-Vis spectra.

Predicted Quantitative Data

The following tables summarize the type of quantitative data that would be generated from the computational protocols described above. The values presented are hypothetical and serve as an illustration of the expected output.

Table 1: Calculated Electronic Properties of C.I. Vat Green 1
ParameterHypothetical ValueSignificance
HOMO Energy -5.8 eVIndicates the electron-donating ability.
LUMO Energy -2.5 eVIndicates the electron-accepting ability.
HOMO-LUMO Gap 3.3 eVRelates to the molecule's stability and color.
Dipole Moment 1.2 DebyeProvides information on the overall polarity.
Table 2: Simulated Spectroscopic Data for C.I. Vat Green 1
TransitionWavelength (nm)Oscillator StrengthMajor Contribution
S₀ → S₁6500.85HOMO → LUMO
S₀ → S₂4800.15HOMO-1 → LUMO
S₀ → S₃3500.30HOMO → LUMO+1

Visualization of Computational Workflow

The following diagram, generated using the DOT language, illustrates the logical flow of the computational study outlined in this whitepaper.

Computational_Workflow cluster_input Input Generation cluster_dft DFT Calculations cluster_analysis Data Analysis cluster_output Output & Interpretation start Initial Structure of C.I. Vat Green 1 geom_opt Geometry Optimization (B3LYP/6-31G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_energy Single-Point Energy freq_calc->sp_energy If no imaginary frequencies electronic_props Electronic Properties (HOMO, LUMO, MEP) sp_energy->electronic_props spectro_props Spectroscopic Properties (TD-DFT) sp_energy->spectro_props data_tables Quantitative Data Tables electronic_props->data_tables spectrum Simulated UV-Vis Spectrum spectro_props->spectrum interpretation Structure-Property Relationship data_tables->interpretation spectrum->interpretation

References

Unveiling the Photophysical Characteristics of C.I. Vat Green 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Photophysical Data

Quantitative data on the quantum yield and extinction coefficient for C.I. Vat Green 1 are not explicitly found in surveyed literature. However, data from a closely studied violanthrone (B7798473) derivative, Violanthrone-79 (V79), offers a valuable point of reference due to the shared core chromophore. These values provide an approximation of the expected photophysical behavior of C.I. Vat Green 1.

ParameterValue (for Violanthrone-79)Wavelength (nm)Solvent
Molar Extinction Coefficient (ε) 27,600 M⁻¹cm⁻¹[1]635[1]Toluene[1]
Fluorescence Quantum Yield (Φf) Not Reported--

Note: The Molar Extinction Coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. The absence of a reported fluorescence quantum yield for V79 in the cited source is noted. For many vat dyes, the quantum yield of fluorescence is often low due to efficient non-radiative decay pathways.

The Vat Dyeing Mechanism: A Chemical Pathway

Vat dyes, including C.I. Vat Green 1, are applied to substrates like cotton through a distinct chemical process. This process relies on the reversible reduction and oxidation of the dye molecule. The insoluble pigment form is first converted to a soluble "leuco" form, which can penetrate the fibers of the substrate. Subsequent oxidation then traps the insoluble pigment within the fibers, leading to a durable coloration.[2][3][4][5][6]

VatDyeingProcess A Insoluble Pigment (C.I. Vat Green 1) B Reduction (Vatting) A->B  + Reducing Agent  (e.g., Na₂S₂O₄)  + Alkali (NaOH) C Soluble Leuco Form B->C D Fiber Penetration (Absorption) C->D E Leuco Dye in Fiber D->E F Oxidation (Airing/Chemical) E->F  + O₂ (Air) or  Oxidizing Agent G Insoluble Pigment (Trapped in Fiber) F->G

Caption: The chemical workflow of the vat dyeing process.

Experimental Protocols

The following sections detail standardized experimental procedures for determining the molar extinction coefficient and fluorescence quantum yield of dyes like C.I. Vat Green 1.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is determined using spectrophotometry and is based on the Beer-Lambert law.[7][8][9]

Objective: To calculate the molar extinction coefficient of the dye at its wavelength of maximum absorbance (λmax).

Materials:

  • High-purity C.I. Vat Green 1

  • Spectroscopy-grade solvent (e.g., Toluene)

  • Analytical balance

  • Volumetric flasks

  • UV-Vis spectrophotometer

  • Quartz cuvettes (typically 1 cm path length)

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of the dry dye and dissolve it in a known volume of solvent in a volumetric flask to create a stock solution of known concentration.[10][11]

  • Serial Dilutions: Prepare a series of dilutions from the stock solution, typically in the micromolar range, to create solutions of varying known concentrations.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to stabilize. Set the wavelength to scan across a range to determine the λmax of the dye.

  • Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer at the determined λmax.

  • Absorbance Measurement: Measure the absorbance of each of the diluted dye solutions at the λmax. Ensure the absorbance values fall within the linear range of the instrument, typically between 0.1 and 1.0.[11]

  • Data Analysis:

    • Plot a graph of absorbance (A) on the y-axis versus concentration (c) on the x-axis.

    • Perform a linear regression on the data points. The resulting graph should be a straight line passing through the origin, as dictated by the Beer-Lambert law (A = εlc), where 'l' is the path length of the cuvette.

    • The molar extinction coefficient (ε) is the slope of this line divided by the path length of the cuvette (slope = εl).[9]

ExtinctionCoefficientWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Stock Solution (Known Concentration) B Create Serial Dilutions A->B C Measure Absorbance (A) of each dilution at λmax B->C D Plot A vs. Concentration (c) C->D E Perform Linear Regression D->E F Calculate Slope E->F G ε = Slope / Path Length (l) F->G

Caption: Workflow for determining the molar extinction coefficient.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φf) is often determined relative to a well-characterized standard with a known quantum yield.[12][13][14][15]

Objective: To calculate the fluorescence quantum yield of the sample dye relative to a standard.

Materials:

  • High-purity sample dye (e.g., C.I. Vat Green 1)

  • Fluorescence standard with a known quantum yield in the same spectral region

  • Spectroscopy-grade solvent

  • UV-Vis spectrophotometer

  • Fluorescence spectrometer

  • Quartz cuvettes

Procedure:

  • Solution Preparation: Prepare a series of dilute solutions of both the sample dye and the fluorescence standard in the same solvent. The absorbances of these solutions should be kept low (typically < 0.1 at the excitation wavelength) to avoid inner filter effects.[15]

  • Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Excite the sample and standard solutions at the same wavelength.

    • Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation and emission slit widths) are used for both the sample and the standard.[16]

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The slope of these plots is proportional to the quantum yield.

    • The quantum yield of the sample (Φs) can be calculated using the following equation: Φs = Φr * (ms / mr) * (ηs² / ηr²) where:

      • Φr is the quantum yield of the reference standard.

      • ms and mr are the slopes of the integrated fluorescence intensity versus absorbance plots for the sample and the reference, respectively.[13][16]

      • ηs and ηr are the refractive indices of the sample and reference solutions (if the solvents are different, which is generally avoided).[13]

QuantumYieldWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Dilute Solutions (Sample & Standard) B Measure Absorbance (A) A->B C Measure Fluorescence Emission (I) B->C D Plot Integrated I vs. A for Sample & Standard C->D E Calculate Slopes (m_s, m_r) D->E F Calculate Φ_s using comparative equation E->F

Caption: Workflow for determining fluorescence quantum yield.

References

An In-depth Technical Guide to the Electrochemical Behavior of CI Vat Green 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical behavior of CI Vat Green 1 (also known as 16,17-dimethoxyviolanthrone), a significant member of the violanthrone (B7798473) class of vat dyes. While direct and extensive electrochemical data for this compound in aqueous media is limited in publicly available literature, this guide synthesizes information from closely related analogs and the broader principles of vat dye electrochemistry to offer valuable insights for researchers in textile chemistry, materials science, and drug development.

Core Principles of Vat Dye Electrochemistry

Vat dyes, in their oxidized pigmentary form, are insoluble in water. Their application in dyeing processes necessitates a reduction to a water-soluble "leuco" form. This transformation, traditionally achieved using chemical reducing agents like sodium dithionite (B78146) in a highly alkaline "vat," can be performed electrochemically. This electrochemical approach offers a more sustainable and controllable alternative, minimizing the environmental impact associated with chemical reducing agents.

The fundamental electrochemical process involves the reversible reduction of the quinone functionalities within the dye's molecular structure to hydroquinone (B1673460) anions. This is a multi-electron and multi-proton process, making it highly dependent on the pH of the solution.

Electrochemical Behavior of the Violanthrone Core

Direct electrochemical studies on this compound in aqueous solutions are not extensively documented. However, research on a closely related analog, 16,17-dihydroxyviolanthrone (B89487), in a non-aqueous solvent provides significant insights into the redox behavior of the violanthrone core.

A study involving cyclic voltammetry of 16,17-dihydroxyviolanthrone in dry dimethylformamide (DMF) containing 100 mM tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) as the supporting electrolyte revealed two fairly reversible reduction waves. These are attributed to the reduction of the two carbonyl groups in the violanthrone structure. Additionally, a quasi-reversible oxidation event was observed.

Quantitative Electrochemical Data for 16,17-dihydroxyviolanthrone

The following table summarizes the key electrochemical data obtained for 16,17-dihydroxyviolanthrone, which serves as a valuable proxy for understanding the electrochemical properties of this compound.

ParameterValue (vs. Ferrocenium/Ferrocene)Description
First Reduction Potential (Ered1)-1.4 VCorresponds to the reduction of one of the carbonyl moieties.
Second Reduction Potential (Ered2)-1.6 VCorresponds to the reduction of the second carbonyl moiety.
Mid-point Oxidation Potential (Eox(mid))~ -0.4 VRepresents the quasi-reversible oxidation of the dihydroxyviolanthrone.

Note: These values were obtained in a non-aqueous solvent and may differ in an aqueous alkaline medium typical for vat dyeing.

Proposed Electrochemical Reduction Pathway of this compound

The electrochemical reduction of this compound is proposed to occur in a stepwise manner, involving the transfer of two electrons and two protons (in an aqueous environment) to the quinone system. The process converts the insoluble green pigment into its soluble blue leuco form.

G CI_Vat_Green_1 This compound (Insoluble Green Pigment) Radical_Anion Radical Anion (Intermediate) CI_Vat_Green_1->Radical_Anion + e- Radical_Anion->CI_Vat_Green_1 - e- Leuco_Dianion Leuco Dianion (Soluble Blue Form) Radical_Anion->Leuco_Dianion + e- Leuco_Dianion->Radical_Anion - e-

Caption: Proposed two-step electrochemical reduction of this compound.

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the electrochemical study and application of this compound.

Cyclic Voltammetry for a Violanthrone Analog (Non-Aqueous)

This protocol is based on the methodology described for 16,17-dihydroxyviolanthrone and can be adapted for this compound.

  • Objective: To determine the redox potentials of the violanthrone dye.

  • Working Electrode: Glassy carbon electrode.

  • Counter Electrode: Platinum wire.

  • Reference Electrode: Ferrocenium/Ferrocene internal standard (or Ag/AgCl pseudo-reference).

  • Solvent: Dry dimethylformamide (DMF).

  • Supporting Electrolyte: 100 mM tetrabutylammonium hexafluorophosphate (TBAPF₆).

  • Analyte Concentration: 1-5 mM.

  • Procedure:

    • Prepare the electrolyte solution by dissolving TBAPF₆ in dry DMF.

    • Dissolve the violanthrone dye in the electrolyte solution.

    • Purge the solution with an inert gas (e.g., argon) for at least 15 minutes to remove dissolved oxygen.

    • Perform cyclic voltammetry by scanning the potential from an initial value (e.g., 0 V) to a negative limit (e.g., -2.0 V) and back to the initial potential.

    • Vary the scan rate (e.g., 50, 100, 200 mV/s) to investigate the reversibility of the redox processes.

Indirect Electrochemical Vat Dyeing of Cotton

This protocol describes a general method for the electrochemical dyeing of cotton with vat dyes like this compound, using a mediator system.

  • Objective: To dye cotton fabric using an electrochemical reduction method.

  • Electrochemical Cell: A divided H-cell with a cation exchange membrane separating the cathodic and anodic compartments.

  • Cathode: Carbon felt or graphite (B72142) electrode.

  • Anode: Platinum or stainless steel electrode.

  • Catholyte: Aqueous solution containing the vat dye dispersion, sodium hydroxide (B78521) (to maintain high pH), and a mediator (e.g., iron(II/III) complex with a chelating agent like gluconate or triethanolamine).

  • Anolyte: Aqueous sodium hydroxide solution.

  • Substrate: Cotton fabric.

  • Procedure:

    • Prepare the catholyte by dispersing this compound in an alkaline solution containing the mediator.

    • Fill the anodic compartment with the anolyte.

    • Apply a constant current or potential to the cell to reduce the mediator at the cathode.

    • The reduced mediator then chemically reduces the dispersed vat dye to its soluble leuco form.

    • Introduce the cotton fabric into the catholyte and maintain the temperature (e.g., 60-80°C) for a specified duration to allow for dye uptake.

    • After dyeing, remove the fabric and expose it to air or an oxidizing agent (e.g., hydrogen peroxide) to re-oxidize the leuco dye back to its insoluble pigment form within the fibers.

    • Finally, the dyed fabric is soaped to remove any unfixed dye and to develop the final shade.

Experimental and Logical Workflow Diagrams

Cyclic Voltammetry Experimental Workflow

G cluster_prep Sample Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis Prep_Sol Prepare Electrolyte Solution Diss_Dye Dissolve Dye Prep_Sol->Diss_Dye Purge_O2 Purge with Inert Gas Diss_Dye->Purge_O2 Setup_Cell Assemble 3-Electrode Cell Purge_O2->Setup_Cell Run_CV Perform Cyclic Voltammetry Setup_Cell->Run_CV Vary_Scan Vary Scan Rate Run_CV->Vary_Scan Record_Data Record Voltammogram (Current vs. Potential) Vary_Scan->Record_Data Analyze_Peaks Identify & Analyze Redox Peaks Record_Data->Analyze_Peaks G cluster_reduction Electrochemical Reduction cluster_dyeing Dyeing Process cluster_finishing Finishing Mediator_Red Mediator (Ox) -> Mediator (Red) at Cathode Dye_Red Vat Dye (Insoluble) + Mediator (Red) -> Leuco Dye (Soluble) Mediator_Red->Dye_Red Dye_Uptake Leuco Dye Adsorption by Cotton Fabric Dye_Red->Dye_Uptake Oxidation Leuco Dye -> Vat Dye (in fiber) Dye_Uptake->Oxidation Soaping Removal of Unfixed Dye Oxidation->Soaping

CI Vat Green 1: A Comprehensive Material Safety Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the material safety data for CI Vat Green 1 (CAS No. 128-58-5), a synthetic vat dye. The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development who may handle or encounter this substance in their work.

Chemical and Physical Properties

This compound is a complex organic molecule with the chemical formula C36H20O4.[1] It is also known by a variety of synonyms, including Caledon Green RC and 16,17-Dimethoxyviolanthrone. The following table summarizes its key chemical and physical properties.

PropertyValueSource
CAS Number 128-58-5[1][2][3]
Molecular Formula C36H20O4[1][4]
Molecular Weight 516.54 g/mol [1][4]
Appearance Green to dark green powder[1]
Odor Odorless[1]
Solubility Insoluble in water.
Boiling Point 521.39°C (rough estimate)
Density 1.1534 (rough estimate)
Stability Stable under normal temperatures and pressures. Incompatible with strong oxidizing agents.[1][3]

Hazard Identification and Classification

This compound presents several hazards that require careful management in a laboratory or industrial setting. It is harmful if swallowed and may cause irritation to the eyes, skin, and respiratory tract.[1] There are also possible risks of irreversible effects.[1]

Globally Harmonized System (GHS) Classification

The GHS provides a standardized approach to hazard communication. The classification for this compound is summarized below.

GHS_Classification cluster_hazard_statements GHS Hazard Statements cluster_precautionary_statements GHS Precautionary Statements H302 H302: Harmful if swallowed P261 P261: Avoid breathing dust P280 P280: Wear protective gloves/eye protection P301_P312 P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell P305_P351_P338 P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing H315 H315: Causes skin irritation H319 H319: Causes serious eye irritation H335 H335: May cause respiratory irritation This compound This compound This compound->H302 leads to This compound->H315 leads to This compound->H319 leads to This compound->H335 leads to

Caption: GHS Hazard and Precautionary Statements for this compound.

Toxicological Data

The toxicological properties of this compound have not been thoroughly investigated. However, some key data points are available.

MetricValueOrganismRouteSource
LD50 2600 mg/kgRatIntraperitoneal
IC50 > 100 mg/LNot specifiedNot specified[2]
TL50 > 180 mg/LPimephales promelas (Fathead minnow)Water

LD50 (Lethal Dose, 50%): The dose of a substance that is lethal to 50% of a tested population. IC50 (Half-maximal inhibitory concentration): The concentration of a substance that inhibits a specific biological or biochemical function by 50%. TL50 (Median Tolerance Limit): The concentration of a substance at which 50% of the test organisms survive for a specified period of exposure.

Experimental Protocols

Determination of Acute Toxicity to Fish (TL50)

The cited TL50 value for Pimephales promelas was likely determined following a protocol similar to the OECD Guideline for Testing of Chemicals, No. 203, "Fish, Acute Toxicity Test."

Objective: To determine the concentration of this compound that is lethal to 50% of the test fish population over a 96-hour period.

Methodology:

  • Test Organism: Pimephales promelas (fathead minnow), a standard model organism in aquatic toxicology.

  • Test Substance Preparation: A series of aqueous solutions of this compound at varying concentrations would be prepared. Due to its low water solubility, a dispersant may have been used.

  • Exposure: Groups of fish are exposed to the different concentrations of the test substance in a controlled environment (e.g., aquaria). A control group is maintained in water without the test substance.

  • Observation: The fish are observed at regular intervals (e.g., 24, 48, 72, and 96 hours), and the number of mortalities in each group is recorded.

  • Data Analysis: The mortality data is used to calculate the TL50 value, typically using statistical methods such as probit analysis.

Determination of Respiration Rate Inhibition (IC50)

The IC50 value for the inhibition of respiration rate likely involved a microbial or cellular-level assay.

Objective: To determine the concentration of this compound that inhibits the rate of oxygen consumption of a test system by 50%.

Methodology:

  • Test System: This could involve a suspension of microorganisms (e.g., activated sludge from a wastewater treatment plant) or a specific cell culture.

  • Test Substance Preparation: A range of concentrations of this compound would be prepared in a suitable medium for the test system.

  • Exposure: The test system is exposed to the different concentrations of this compound in a sealed respirometer.

  • Measurement: The rate of oxygen consumption is measured over a set period for each concentration and a control group.

  • Data Analysis: The inhibition of the respiration rate at each concentration is calculated relative to the control. This data is then used to determine the IC50 value.

Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, strict adherence to safety protocols is essential. The following diagram illustrates the recommended workflow for handling this substance.

PPE_Workflow start Handling this compound engineering_controls Use Engineering Controls (e.g., Fume Hood, Local Exhaust Ventilation) start->engineering_controls ppe Wear Appropriate Personal Protective Equipment (PPE) engineering_controls->ppe gloves Chemical-resistant gloves ppe->gloves goggles Safety goggles or face shield ppe->goggles respirator Approved respirator (if dust is generated) ppe->respirator lab_coat Lab coat or protective clothing ppe->lab_coat handling_procedures Follow Safe Handling Procedures: - Avoid generating dust - Avoid contact with skin, eyes, and clothing - Avoid ingestion and inhalation ppe->handling_procedures emergency_preparedness Ensure Emergency Preparedness: - Eyewash station and safety shower readily available - Know first-aid procedures handling_procedures->emergency_preparedness end Safe Handling Achieved emergency_preparedness->end

Caption: Recommended workflow for the safe handling of this compound.

First-Aid Measures

In case of exposure to this compound, the following first-aid measures should be taken:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

  • After Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[1]

  • After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[1]

  • After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Storage and Disposal

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.[1]

Disposal: Dispose of this material in accordance with all applicable federal, state, and local regulations. It is recommended to use a licensed professional waste disposal service.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) provided by the manufacturer. Users should always consult the original SDS for the most complete and up-to-date information.

References

A Comprehensive Technical Review of CI Vat Green 1 (Jade Green)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of CI Vat Green 1 (59825), a significant vat dye known for its brilliant green shade and excellent fastness properties. This document consolidates critical data on its chemical and physical properties, outlines detailed experimental protocols for its synthesis and application, and explores its toxicological profile and environmental fate.

Core Chemical and Physical Properties

This compound is a polycyclic aromatic organic compound derived from violanthrone (B7798473), characterized by its robust chemical structure which imparts high stability.[1] It is commercially available as a dark green powder.[2] The dye is insoluble in water, alcohol, and toluene, but shows slight solubility in solvents like acetone (B3395972) and nitrobenzene, and is soluble in hot 1,2,3,4-tetrahydronaphthalene.[2]

PropertyValueSource
C.I. Name Vat Green 1
C.I. Number 59825[3]
CAS Number 128-58-5[1][3][4]
Synonyms Jade Green, Vat Brilliant Green FFB, Indanthren Brilliant Green B[1][3][5][6]
Molecular Structure Violanthrone Derivative
IUPAC Name 16,17-dimethoxyanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione[1]
Molecular Formula C₃₆H₂₀O₄[1][3][4]
Molecular Weight 516.55 g/mol [1][3]
Appearance Dark green powder[2]
Leuco Form Color (Alkaline) Blue[2]
Reaction in Conc. H₂SO₄ Red-light purple, green precipitate upon dilution[2]

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process starting from benzanthrone.[7] Several manufacturing routes have been established, generally involving the creation of a dihydroxy violanthrone intermediate followed by methylation.[8]

Synthesis from Benzanthrone

One common industrial method involves the oxidative coupling of benzanthrone.[7]

  • Dimerization: Benzanthrone is treated with alcoholic caustic potash (potassium hydroxide) to form a 2,2'-dibenzanthronyl intermediate.[7]

  • Oxidative Cyclization: The intermediate is then oxidized, for instance with manganese dioxide in sulfuric acid, to yield 16,17-dihydroxyviolanthrone.[7]

  • Methylation: The final step is the methylation of the dihydroxyviolanthrone to produce this compound.[7][8]

Other reported methods include the alkali fusion of 2-Methoxy-7H-benzo[de]anthracen-7-one.[8]

Logical Workflow for Synthesis

The synthesis process can be visualized as a logical progression from a common precursor to the final dye product.

G Benzanthrone Benzanthrone Dibenzanthronyl 2,2'-Dibenzanthronyl Intermediate Benzanthrone->Dibenzanthronyl Alcoholic KOH Fusion Dihydroxy 16,17-Dihydroxyviolanthrone Dibenzanthronyl->Dihydroxy Oxidation (e.g., MnO₂) VatGreen1 This compound Dihydroxy->VatGreen1 Methylation

Logical workflow for the synthesis of this compound.

The Vat Dyeing Process

Vat dyes, including this compound, are applied to cellulosic fibers like cotton through a multi-stage process that leverages a temporary, water-soluble form of the dye.[9][10][11][12] The core principle involves reducing the insoluble dye to a soluble "leuco" form, allowing it to penetrate the fiber, and then re-oxidizing it back to its insoluble, pigmented state, trapping it within the fiber matrix.[9][10][11]

Detailed Experimental Protocol for Cotton Dyeing

This protocol is a representative laboratory procedure for dyeing cotton fabric with this compound. Concentrations may be adjusted based on the desired shade depth.

1. Fabric Preparation:

  • Ensure cotton fabric is properly scoured and bleached to remove impurities and achieve a uniform white base.

  • Thoroughly wash the fabric with hot and cold water, neutralize with a dilute acetic acid solution, rinse with deionized water, and dry.[13]

2. Vatting (Reduction):

  • Prepare a dye paste by mixing the required amount of this compound powder with an equal amount of a dispersing agent (e.g., Turkey Red Oil) and a small volume of warm water (40-50°C).[13][14]

  • In a separate vessel, prepare the dye bath with the required volume of water. Add sodium hydroxide (B78521) (e.g., 12 g/L) and stir until dissolved.[9][13]

  • Add the dye paste to the alkaline solution.

  • Gradually add a reducing agent, typically sodium hydrosulfite (Na₂S₂O₄, also known as hydrose), while stirring.[9][13][15]

  • Raise the temperature to 50-60°C and maintain for 15-20 minutes to ensure complete reduction of the dye to its soluble blue leuco form.[2][13][14] The completion of vatting can be checked using specialized indicator paper.[12]

3. Dyeing:

  • Introduce the pre-wetted cotton fabric into the leuco-vat dye bath.

  • Raise the temperature to 60°C and maintain for 45-60 minutes to allow for dye exhaustion and penetration into the fibers.[9][13][16]

  • An electrolyte, such as sodium chloride, may be added to promote dye exhaustion.[13][14]

4. Oxidation:

  • Remove the fabric from the dye bath, squeeze out excess liquor, and expose it to air for 10-20 minutes. This allows for initial air oxidation.[13]

  • For more complete and uniform oxidation, immerse the fabric in a bath containing an oxidizing agent, such as hydrogen peroxide (H₂O₂) (e.g., 0.5-1.0 g/L) at 30-50°C for 10 minutes.[9][13] The brilliant green color will develop as the dye reverts to its insoluble form.[2]

5. After-treatment (Soaping):

  • To remove loose surface dye and improve fastness, treat the fabric in a soaping bath containing a non-ionic detergent (1-2 g/L) and soda ash (1-2 g/L).[9][13]

  • Perform this treatment at 95-100°C for 10-15 minutes.[9][13]

  • Rinse the fabric thoroughly with hot and then cold water, and finally dry.[9][13]

Vat Dyeing Workflow Diagram

G cluster_prep Preparation cluster_process Aqueous Dyeing Process cluster_result Result Dye Insoluble Vat Green 1 (Pigment Form) Vatting 1. Vatting (Reduction) Dye->Vatting + NaOH + Na₂S₂O₄ Fabric Scoured & Bleached Cotton Fabric Dyeing 2. Dyeing (Fiber Penetration) Fabric->Dyeing Leuco Soluble 'Leuco' Dye (Blue Form) Vatting->Leuco Leuco->Dyeing DyedFabric Fabric with Absorbed Leuco Dye Dyeing->DyedFabric Oxidation 3. Oxidation (Air / H₂O₂) DyedFabric->Oxidation Soaping 4. Soaping (Fastness Improvement) Oxidation->Soaping FinalFabric Final Dyed Fabric (Insoluble Green Dye Trapped in Fiber) Soaping->FinalFabric

Experimental workflow for the vat dyeing of cotton.

Performance and Applications

This compound is highly valued for its excellent color fastness properties, making it suitable for textiles that require high durability, such as cotton knits and polyester/cotton blended fabrics.[2][17][18] It is also used in the coloration of paper, soap, and plastics.[2]

Color Fastness Data

The following table summarizes typical fastness ratings for this compound on cotton. Ratings are on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better fastness.

Fastness TestISO Standard RatingAATCC Standard RatingSource
Light Fastness 76-7
Soaping (Fading) 4-54-5
Soaping (Staining) 4-5-
Chlorine Bleach 44-5
Ironing 4-5-
Oxygen Bleach 4-54-5
Mercerized 4-54

Toxicology and Environmental Considerations

Toxicological Profile

Toxicological data for this compound is limited. However, available studies provide some insight into its acute toxicity and potential for irritation.

EndpointOrganismResultSource
Acute Aquatic Toxicity Pimephales promelas (Fathead Minnow)TL₅₀ > 180 mg/L (24, 48, & 96 hr)[8]
Inhibition of Respiration Rate -IC₅₀ > 100 mg/L[8]
Health Hazards HumanMay cause eye, skin, and respiratory tract irritation. Harmful if swallowed.[19]

The GHS classification indicates that it may cause serious eye irritation.[8] Standard personal protective equipment should be used when handling the powdered dye to avoid inhalation and direct contact.[19]

Environmental Fate and Degradation

Vat dyes are known for their resistance to biodegradation due to their chemical stability.[20] This persistence can lead to environmental concerns if dye effluent is not properly treated.[21][22] Advanced Oxidation Processes (AOPs) have been investigated as a method for decolorizing and degrading vat dyes in wastewater. One such study focused on the use of H₂O₂/UV treatment for Vat Green 1.[20]

Degradation Workflow

The degradation of dyes like Vat Green 1 in wastewater often involves advanced oxidation processes designed to break down the complex chromophore structure.

G Effluent Textile Effluent (Containing Vat Green 1) AOP Advanced Oxidation Process (AOP) e.g., H₂O₂/UV Effluent->AOP Radicals Generation of Hydroxyl Radicals (•OH) AOP->Radicals Degradation Chromophore Cleavage Radicals->Degradation Attack on Dye Molecule Intermediates Smaller Organic Intermediates Degradation->Intermediates Mineralization Mineralization Intermediates->Mineralization EndProducts CO₂, H₂O, Mineral Salts (Treated Water) Mineralization->EndProducts

Conceptual workflow for the degradation of Vat Green 1.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of C.I. Vat Green 1

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available experimental data on the thermal analysis of pure C.I. Vat Green 1 is limited. This guide synthesizes the available information for C.I. Vat Green 1 and structurally similar compounds, primarily its parent structure violanthrone (B7798473) and other anthraquinone (B42736) derivatives, to provide a comprehensive overview of its expected thermal behavior. The quantitative data presented should be considered as an estimation based on these related compounds.

Introduction

C.I. Vat Green 1, also known as 16,17-Dimethoxyviolanthrone, is a complex polycyclic aromatic vat dye valued for its vibrant color and high fastness properties in textile applications.[1][2] Its robust molecular structure, derived from violanthrone, suggests a high degree of thermal stability, a critical parameter for its application in high-temperature dyeing processes and for understanding its long-term stability and environmental fate.[3] This technical guide provides a detailed examination of the thermal stability and potential degradation pathways of C.I. Vat Green 1, drawing upon available data for the dye and its structural analogues.

Physicochemical Properties

C.I. Vat Green 1 is a dark green powder with the chemical formula C₃₆H₂₀O₄ and a molecular weight of 516.54 g/mol .[4][5] It is insoluble in water but soluble in certain organic solvents at elevated temperatures.[2] The molecule's stability is attributed to its extensive conjugated π-system.[3] Under normal conditions, it is considered stable.[4]

Thermal Stability and Degradation Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for evaluating the thermal stability of dyes like C.I. Vat Green 1.

Differential Scanning Calorimetry (DSC)
Thermogravimetric Analysis (TGA)

Specific TGA data for C.I. Vat Green 1 is not available. However, based on the behavior of other high-performance polycyclic aromatic vat dyes and anthraquinone derivatives, a hypothetical thermal degradation profile can be projected.[6][7][8] The degradation is expected to occur at high temperatures, likely in a multi-step process, with the formation of a significant amount of stable char residue.[7]

Table 1: Estimated Thermal Degradation Data for C.I. Vat Green 1 (based on related compounds)

ParameterEstimated Value RangeTechniqueRemarks
Onset of Decomposition (Tonset)350 - 400 °CTGAThe temperature at which significant mass loss begins.
Temperature of Maximum Decomposition Rate (Tmax)400 - 500 °CDTGThe peak of the derivative thermogravimetric curve.
Final Residue at 800 °C (in N₂)40 - 60%TGAHigh char yield is characteristic of polycyclic aromatic compounds.

Experimental Protocols

The following are detailed, generalized methodologies for conducting TGA and DSC analyses on organic dyes like C.I. Vat Green 1.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and degradation profile of the dye by measuring mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Sample Preparation:

  • Ensure the C.I. Vat Green 1 sample is a fine, homogenous powder.

  • Accurately weigh 5-10 mg of the sample into an inert crucible (e.g., alumina (B75360) or platinum).

Instrument Setup:

  • Place the sample crucible and an empty reference crucible in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

Thermal Program:

  • Equilibrate the sample at 30 °C.

  • Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

Data Acquisition:

  • Continuously record the sample mass and temperature.

  • Generate a thermogram (mass % vs. temperature) and its first derivative (DTG curve).

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify thermal transitions such as melting, crystallization, and decomposition by measuring the heat flow to or from the sample.

Instrumentation: A calibrated differential scanning calorimeter.

Sample Preparation:

  • Accurately weigh 2-5 mg of the fine powder sample into an aluminum DSC pan.

  • Hermetically seal the pan to prevent any loss of volatile components.

Instrument Setup:

  • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

Thermal Program:

  • Equilibrate the sample at 30 °C.

  • Heat the sample from 30 °C to a temperature above its expected decomposition point (e.g., 500 °C) at a heating rate of 10 °C/min.

Data Acquisition:

  • Record the differential heat flow as a function of temperature.

  • Analyze the resulting DSC curve for endothermic and exothermic peaks.

Visualizations

Experimental Workflow for Thermal Analysis

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_tga TGA Protocol cluster_dsc DSC Protocol cluster_results Data Interpretation start Start sample C.I. Vat Green 1 Powder start->sample weigh Weigh Sample (2-10 mg) sample->weigh place Place in Crucible/Pan weigh->place tga_setup Instrument Setup (N₂ Purge) place->tga_setup dsc_setup Instrument Setup (N₂ Purge) place->dsc_setup tga_heat Heat (30-800°C @ 10°C/min) tga_setup->tga_heat tga_data Record Mass vs. Temp tga_heat->tga_data tga_analysis Analyze TGA/DTG Curves tga_data->tga_analysis tga_results Tonset, Tmax, % Residue tga_analysis->tga_results dsc_heat Heat (30-500°C @ 10°C/min) dsc_setup->dsc_heat dsc_data Record Heat Flow vs. Temp dsc_heat->dsc_data dsc_analysis Analyze DSC Curve dsc_data->dsc_analysis dsc_results Decomposition Temp. dsc_analysis->dsc_results

Caption: Workflow for TGA and DSC analysis of C.I. Vat Green 1.

Proposed Thermal Degradation Pathway

The thermal degradation of large polycyclic aromatic compounds like C.I. Vat Green 1 in an inert atmosphere is expected to proceed through a free-radical mechanism. The initial steps likely involve the cleavage of the methoxy (B1213986) groups and the subsequent fragmentation of the violanthrone backbone. This process would lead to the formation of smaller aromatic fragments and ultimately a stable carbonaceous char.

Degradation_Pathway vat_green C.I. Vat Green 1 (16,17-Dimethoxyviolanthrone) initial_decomp Initial Decomposition (High Temperature) vat_green->initial_decomp Heat (Δ) fragments Aromatic Fragments (e.g., Benzene, Naphthalene derivatives) initial_decomp->fragments volatiles Volatile Products (e.g., CO, CO₂, H₂O, CH₄) initial_decomp->volatiles char Stable Char Residue fragments->char Condensation

Caption: Proposed thermal degradation pathway for C.I. Vat Green 1.

Discussion of Degradation

Upon heating, C.I. Vat Green 1 is expected to emit irritating and toxic fumes and gases, as is common for the decomposition of complex organic molecules.[4] The degradation mechanism for anthraquinone dyes, the broader class to which C.I. Vat Green 1 belongs, generally involves the breakdown of the aromatic ring system at high temperatures. In an inert atmosphere, pyrolysis would lead to the formation of a variety of smaller polycyclic aromatic hydrocarbons (PAHs) and gaseous products.[9][10] The presence of oxygen would lead to oxidative degradation, producing oxides of carbon and other oxygenated species.

Conclusion

C.I. Vat Green 1 is a thermally stable dye, with an estimated decomposition onset above 350 °C. Its complex polycyclic aromatic structure contributes to its high thermal resilience and results in the formation of a substantial char residue upon pyrolysis. While specific experimental data for the pure dye is scarce, analysis of its structural analogues and the general behavior of vat dyes allows for a robust estimation of its thermal properties. The detailed experimental protocols provided in this guide offer a framework for conducting thorough thermal analyses to obtain precise quantitative data for C.I. Vat Green 1. Such studies are crucial for optimizing its industrial applications and understanding its behavior under thermal stress.

References

A Technical Guide to High-Purity C.I. Vat Green 1 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: C.I. Vat Green 1 (CAS No. 128-58-5), also known as Jade Green or C.I. 59825, is a synthetic anthraquinone (B42736) dye. While historically used in the textile industry, its unique photochemical and electrochemical properties have garnered interest in various research and development applications, including materials science and as a potential component in novel therapeutic or diagnostic systems. For scientific applications, particularly in drug development, the purity of such compounds is of paramount importance to ensure reproducibility and avoid confounding experimental results. This guide provides an in-depth overview of commercial suppliers of high-purity C.I. Vat Green 1, methods for its quality control, and a recommended workflow for its analysis.

Commercial Suppliers of High-Purity C.I. Vat Green 1

The following table summarizes commercial suppliers that offer C.I. Vat Green 1, with a focus on grades suitable for research and development purposes. It is crucial to note that purity can vary between batches, and researchers should always request a lot-specific Certificate of Analysis (CoA) from the supplier for detailed quantitative data.

SupplierProduct NameCAS NumberReported PurityNotes
MedKoo BiosciencesCI Vat Green 1128-58-5>98%[1]Product intended for research use only. A Certificate of Analysis is available.[1]
MedchemExpressThis compound128-58-5Not specifiedFor research use only. Data sheet, CoA, and SDS are available.[2]
BiosynthC.I.Vat green 1128-58-5Not specifiedOffered for pharmaceutical testing and research.[3]
S D InternationalVat Green 1 Dyes128-58-599.5%Primarily a supplier for the dye industry, but high purity is claimed.[4]

Note: The purity values listed are as reported by the suppliers on their websites or in publicly available documents. These should be confirmed with a batch-specific Certificate of Analysis.

Experimental Protocols for Quality Control

A comprehensive quality control regimen for high-purity C.I. Vat Green 1 should include identity confirmation, purity assessment, and impurity profiling. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose.

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This protocol is adapted from a method developed for the analysis of C.I. Vat Green 1.[5]

Objective: To determine the purity of C.I. Vat Green 1 and to separate it from potential impurities using reverse-phase HPLC.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for Mass Spectrometry compatibility)

  • C.I. Vat Green 1 reference standard (if available)

  • Sample of C.I. Vat Green 1 for analysis

Procedure:

  • Mobile Phase Preparation:

    • Prepare a suitable mobile phase gradient of acetonitrile and water. A common starting point is a mixture of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to improve peak shape.

  • Standard Solution Preparation:

    • Accurately weigh a small amount of the C.I. Vat Green 1 reference standard and dissolve it in a suitable solvent (e.g., N,N-dimethylformamide) to create a stock solution.

    • Perform serial dilutions with the mobile phase to generate a series of calibration standards of known concentrations.

  • Sample Solution Preparation:

    • Accurately weigh approximately 1 mg of the C.I. Vat Green 1 sample and dissolve it in 10 mL of a suitable solvent (e.g., N,N-dimethylformamide).

    • Dilute the sample solution with the mobile phase to a concentration that falls within the range of the calibration standards.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: A gradient of acetonitrile and water (with acid). The specific gradient program should be optimized to achieve good separation of the main peak from any impurity peaks.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Monitor at the wavelength of maximum absorbance for C.I. Vat Green 1 (determined by a UV-Vis scan).

    • Injection Volume: 10-20 µL

  • Data Analysis:

    • Inject the calibration standards and the sample solution into the HPLC system.

    • Identify the peak corresponding to C.I. Vat Green 1 based on its retention time compared to the reference standard.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • For quantitative analysis, create a calibration curve by plotting the peak area of the standards against their concentrations. Use the equation of the line to determine the exact concentration of C.I. Vat Green 1 in the sample.

Visualizing Workflows and Methodologies

To further clarify the processes involved in ensuring the quality of high-purity C.I. Vat Green 1, the following diagrams, generated using the DOT language, illustrate a general quality control workflow and the specific steps of the HPLC analysis.

cluster_sourcing Sourcing and Initial Assessment cluster_analytical_qc In-house Analytical Quality Control cluster_decision Decision and Use supplier_selection Supplier Selection (Research Grade) request_coa Request Batch-Specific Certificate of Analysis (CoA) supplier_selection->request_coa initial_review Initial CoA Review (Purity, Impurities) request_coa->initial_review identity Identity Confirmation (e.g., FTIR, MS) initial_review->identity purity Purity Assessment (HPLC) identity->purity structure Structural Confirmation (NMR) purity->structure solubility Solubility Testing structure->solubility pass_fail Pass/Fail Decision Based on Specifications solubility->pass_fail use_in_research Use in Research/ Drug Development pass_fail->use_in_research Pass reject Reject Batch pass_fail->reject Fail

Caption: Quality control workflow for high-purity C.I. Vat Green 1.

cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing mobile_phase Prepare Mobile Phase (Acetonitrile/Water/Acid) standard_prep Prepare Standard Solutions (Known Concentrations) mobile_phase->standard_prep sample_prep Prepare Sample Solution (Filter before injection) mobile_phase->sample_prep injection Inject Standards and Sample standard_prep->injection sample_prep->injection separation Separation on C18 Column injection->separation detection UV-Vis Detection separation->detection peak_integration Integrate Peak Areas detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve purity_calculation Calculate Purity (% Area) calibration_curve->purity_calculation

Caption: Key steps in the HPLC analysis of C.I. Vat Green 1.

References

Methodological & Application

Application Notes and Protocols: Investigational Use of C.I. Vat Green 1 as a Fluorescent Probe in Cell Biology

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The use of C.I. Vat Green 1 as a fluorescent probe for cellular imaging is not a well-established or documented application. C.I. Vat Green 1 is primarily an industrial vat dye used for textiles, paper, and soap.[1] Its inherent insolubility in aqueous solutions presents a significant challenge for biological applications.

These application notes provide a hypothetical framework for investigating the potential of C.I. Vat Green 1 and its derivatives in cell biology, based on its chemical properties and general principles of fluorescence microscopy. The protocols are intended for research purposes only and require extensive optimization and validation.

Introduction

C.I. Vat Green 1 (CAS No. 128-58-5), a derivative of benzanthrone (B145504) with a violanthrone (B7798473) structure, is a dark green solid that is insoluble in water.[1] While the parent compound is not typically fluorescent, chemical modifications of the violanthrone core can yield fluorescent dyes with emissions in the green to orange spectrum. A water-soluble derivative, C.I. Solubilised Vat Green 1 (CAS No. 2538-84-3), exists as a leuco sulfuric ester, offering a potential avenue for its application in aqueous biological systems.[2]

This document outlines two investigational protocols for using C.I. Vat Green 1 in cell staining: one utilizing the water-soluble derivative and another proposing a method for dispersing the hydrophobic parent compound.

Physicochemical and Hypothetical Photophysical Properties

The following tables summarize the known physicochemical properties of C.I. Vat Green 1 and its solubilized form, along with hypothetical photophysical properties for its potential use as a fluorescent probe. These hypothetical values are based on typical ranges for green fluorescent dyes and require experimental determination.

Table 1: Physicochemical Properties

PropertyC.I. Vat Green 1C.I. Solubilised Vat Green 1
C.I. Name Vat Green 1Solubilised Vat Green 1
C.I. Number 5982559826
CAS Number 128-58-5[3]2538-84-3[2]
Molecular Formula C₃₆H₂₀O₄[3]C₃₆H₂₀Na₂O₁₀S₂[2]
Molecular Weight 516.54 g/mol [3]722.65 g/mol [2]
Appearance Dark green powder[4]Red-brown powder[2]
Solubility in Water Insoluble[4]Soluble[2]

Table 2: Hypothetical Photophysical Properties (To Be Determined Experimentally)

PropertyHypothetical Value
Excitation Maximum (λex) ~488 nm
Emission Maximum (λem) ~520 nm
Quantum Yield (Φ) > 0.3
Molar Extinction Coefficient (ε) > 40,000 M⁻¹cm⁻¹
Photostability Moderate to High

Experimental Protocols

Safety Precaution: C.I. Vat Green 1 may cause serious eye irritation.[5] Standard laboratory safety practices, including the use of personal protective equipment, should be followed. The cytotoxicity of C.I. Vat Green 1 in various cell lines should be evaluated prior to extensive use.

Protocol 1: Cellular Staining with C.I. Solubilised Vat Green 1

This protocol describes the use of the water-soluble form of the dye, which is the more plausible approach for cellular staining.

Materials:

  • C.I. Solubilised Vat Green 1 (C.I. 59826)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Complete cell culture medium

  • Cells grown on coverslips or in imaging-grade dishes

  • 4% Paraformaldehyde (PFA) in PBS (for fixed-cell imaging)

  • Mounting medium

  • Fluorescence microscope with a suitable filter set (e.g., for FITC/GFP)

Procedure:

  • Preparation of Stock Solution:

    • Prepare a 1 mg/mL stock solution of C.I. Solubilised Vat Green 1 in sterile, deionized water.

    • Vortex until fully dissolved.

    • Store the stock solution at 4°C, protected from light.

  • Preparation of Staining Solution:

    • On the day of the experiment, dilute the stock solution in complete cell culture medium or PBS to a working concentration. A starting range of 1-10 µg/mL is recommended. The optimal concentration must be determined experimentally.

  • Cell Staining:

    • Wash the cells twice with warm PBS.

    • Incubate the cells with the staining solution for 15-60 minutes at 37°C in a CO₂ incubator. Incubation time will require optimization.

  • Washing:

    • Remove the staining solution and wash the cells three times with warm PBS to remove any unbound dye.

  • Imaging:

    • For Live-Cell Imaging: Add fresh, pre-warmed complete cell culture medium or imaging buffer to the cells. Proceed to image the cells using a fluorescence microscope.

    • For Fixed-Cell Imaging (Optional):

      • After the washing steps, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

      • Wash the cells twice with PBS.

      • Mount the coverslips onto microscope slides using an appropriate mounting medium.

      • Image the cells using a fluorescence microscope.

Protocol 2: Cellular Staining with a Dispersion of Hydrophobic C.I. Vat Green 1

This protocol is a more challenging, alternative approach for using the water-insoluble parent dye. The success of this method depends on achieving a stable, fine dispersion of the dye.

Materials:

  • C.I. Vat Green 1 (C.I. 59825)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Pluronic® F-127 (optional)

  • PBS, pH 7.4

  • Complete cell culture medium

  • Cells grown on coverslips or in imaging-grade dishes

  • Fluorescence microscope

Procedure:

  • Preparation of Stock Solution:

    • Prepare a 1 mg/mL stock solution of C.I. Vat Green 1 in high-quality, anhydrous DMSO.

    • Sonication may be required to aid dissolution.

    • Store the stock solution at -20°C, protected from light and moisture.

  • Preparation of Staining Solution:

    • Dilute the DMSO stock solution in complete cell culture medium or PBS to the desired working concentration (e.g., 1-10 µM). It is crucial to add the DMSO stock to the aqueous medium with vigorous vortexing to promote dispersion and prevent precipitation. The final concentration of DMSO should be kept below 0.5% to minimize cytotoxicity.

    • Alternative with Pluronic® F-127: To improve dispersion, a small amount of Pluronic® F-127 can be used. Prepare a 10% (w/v) stock solution of Pluronic® F-127 in water. Add the C.I. Vat Green 1 DMSO stock to a solution of PBS containing 0.02% Pluronic® F-127 while vortexing.

  • Cell Staining, Washing, and Imaging:

    • Follow steps 3-5 from Protocol 1. Be observant for any signs of dye precipitation in the staining medium.

Visualizations

G cluster_problem Challenge cluster_solutions Proposed Solutions for Cellular Application VatGreen1 C.I. Vat Green 1 Insolubility Insoluble in Water VatGreen1->Insolubility is Solubilized Use Solubilised Vat Green 1 Insolubility->Solubilized overcome by Dispersion Create a Dispersion of Hydrophobic Vat Green 1 Insolubility->Dispersion mitigated by

Caption: Logical diagram of proposed solutions for cellular application of C.I. Vat Green 1.

G start Start cell_seeding Seed Cells on Coverslips start->cell_seeding incubation Incubate Overnight (37°C, 5% CO₂) cell_seeding->incubation stock_prep Prepare Staining Solution (1-10 µg/mL in Medium) incubation->stock_prep wash1 Wash Cells with Warm PBS stock_prep->wash1 staining Incubate with Staining Solution (15-60 min, 37°C) wash1->staining wash2 Wash Cells 3x with Warm PBS staining->wash2 live_imaging Live-Cell Imaging wash2->live_imaging fixation Fix with 4% PFA (15 min) wash2->fixation end End live_imaging->end wash3 Wash Cells 2x with PBS fixation->wash3 mounting Mount Coverslip wash3->mounting fixed_imaging Fixed-Cell Imaging mounting->fixed_imaging fixed_imaging->end

Caption: Experimental workflow for cellular staining using Solubilised Vat Green 1.

G Probe Fluorescent Probe (e.g., Vat Green 1 Derivative) Receptor Receptor Probe->Receptor binds to Membrane Plasma Membrane Endocytosis Endocytosis Membrane->Endocytosis Receptor->Membrane is on Endosome Early Endosome Endocytosis->Endosome forms Lysosome Lysosome Endosome->Lysosome matures into

Caption: Hypothetical use of a fluorescent probe in tracking endocytosis.

References

Application Notes and Protocols for Mitochondrial Staining

Author: BenchChem Technical Support Team. Date: December 2025

A Note on CI Vat Green 1:

Initial research indicates that this compound (CAS 128-58-5), also known as C.I. 59825, is a vat dye primarily used in the textile industry for dyeing cotton and other fabrics.[1][2][3] Its chemical properties, such as being insoluble in water and soluble in hot organic solvents like 1, 2, 3, 4-Tetrahydronaphthalene, make it unsuitable for use as a fluorescent probe in live-cell imaging of mitochondria.[1][2] Stains used for live-cell microscopy must be water-soluble to a degree that allows for their application in aqueous cell culture media and must possess specific fluorescence properties that are generally absent in textile dyes. Therefore, a protocol for staining mitochondria with this compound is not provided as it is not a standard or validated method in biological research.

Instead, this document provides a detailed protocol and application notes for a widely used and validated green fluorescent mitochondrial stain: MitoTracker™ Green FM . This will serve as a representative protocol for researchers, scientists, and drug development professionals interested in staining mitochondria for fluorescence microscopy and other applications.

Application Notes for MitoTracker™ Green FM

Introduction:

MitoTracker™ Green FM is a fluorescent dye that selectively stains mitochondria in live cells. It is a cell-permeant probe that accumulates in mitochondria regardless of the mitochondrial membrane potential. This property makes it a useful tool for tracking mitochondrial location and morphology, particularly in studies where mitochondrial membrane potential may be compromised or is not the primary parameter of interest. Once inside the mitochondria, the dye covalently binds to mitochondrial proteins via reaction with free thiol groups of cysteine residues, which allows for the staining to be retained even after cell fixation and permeabilization, making it suitable for co-staining experiments with antibodies (immunofluorescence).

Mechanism of Action:

MitoTracker™ Green FM is a lipophilic cation that passively diffuses across the plasma membrane of live cells. It then accumulates in the lipid-rich environment of the mitochondrial membranes. The dye contains a mildly thiol-reactive chloromethyl group that covalently attaches it to mitochondrial proteins, ensuring its retention within the organelle.

Applications:

  • Visualization of Mitochondrial Morphology and Distribution: Tracking changes in mitochondrial shape, size, and location within the cell.

  • Co-localization Studies: Due to its fixability, it can be used in conjunction with immunofluorescence to determine the localization of specific proteins relative to mitochondria.

  • Monitoring Mitochondrial Content: Assessing the relative mitochondrial mass in different cell populations or under various treatment conditions.

  • Live-Cell Imaging: Observing mitochondrial dynamics in real-time, although photostability should be considered for long-term imaging experiments.

Data Presentation: Properties of MitoTracker™ Green FM

PropertyValueReference
Excitation (max)~490 nm[4]
Emission (max)~516 nm[4]
Recommended Concentration20-200 nMVaries by cell type and experimental conditions; optimization is recommended.
SolventAnhydrous Dimethyl Sulfoxide (DMSO)
FixabilityYes, with formaldehyde
Staining DependenceMitochondrial Mass (Potential-Independent)[5]

Experimental Protocol: Staining Mitochondria with MitoTracker™ Green FM

This protocol provides a general guideline for staining mitochondria in adherent mammalian cells with MitoTracker™ Green FM. Optimization may be required for different cell types or experimental setups.

Materials:

  • MitoTracker™ Green FM dye

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Live cells cultured on a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides)

  • Complete cell culture medium, pre-warmed to 37°C

  • Phosphate-Buffered Saline (PBS) or other balanced salt solution, pre-warmed to 37°C

  • (Optional) 4% Paraformaldehyde (PFA) in PBS for fixation

  • (Optional) Permeabilization buffer (e.g., 0.1% Triton™ X-100 in PBS)

  • (Optional) Mounting medium with an antifade reagent

Procedure:

  • Preparation of Stock Solution:

    • Allow the vial of MitoTracker™ Green FM to equilibrate to room temperature before opening.

    • Prepare a 1 mM stock solution by dissolving the dye in high-quality, anhydrous DMSO. For example, add 50 µL of DMSO to a 50 µg vial of the dye.

    • Mix well by vortexing.

    • Store the stock solution at -20°C, protected from light and moisture. Aliquot to avoid repeated freeze-thaw cycles.

  • Preparation of Staining Solution:

    • On the day of the experiment, dilute the 1 mM stock solution to a final working concentration of 20-200 nM in pre-warmed complete cell culture medium.

    • Note: The optimal concentration should be determined empirically for each cell type and application. Start with a concentration in the middle of the recommended range (e.g., 100 nM).

  • Staining of Live Cells:

    • Remove the culture medium from the cells.

    • Add the pre-warmed staining solution to the cells.

    • Incubate the cells for 15-45 minutes at 37°C in a CO₂ incubator. The optimal incubation time can vary.

    • Remove the staining solution.

    • Wash the cells twice with pre-warmed complete cell culture medium or PBS.

    • Replace with fresh, pre-warmed complete culture medium.

  • Imaging:

    • The cells are now ready for live-cell imaging using a fluorescence microscope equipped with a standard fluorescein (B123965) (FITC) filter set (Excitation/Emission: ~490/516 nm).

  • (Optional) Fixation and Permeabilization for Co-staining:

    • After the wash steps (Step 3), remove the medium and add 4% PFA in PBS.

    • Incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • If antibody staining is to be performed, permeabilize the cells with a suitable buffer (e.g., 0.1% Triton™ X-100 in PBS) for 10 minutes at room temperature.

    • Proceed with your standard immunofluorescence protocol.

Visualizations

experimental_workflow Experimental Workflow for Mitochondrial Staining with MitoTracker™ Green FM cluster_prep Preparation cluster_staining Staining cluster_imaging Analysis prep_stock Prepare 1 mM Stock Solution in DMSO prep_working Dilute to 20-200 nM Working Solution in pre-warmed medium prep_stock->prep_working add_stain Add Working Solution to Live Cells prep_working->add_stain Start Staining incubate Incubate for 15-45 min at 37°C add_stain->incubate wash Wash twice with pre-warmed medium incubate->wash live_imaging Live-Cell Imaging (Ex/Em: 490/516 nm) wash->live_imaging Ready for Imaging fixation Optional: Fix with 4% PFA wash->fixation permeabilization Optional: Permeabilize fixation->permeabilization if_staining Optional: Immunofluorescence permeabilization->if_staining

Caption: Workflow for staining mitochondria with MitoTracker™ Green FM.

apoptosis_pathway Mitochondria in Apoptosis Signaling cluster_intrinsic Intrinsic Apoptosis Pathway cluster_analysis Analytical Step stress Cellular Stress (e.g., DNA damage, growth factor withdrawal) bcl2 Activation of Bcl-2 family proteins (e.g., Bax, Bak) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization (MOMP) bcl2->mito cyto_c Release of Cytochrome c from Mitochondria mito->cyto_c staining Mitochondrial Staining (e.g., MitoTracker™ Green FM) - Visualize mitochondrial morphology - Assess mitochondrial integrity mito->staining Analysis Point apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome casp9 Activation of Caspase-9 apoptosome->casp9 casp3 Activation of Executioner Caspases (e.g., Caspase-3) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Role of mitochondria in apoptosis and analysis point.

References

Application of CI Vat Green 1 in Organic Electronics: A Prospective Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CI Vat Green 1, a robust organic dye with the chemical name 16,17-Dimethoxydinaphtho[1,2,3-cd:3',2',1'-lm]perylene-5,10-dione, has a long history of use in the textile industry for its vibrant color and stability.[1][2] Recently, the broader class of vat dyes has garnered significant interest within the scientific community for their potential as active materials in organic electronic devices. These applications leverage their inherent semiconducting properties, stemming from their extended π-conjugated systems. While specific research on this compound in organic electronics is limited in publicly available literature, this document provides a prospective overview based on the known characteristics of related vat dyes and general principles of organic semiconductor device fabrication. This information is intended to serve as a foundational guide for researchers interested in exploring the potential of this compound in this emerging field.

Potential Applications in Organic Electronics

Vat dyes, as a class, are being investigated for their utility as n-type organic semiconductors. This makes them suitable candidates for use in various electronic components, including:

  • Organic Field-Effect Transistors (OFETs): As the active channel material for transporting electrons.

  • Organic Photovoltaics (OPVs): As electron acceptor materials in the photoactive blend.

  • Organic Light-Emitting Diodes (OLEDs): In electron transport or emissive layers, depending on their photophysical properties.

  • Sensors: Leveraging changes in their electrical properties upon interaction with specific analytes.

The precursor to this compound, 16,17-Dihydroxyviolanthrone, has been noted as a valuable building block for materials used in OFETs and OPVs, suggesting that this compound itself holds similar promise.[3]

Hypothetical Performance Data and Device Architectures

While experimental data for this compound is not available, we can extrapolate potential performance metrics based on studies of other vat dyes. The following table presents a hypothetical summary of expected performance parameters for an OFET fabricated with this compound. This data is for illustrative purposes and would need to be validated through experimental work.

ParameterHypothetical Value RangeDevice Architecture
Charge Carrier Mobility (µ) 10⁻³ - 10⁻¹ cm²/VsTop-gate, bottom-contact
On/Off Current Ratio > 10⁵Top-gate, bottom-contact
Threshold Voltage (Vth) 10 - 30 VTop-gate, bottom-contact

Experimental Protocols (Hypothetical)

The following protocols are generalized procedures for the fabrication of organic electronic devices and would need to be optimized for this compound.

Organic Field-Effect Transistor (OFET) Fabrication Protocol

This protocol outlines the steps for creating a top-gate, bottom-contact OFET.

Materials and Reagents:

  • This compound (purified by sublimation)

  • Highly doped silicon wafers with a thermally grown SiO₂ layer (e.g., 300 nm)

  • Gold (Au) for source/drain electrodes

  • Dielectric polymer (e.g., PMMA, Cytop)

  • Gate electrode material (e.g., Aluminum)

  • Organic solvents (e.g., chloroform, chlorobenzene)

  • Substrate cleaning solutions (e.g., acetone, isopropanol, deionized water)

Equipment:

  • Spin coater

  • Thermal evaporator

  • Glovebox with an inert atmosphere (N₂)

  • Substrate cleaning bath (ultrasonic)

  • Hotplate

  • Semiconductor parameter analyzer

Procedure:

  • Substrate Cleaning:

    • Sonically clean the Si/SiO₂ substrates sequentially in acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas and bake on a hotplate at 120°C for 10 minutes to remove residual moisture.

    • Treat the substrates with an oxygen plasma or a UV-ozone cleaner to improve the surface energy.

  • Source/Drain Electrode Deposition:

    • Using a shadow mask, thermally evaporate a 50 nm layer of gold (Au) onto the cleaned SiO₂ surface to define the source and drain electrodes. A thin adhesion layer of chromium (Cr) or titanium (Ti) (e.g., 5 nm) may be deposited before the gold.

  • Semiconductor Deposition:

    • Prepare a solution of this compound in a suitable high-boiling-point organic solvent (e.g., 1,2-dichlorobenzene) at a concentration of 5-10 mg/mL.

    • Inside a glovebox, spin-coat the this compound solution onto the substrate. The spin speed and time should be optimized to achieve a uniform thin film of desired thickness (typically 30-50 nm).

    • Anneal the film on a hotplate at a temperature below the material's decomposition point (e.g., 100-150°C) to improve crystallinity and film morphology.

  • Dielectric Layer Deposition:

    • Prepare a solution of the gate dielectric polymer.

    • Spin-coat the dielectric layer on top of the semiconductor film.

    • Cure the dielectric layer according to the manufacturer's instructions.

  • Gate Electrode Deposition:

    • Using a shadow mask, thermally evaporate the gate electrode material (e.g., 100 nm of Al) on top of the dielectric layer.

  • Characterization:

    • Measure the transfer and output characteristics of the OFET using a semiconductor parameter analyzer in an inert atmosphere.

Organic Photovoltaic (OPV) Device Fabrication Protocol (Hypothetical Bulk Heterojunction)

This protocol describes the fabrication of a conventional bulk heterojunction solar cell.

Materials and Reagents:

  • This compound (as the acceptor)

  • A suitable polymer donor (e.g., P3HT, PTB7)

  • Indium Tin Oxide (ITO) coated glass substrates

  • Hole transport layer (HTL) material (e.g., PEDOT:PSS)

  • Electron transport layer (ETL) material (e.g., Ca, LiF)

  • Cathode material (e.g., Aluminum)

  • Organic solvents (e.g., chlorobenzene, o-dichlorobenzene)

Equipment:

  • Spin coater

  • Thermal evaporator

  • Glovebox with an inert atmosphere (N₂)

  • Solar simulator (AM1.5G)

  • Current-voltage (I-V) measurement system

Procedure:

  • Substrate Preparation:

    • Pattern the ITO-coated glass substrates using photolithography and etching.

    • Clean the substrates as described in the OFET protocol.

  • Hole Transport Layer (HTL) Deposition:

    • Spin-coat a thin layer of PEDOT:PSS onto the patterned ITO.

    • Anneal the substrate at 150°C for 10-15 minutes in air.

  • Active Layer Deposition:

    • Prepare a blend solution of the donor polymer and this compound in a common solvent. The ratio of donor to acceptor will need to be optimized.

    • Inside a glovebox, spin-coat the active layer blend onto the HTL.

    • Anneal the film as required to optimize the morphology of the bulk heterojunction.

  • Electron Transport Layer (ETL) and Cathode Deposition:

    • Transfer the substrates to a thermal evaporator.

    • Sequentially deposit the ETL (e.g., 1 nm LiF or 20 nm Ca) and the metal cathode (e.g., 100 nm Al) through a shadow mask to define the device area.

  • Encapsulation and Characterization:

    • Encapsulate the device to protect it from air and moisture.

    • Measure the current-voltage characteristics of the OPV device under simulated solar illumination (AM1.5G, 100 mW/cm²).

Visualizing Experimental Workflows

To aid in understanding the fabrication processes, the following diagrams illustrate the key steps.

OFET_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Device Fabrication cluster_char Characterization Clean Substrate Cleaning Plasma O2 Plasma/UV-Ozone Clean->Plasma Electrodes Source/Drain Deposition (Au) Plasma->Electrodes Semiconductor This compound Deposition Electrodes->Semiconductor Dielectric Dielectric Deposition Semiconductor->Dielectric Gate Gate Deposition (Al) Dielectric->Gate Measure Electrical Measurement Gate->Measure

OFET Fabrication Workflow

OPV_Fabrication_Workflow cluster_prep Substrate Preparation cluster_layers Layer Deposition cluster_final Final Steps Clean ITO Substrate Cleaning & Patterning HTL HTL (PEDOT:PSS) Deposition Clean->HTL Active Active Layer (Donor + this compound) HTL->Active ETL ETL Deposition Active->ETL Cathode Cathode (Al) Deposition ETL->Cathode Encapsulate Encapsulation Cathode->Encapsulate Characterize I-V Characterization Encapsulate->Characterize

OPV Fabrication Workflow

Conclusion

While the application of this compound in organic electronics remains a nascent area of research, its chemical structure and the promising results from the broader class of vat dyes suggest it is a material of significant interest. The protocols and potential performance metrics outlined here provide a starting point for researchers to begin investigating the electronic properties of this compound. Further experimental work is crucial to fully elucidate its capabilities and optimize its performance in various organic electronic devices.

References

Application Notes: Methods for Incorporating C.I. Vat Green 1 into Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

C.I. Vat Green 1 (C.I. 59825; CAS 128-58-5) is an anthraquinone-based vat dye known for its brilliant green shade and excellent fastness properties.[1] While traditionally used for dyeing cellulosic fibers like cotton, its high stability makes it a candidate for coloring various polymer matrices.[2][3][4] The primary challenge in its incorporation is its insolubility in water and most common organic solvents.[4][5] This document provides detailed protocols and technical guidance for researchers and scientists on three primary methods for incorporating C.I. Vat Green 1 into polymers: Melt Compounding via Masterbatch, Solution Mixing, and In-situ Polymerization.

Physicochemical Properties of C.I. Vat Green 1

A thorough understanding of the dye's properties is crucial for selecting the appropriate incorporation method and processing parameters.

PropertyValue / DescriptionSource(s)
C.I. Name Vat Green 1 (59825)
CAS Number 128-58-5[6][7]
Molecular Formula C₃₆H₂₀O₄[6]
Molecular Weight 516.54 g/mol [6]
Appearance Variegated dark green powder.[1]
Solubility Insoluble in water, ethanol, chloroform, and toluene. Slightly soluble in acetone, o-chlorophenol, and nitrobenzene. Soluble in hot 1,2,3,4-tetrahydronaphthalene.[4][5][4][5]
Chemical Class Anthraquinone / Violanthrone[8]
Leuco Form The reduced, soluble "leuco" form is blue in an alkaline solution and brilliant red in an acidic solution.[3][3]
Fastness Excellent lightfastness and wash-fastness.[1][9][1][9][10]

Incorporation Methods: A Comparative Overview

The choice of method depends on the polymer type, processing equipment available, and the desired end-product characteristics.

MethodPrincipleAdvantagesDisadvantagesSuitable Polymers
Melt Compounding (Masterbatch) The dye is pre-dispersed at high concentration in a carrier resin to create a masterbatch, which is then blended with the bulk polymer during melt processing.[11][12]- Excellent dispersion and color consistency- Dust-free handling- Compatible with standard industrial equipment (extruders, injection molders)- Protects dye from thermal degradation- Requires an additional processing step- Carrier resin must be compatible with the main polymerThermoplastics: Polyethylene (B3416737) (PE), Polypropylene (PP), Polystyrene (PS), ABS, PC, PET
Solution Mixing / Spin Dyeing The dye is dispersed in a polymer solution before processing steps like casting or fiber spinning.[13]- Homogeneous color distribution at the molecular level- Suitable for polymers that are not melt-processable- Lower processing temperatures- Requires use of solvents, which may be hazardous and need recovery- Limited to solvent-soluble polymersCellulose (B213188) Acetate, Polysulfone, Polyacrylonitrile (PAN), and polymers processed into fibers or films from solution.
In-situ Polymerization The dye is introduced into the monomer mixture before the polymerization reaction is initiated.[6]- Potential for covalent bonding of dye to the polymer chain- Excellent color permanence- Dye may interfere with polymerization kinetics- Requires careful selection of dye and initiator system- Not suitable for all polymerization typesAcrylics, Epoxies, Polyurethanes, and resins used in vat photopolymerization (3D Printing).[14][15]

Experimental Protocols

Protocol 1: Melt Compounding via Masterbatch Preparation

This protocol describes the preparation of a concentrated masterbatch, which is the most common industrial method for coloring thermoplastics.[12]

Materials & Equipment:

  • C.I. Vat Green 1 pigment powder

  • Carrier Resin (e.g., LLDPE, EVA) compatible with the target polymer

  • Dispersing Agent (e.g., low molecular weight polyethylene wax, stearate)[11]

  • High-speed mixer

  • Twin-screw extruder

  • Pelletizer

  • Injection molder or film extruder for final part production

Procedure:

  • Pre-Mixing: In a high-speed mixer, combine the carrier resin, C.I. Vat Green 1 powder, and dispersing agent according to the formulation. A typical starting formulation is provided in Table 3. Mix at high speed until a homogenous, free-flowing powder blend is achieved.

  • Extrusion: Feed the pre-mixed blend into a co-rotating twin-screw extruder. The screw design should be optimized for dispersive mixing.

    • Temperature Profile: Set a temperature profile that ensures the carrier resin and dispersing agent are fully molten but remains below the decomposition temperature of the dye. For a PE-based carrier, a profile from 160°C (feed zone) to 220°C (die) is typical.

    • Screw Speed: Use a moderate to high screw speed (e.g., 200-400 rpm) to ensure high shear for pigment deagglomeration.

  • Cooling and Pelletizing: Extrude the molten strand into a water bath for cooling and subsequently feed it into a pelletizer to produce masterbatch granules.

  • Drying: Dry the masterbatch pellets thoroughly to remove any surface moisture before storage or use.

  • Let-Down and Final Processing: Blend the masterbatch pellets with the virgin target polymer at a specific "let-down ratio" (e.g., 1:25 to 1:100) to achieve the desired final color. Process this blend using standard techniques like injection molding or film extrusion.

Table 3: Example Formulation for a Polyolefin Masterbatch

ComponentPercentage by WeightPurpose
C.I. Vat Green 120 - 40%Colorant
LLDPE Carrier Resin55 - 75%Polymer Matrix
Polyethylene Wax3 - 5%Dispersing Agent
Antioxidant/Processing Stabilizer0.5 - 1%Protects polymer and dye during processing

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// Edges start -> premix; vat_green -> premix; carrier -> premix; dispersant -> premix; premix -> extrusion; extrusion -> cooling; cooling -> mb_pellets; mb_pellets -> blending; virgin_poly -> blending; blending -> final_proc; final_proc -> end; }

Caption: Workflow for incorporating CI Vat Green 1 via solution mixing.

Protocol 3: General Protocol for In-situ Polymerization

This advanced method integrates the dye into the polymer during its formation. It is particularly relevant for thermosets and photopolymers.

Materials & Equipment:

  • C.I. Vat Green 1 pigment powder (micronized grade recommended)

  • Monomer(s) (e.g., methyl methacrylate, epoxy resin)

  • Cross-linker (if applicable)

  • Initiator (thermal or photoinitiator)

  • Ultrasonic bath or high-shear mixer

  • Polymerization reactor or 3D printer

Procedure:

  • Dye Dispersion: Disperse the micronized C.I. Vat Green 1 powder directly into the liquid monomer or pre-polymer resin system. Use ultrasonication or high-shear mixing to achieve a stable, fine dispersion. The use of a suitable surfactant or dispersing agent may be required.

  • Initiator Addition: Add the initiator (and cross-linker, if needed) to the colored monomer mixture. Stir thoroughly, avoiding the introduction of air bubbles.

  • Polymerization:

    • Thermal Curing: Transfer the mixture to a mold and place it in an oven or heated press set to the required curing temperature.

    • Vat Photopolymerization (e.g., 3D Printing): Pour the resin into the vat of a stereolithography (SLA) or digital light processing (DLP) 3D printer. [14]The dye's absorption spectrum must be considered to ensure it does not interfere with the photoinitiator's activation wavelength. The light source selectively cures the resin layer-by-layer to build the final object. [15]4. Post-Curing: The resulting colored polymer object may require a post-curing step (thermal or UV) to complete the polymerization and achieve final mechanical properties.

Logical Relationship of Vat Green 1 Forms and Incorporation Pathways

Dye_Chemistry_Logic insoluble_pigment C.I. Vat Green 1 (Insoluble Pigment Form) soluble_leuco Leuco Form (Water/Alkali Soluble) insoluble_pigment->soluble_leuco Reduction (e.g., Na₂S₂O₄) Oxidation (e.g., Air, H₂O₂) melt_compounding Melt Compounding (Masterbatch) insoluble_pigment->melt_compounding Direct use solution_mixing Solution Mixing insoluble_pigment->solution_mixing Direct dispersion in solvent in_situ In-situ Polymerization insoluble_pigment->in_situ Direct dispersion soluble_leuco->solution_mixing Used in leuco-dyeing protocols

Caption: Chemical forms of Vat Green 1 and corresponding polymer incorporation pathways.

References

Application Notes and Protocols for the Quantification of CI Vat Green 1 in Textile Effluent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CI Vat Green 1 (CAS No. 128-58-5), also known as Vat Brilliant Green FFB, is an anthraquinone-based vat dye widely used in the textile industry for dyeing cellulosic fibers like cotton, linen, and viscose due to its vibrant color and excellent fastness properties.[1] As with many textile dyes, a significant portion of the dye may not be fixed to the fabric during the dyeing process and is subsequently released into the wastewater.[2] The discharge of colored effluents into the environment is a major concern due to their potential toxicity and the aesthetic pollution of water bodies.[3][4] Therefore, the accurate quantification of this compound in textile effluent is crucial for monitoring and controlling water pollution, assessing the efficiency of wastewater treatment processes, and ensuring compliance with environmental regulations.

This document provides detailed application notes and protocols for the quantification of this compound in textile effluent using two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry.

Principle of Methods

UV-Visible Spectrophotometry is a rapid and straightforward method that measures the amount of light absorbed by the dye's chromophore at a specific wavelength.[2] The concentration of the dye is then determined based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.[5] This method is most suitable for relatively simple effluent matrices where this compound is the primary colored component and interferences from other absorbing species are minimal.

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that offers high specificity and the ability to separate the analyte of interest from other components in a complex mixture like textile effluent.[6] The sample is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through the column. The components of the sample are separated based on their differential partitioning between the stationary and mobile phases.[2] A detector, typically a UV-Vis or Diode Array Detector (DAD), is used to quantify the amount of this compound as it elutes from the column. This method is ideal for complex samples containing multiple dyes or other interfering substances.

Experimental Protocols

1. Reagents and Materials

  • Solvents: HPLC grade methanol (B129727), acetonitrile, and water; analytical grade Dimethyl sulfoxide (B87167) (DMSO).

  • Standards: Analytical standard of this compound (>98% purity).

  • Reagents for Sample Preparation: Sodium hydroxide (B78521) (NaOH), sodium hydrosulfite (Na₂S₂O₄), hydrochloric acid (HCl), solid-phase extraction (SPE) cartridges (e.g., C18).

  • Filters: 0.45 µm syringe filters.

2. Standard Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of DMSO.[7] Due to the poor solubility of vat dyes in common solvents, initial dissolution in DMSO is recommended. For HPLC analysis, this stock solution can be further diluted with the mobile phase. For UV-Vis analysis of the leuco form, the stock solution should be prepared in an alkaline reducing medium.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the appropriate solvent (mobile phase for HPLC, or alkaline reducing solution for UV-Vis) to create a calibration curve. A typical concentration range for the calibration curve is 0.5 to 50 µg/mL.

3. Sample Preparation from Textile Effluent

Textile effluent is a complex matrix, and sample preparation is a critical step to remove interfering substances.

  • Filtration: Filter the collected textile effluent sample through a coarse filter paper to remove suspended solids.

  • pH Adjustment: Adjust the pH of the filtered effluent to approximately 7.0 using dilute NaOH or HCl.

  • Solid-Phase Extraction (SPE) for HPLC Analysis:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load 100 mL of the pH-adjusted effluent sample onto the cartridge at a slow flow rate (approximately 2-3 mL/min).

    • Wash the cartridge with 5 mL of deionized water to remove hydrophilic impurities.

    • Elute the retained dye from the cartridge with 5 mL of methanol or acetonitrile.

    • The eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a known volume of mobile phase before HPLC analysis.

  • Reduction for UV-Vis Analysis of Leuco Form:

    • To a known volume of the filtered effluent, add a small amount of sodium hydrosulfite and sodium hydroxide to reduce the insoluble this compound to its water-soluble blue leuco form.[8][9] This step is necessary for spectrophotometric analysis in an aqueous medium. The exact amounts of reducing agent and alkali may need to be optimized.

4. UV-Visible Spectrophotometric Protocol

  • Wavelength of Maximum Absorbance (λmax) Determination:

    • Prepare a standard solution of the reduced (leuco) form of this compound.

    • Scan the solution over the UV-Vis range (typically 400-800 nm) to determine the wavelength of maximum absorbance (λmax). For green dyes, this is expected in the red region of the spectrum.

  • Calibration Curve:

    • Prepare a series of standard solutions of the reduced this compound of known concentrations.

    • Measure the absorbance of each standard at the determined λmax.

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis:

    • Prepare the textile effluent sample as described in the sample preparation section (reduction to leuco form).

    • Measure the absorbance of the prepared sample at the λmax.

    • Determine the concentration of this compound in the sample from the calibration curve.

5. High-Performance Liquid Chromatography (HPLC) Protocol

The following is a general-purpose method that can be used as a starting point for the analysis of this compound. Method development and validation are recommended for optimal performance.

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 50% B

    • 30-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detector Wavelength: The λmax determined from the UV-Vis scan of a this compound standard in the mobile phase.

Data Presentation

The quantitative data for the analytical methods should be summarized for easy comparison. The following table provides representative performance characteristics for the analysis of vat dyes. Note that these values are illustrative and should be determined for each specific method and laboratory.

ParameterHPLC with DADUV-Vis Spectrophotometry
Principle Chromatographic separation followed by UV-Vis detectionMeasurement of light absorbance at a specific wavelength
Specificity High; resolves this compound from impuritiesModerate; potential for interference from other absorbing compounds
Linearity Range 0.1 - 100 µg/mL0.5 - 50 µg/mL
Limit of Detection (LOD) 0.05 µg/mL0.2 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.6 µg/mL
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 5%< 10%
Analysis Time per Sample 20 - 30 minutes5 - 10 minutes

Disclaimer: The values in this table are representative for the analysis of similar vat dyes and are for illustrative purposes. Actual values must be determined through method validation for this compound.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection 1. Collect Textile Effluent Filtration 2. Filter to Remove Solids SampleCollection->Filtration pH_Adjust 3. Adjust pH to Neutral Filtration->pH_Adjust SPE 4a. Solid-Phase Extraction (for HPLC) pH_Adjust->SPE HPLC Path Reduction 4b. Reduction to Leuco Form (for UV-Vis) pH_Adjust->Reduction UV-Vis Path HPLC_Analysis 5a. HPLC-DAD Analysis SPE->HPLC_Analysis UVVis_Analysis 5b. UV-Vis Spectrophotometry Reduction->UVVis_Analysis Quantification 7. Quantify this compound HPLC_Analysis->Quantification UVVis_Analysis->Quantification Calibration 6. Prepare Calibration Curve Calibration->Quantification Report 8. Report Results Quantification->Report

Caption: Workflow for the quantification of this compound in textile effluent.

Method Selection Diagram

method_selection Start Start: Need to quantify This compound ComplexSample Is the sample matrix complex (e.g., multiple dyes present)? Start->ComplexSample HighSpecificity Is high specificity and separation required? ComplexSample->HighSpecificity Yes UseUVVis Use UV-Vis Method ComplexSample->UseUVVis No UseHPLC Use HPLC Method HighSpecificity->UseHPLC Yes HighSpecificity->UseUVVis No

Caption: Decision tree for selecting an analytical method.

References

Visualizing Lipid Droplets in Adipocytes with a Green Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for the fluorescent labeling of intracellular lipid droplets in adipocytes. While the query specified CI Vat Green 1, extensive research found no evidence of its use as a fluorescent stain for biological imaging of lipid droplets. Therefore, this application note focuses on a well-established and highly effective alternative, BODIPY™ 493/503, a green fluorescent lipophilic dye. This guide includes protocols for adipocyte differentiation, staining procedures for both live and fixed cells, and key quantitative data. Additionally, it features diagrams of the experimental workflow and relevant signaling pathways in adipocyte biology.

Introduction: Staining Adipocyte Lipid Droplets

Adipocytes are specialized cells for storing energy in the form of triglycerides within organelles called lipid droplets. The study of lipid droplet dynamics is crucial for understanding metabolic diseases such as obesity, diabetes, and non-alcoholic fatty liver disease. Fluorescent microscopy provides a powerful tool for visualizing and quantifying lipid droplets.

While this compound is a commercially available green dye, it is primarily used in the textile industry and is not documented for fluorescent staining of lipid droplets in a biological context. Its chemical properties, including insolubility in aqueous solutions, make it unsuitable for this application.

In contrast, BODIPY™ 493/503 is a lipophilic dye that is virtually non-fluorescent in aqueous environments but exhibits bright green fluorescence in the nonpolar environment of neutral lipids within lipid droplets. Its high specificity, photostability, and narrow emission spectrum make it an excellent choice for this purpose.

Quantitative Data and Fluorophore Properties

The selection of an appropriate fluorescent probe is critical for successful imaging. The table below summarizes the key properties of BODIPY™ 493/503 and compares it with another common lipid droplet stain, Nile Red.

FeatureBODIPY™ 493/503Nile Red
Excitation Maximum ~493 nm~552 nm (in lipids)
Emission Maximum ~503 nm~636 nm (in lipids)
Fluorescence Color GreenRed/Yellow-Gold
Specificity High for neutral lipidsStains neutral and polar lipids
Photostability ModerateProne to photobleaching
Suitability for Live Cells YesYes
Suitability for Fixed Cells YesYes
Common Solvent DMSODMSO, Acetone

Experimental Protocols

This section provides detailed protocols for the differentiation of preadipocytes into mature adipocytes and subsequent staining of lipid droplets with BODIPY™ 493/503.

Adipocyte Differentiation (3T3-L1 Model)

The 3T3-L1 cell line is a widely used model for studying adipogenesis.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% Bovine Calf Serum (Growth Medium)

  • DMEM with 10% Fetal Bovine Serum (FBS)

  • Differentiation Medium I (DM-I): DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin.

  • Differentiation Medium II (DM-II): DMEM with 10% FBS and 1 µg/mL insulin.

  • Phosphate-Buffered Saline (PBS)

  • 6-well or 12-well cell culture plates

Protocol:

  • Seeding: Seed 3T3-L1 preadipocytes in a culture plate with Growth Medium and grow to confluence.

  • Contact Inhibition: Maintain the cells at confluence for 2 days to ensure growth arrest.

  • Induction of Differentiation (Day 0): Replace the medium with DM-I.

  • Maturation (Day 2): After 48 hours, replace the medium with DM-II.

  • Maintenance (Day 4 onwards): Replace the medium with DMEM containing 10% FBS every 2 days.

  • Full Differentiation: Mature adipocytes containing large lipid droplets should be visible by day 8-10.

Staining Lipid Droplets with BODIPY™ 493/503

This protocol can be adapted for both live and fixed cell imaging.

Materials:

  • Differentiated adipocytes in culture plates

  • BODIPY™ 493/503 stock solution (1 mg/mL in DMSO)

  • PBS

  • Formaldehyde (B43269) (4% in PBS for fixing)

  • Hoechst 33342 or DAPI (for nuclear counterstain, optional)

Protocol:

  • Preparation of Staining Solution:

    • Prepare a working solution of BODIPY™ 493/503 by diluting the stock solution to a final concentration of 1-2 µg/mL in PBS or serum-free medium.

    • If using a nuclear counterstain, add it to the staining solution at the recommended concentration (e.g., 1 µg/mL for Hoechst 33342).

  • Staining:

    • For Live Cells:

      • Wash the cells once with warm PBS.

      • Add the BODIPY™ 493/503 staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

      • Wash the cells twice with warm PBS.

      • Add fresh PBS or imaging medium to the cells for microscopy.

    • For Fixed Cells:

      • Wash the cells once with PBS.

      • Fix the cells with 4% formaldehyde in PBS for 15-20 minutes at room temperature.

      • Wash the cells three times with PBS.

      • Add the BODIPY™ 493/503 staining solution and incubate for 30 minutes at room temperature, protected from light.

      • Wash the cells twice with PBS.

      • Mount the coverslip with an appropriate mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope with a standard FITC filter set (Excitation: ~490 nm, Emission: ~525 nm). Lipid droplets will appear as bright green fluorescent spheres within the cytoplasm.

Diagrams and Workflows

Experimental Workflow for Lipid Droplet Visualization

G cluster_0 Cell Culture and Differentiation cluster_1 Staining Procedure cluster_2 Imaging and Analysis Seed 3T3-L1 Preadipocytes Seed 3T3-L1 Preadipocytes Grow to Confluence (2 days post-seeding) Grow to Confluence (2 days post-seeding) Seed 3T3-L1 Preadipocytes->Grow to Confluence (2 days post-seeding) Induce Differentiation (DM-I) Induce Differentiation (DM-I) Grow to Confluence (2 days post-seeding)->Induce Differentiation (DM-I) Mature Adipocytes (DM-II & Maintenance) Mature Adipocytes (DM-II & Maintenance) Induce Differentiation (DM-I)->Mature Adipocytes (DM-II & Maintenance) Prepare Staining Solution (BODIPY 493/503) Prepare Staining Solution (BODIPY 493/503) Mature Adipocytes (DM-II & Maintenance)->Prepare Staining Solution (BODIPY 493/503) Wash Cells (PBS) Wash Cells (PBS) Prepare Staining Solution (BODIPY 493/503)->Wash Cells (PBS) Incubate with Stain (15-30 min) Incubate with Stain (15-30 min) Wash Cells (PBS)->Incubate with Stain (15-30 min) Wash to Remove Excess Stain Wash to Remove Excess Stain Incubate with Stain (15-30 min)->Wash to Remove Excess Stain Fluorescence Microscopy (FITC Channel) Fluorescence Microscopy (FITC Channel) Wash to Remove Excess Stain->Fluorescence Microscopy (FITC Channel) Image Acquisition Image Acquisition Fluorescence Microscopy (FITC Channel)->Image Acquisition Quantitative Analysis (Size, Number, Intensity) Quantitative Analysis (Size, Number, Intensity) Image Acquisition->Quantitative Analysis (Size, Number, Intensity)

Caption: Experimental workflow for adipocyte differentiation, staining, and imaging.

Simplified Adipogenesis Signaling Pathway

G Preadipocyte Preadipocyte C/EBPβ & C/EBPδ C/EBPβ & C/EBPδ Preadipocyte->C/EBPβ & C/EBPδ Early Phase PPARγ PPARγ C/EBPβ & C/EBPδ->PPARγ C/EBPα C/EBPα C/EBPβ & C/EBPδ->C/EBPα PPARγ->C/EBPα Adipocyte Genes Adipocyte Genes PPARγ->Adipocyte Genes C/EBPα->Adipocyte Genes Mature Adipocyte Mature Adipocyte Adipocyte Genes->Mature Adipocyte Wnt Signaling Wnt Signaling Wnt Signaling->PPARγ Wnt Signaling->C/EBPα

Caption: Key transcription factors in adipogenesis.

Simplified Lipolysis Signaling Pathway

G β-Adrenergic Receptor β-Adrenergic Receptor Gs Protein Gs Protein β-Adrenergic Receptor->Gs Protein Adenylate Cyclase Adenylate Cyclase Gs Protein->Adenylate Cyclase cAMP cAMP Adenylate Cyclase->cAMP ATP ATP ATP->Adenylate Cyclase PKA PKA cAMP->PKA HSL (inactive) HSL (inactive) PKA->HSL (inactive) HSL-P (active) HSL-P (active) HSL (inactive)->HSL-P (active) Triglycerides (in Lipid Droplet) Triglycerides (in Lipid Droplet) HSL-P (active)->Triglycerides (in Lipid Droplet) Fatty Acids + Glycerol Fatty Acids + Glycerol Triglycerides (in Lipid Droplet)->Fatty Acids + Glycerol Insulin Insulin PDE3B PDE3B Insulin->PDE3B activates PDE3B->cAMP degrades

Caption: Hormonal regulation of lipolysis in adipocytes.

Application Note and Protocol: Time-Resolved Fluorescence Spectroscopy of CI Vat Green 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CI Vat Green 1, chemically known as 16,17-dimethoxyviolanthrone, is a vat dye with a complex polycyclic aromatic structure.[1] While primarily used in the textile industry for its excellent fastness properties, its inherent fluorescence opens avenues for its application in research and development, particularly in areas requiring stable fluorescent probes.[2][3] Time-resolved fluorescence spectroscopy (TRFS) is a powerful technique to study the excited-state dynamics of fluorescent molecules, providing insights into their local environment, molecular interactions, and conformational changes.[4] This application note provides a detailed experimental setup and protocol for conducting TRFS measurements on this compound.

Physicochemical and Photophysical Properties of this compound

A summary of the known properties of this compound is presented in Table 1. It is important to note that while some photophysical data for the parent compound, violanthrone (B7798473), and its derivatives are available, specific data for this compound, such as its fluorescence quantum yield and precise emission maximum, are not extensively documented in the literature. The provided photophysical parameters are therefore estimations based on closely related compounds.

Table 1: Physicochemical and Estimated Photophysical Properties of this compound

PropertyValueReference/Note
Chemical Name 16,17-dimethoxyviolanthrone[5]
CI Name Vat Green 1[1]
CAS Number 128-58-5[1][6]
Molecular Formula C₃₆H₂₀O₄[1][6]
Molecular Weight 516.54 g/mol [1][6]
Solubility Soluble in hot 1,2,3,4-tetrahydronaphthalene (B1681288) and nitrobenzene; Insoluble in water, ethanol, chloroform, toluene.[1]
Estimated Absorption Max (λ_abs) ~600 nmBased on 16,17-dihydroxyviolanthrone.[7] The leuco form absorbs at 610 nm.
Estimated Emission Max (λ_em) > 620 nmExpected red-shift from absorption maximum.
Estimated Fluorescence Lifetime (τ) ~5 nsBased on the parent violanthrone lifetime of 4.97 ns in toluene.
Estimated Fluorescence Quantum Yield (Φ_f) 0.01 - 0.2Based on the parent violanthrone (0.01) and a derivative (0.2).[8]

Experimental Workflow

The following diagram outlines the major steps involved in the time-resolved fluorescence spectroscopy of this compound.

experimental_workflow Experimental Workflow for TRFS of this compound prep Sample Preparation (Dissolution in appropriate solvent) steadystate Steady-State Spectroscopy (Absorption and Emission Spectra) prep->steadystate Characterize Sample setup TRFS Instrument Setup (Laser, Detector, Optics) steadystate->setup Determine Excitation/Emission Wavelengths acquisition Data Acquisition (Fluorescence Decay Measurement) setup->acquisition Measure Sample irf Instrument Response Function (IRF) Measurement setup->irf Measure Scatterer analysis Data Analysis (Deconvolution and Lifetime Fitting) acquisition->analysis irf->analysis results Results (Fluorescence Lifetime, Decay Profile) analysis->results logical_relationship Logical Relationships in TRFS Excitation Pulsed Light Source (Excitation) Sample Fluorophore (this compound) Excitation->Sample Detection Detector & Electronics (Photon Counting) Excitation->Detection Sync Emission Fluorescence Emission Sample->Emission Emission->Detection DecayCurve Measured Decay Curve (Convolution) Detection->DecayCurve Analysis Deconvolution & Fitting DecayCurve->Analysis IRF Instrument Response Function IRF->Analysis Lifetime Fluorescence Lifetime (τ) Analysis->Lifetime

References

Application Notes and Protocols for the Degradation of CI Vat Green 1 via Advanced Oxidation Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CI Vat Green 1 (CAS No. 128-58-5), also known as Vat Brilliant Green FFB or C.I. 59825, is a complex violanthrone (B7798473) vat dye widely used in the textile industry for its excellent color fastness.[1][2] However, its intricate aromatic structure makes it highly resistant to conventional wastewater treatment methods, posing a significant environmental challenge. Advanced Oxidation Processes (AOPs) have emerged as a promising technology for the complete mineralization of such recalcitrant organic pollutants into less harmful substances.[3] AOPs are characterized by the in-situ generation of highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of degrading complex organic molecules.[3]

This document provides detailed application notes and experimental protocols for the degradation of this compound using various AOPs, including UV/H₂O₂, photocatalysis, Fenton/Photo-Fenton, and ozonation.

Physicochemical Properties of this compound

PropertyValue
Chemical FormulaC₃₆H₂₀O₄
Molecular Weight516.54 g/mol [1]
AppearanceDark green powder[2]
SolubilityInsoluble in water, ethanol, chloroform, and toluene; slightly soluble in acetone (B3395972) and nitrobenzene.[2]
Molecular StructureViolanthrone[2]

Advanced Oxidation Processes for this compound Degradation

UV/H₂O₂ Process

The UV/H₂O₂ process is a widely used AOP where the photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) radiation generates hydroxyl radicals. This method has been shown to be effective for the decolorization of vat dyes.

Quantitative Data Summary

ParameterConditionResultReference
Color Removal H₂O₂ dose: 0.5 g/L70%[4]
Kinetic Constant (k) For textile effluent with Vat Green 01 at pH 3-0.0029 min⁻¹[4]

Experimental Protocol: UV/H₂O₂ Degradation

Materials and Reagents:

  • This compound dye solution of known concentration

  • Hydrogen peroxide (H₂O₂, 30% w/v)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • UV photoreactor (e.g., with a medium-pressure mercury lamp)

  • Spectrophotometer for color measurement

  • TOC analyzer for mineralization assessment

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent and dilute to the desired experimental concentration in deionized water.

  • Adjust the pH of the dye solution to the desired value (e.g., pH 3) using H₂SO₄ or NaOH.[4]

  • Transfer a known volume of the pH-adjusted dye solution to the UV photoreactor.

  • Add the required concentration of H₂O₂ (e.g., 0.5 g/L) to the solution.[4]

  • Turn on the UV lamp to initiate the photodegradation reaction.

  • Withdraw aliquots of the solution at regular time intervals (e.g., 15, 30, 60, 90, 120 minutes).

  • Measure the absorbance of the aliquots at the maximum wavelength of this compound to determine the extent of decolorization.

  • (Optional) Measure the Total Organic Carbon (TOC) of the samples to assess the degree of mineralization.

Heterogeneous Photocatalysis

Heterogeneous photocatalysis typically employs a semiconductor catalyst, such as titanium dioxide (TiO₂), which upon activation by UV or visible light, generates electron-hole pairs. These lead to the formation of hydroxyl radicals and other ROS that degrade the dye molecules.

Quantitative Data Summary (Adapted from Vat Green 03 study)

CatalystpHDecolorization Efficiency (after 60 min)Reference
DMF1 + TiO₂4~97%
DB + TiO₂10~92%
DMF4 + TiO₂10~93%

Note: Data adapted from a study on Vat Green 03 (C.I. 69500), which has a different structure but provides a relevant example of photocatalytic degradation of a vat dye.

Experimental Protocol: Photocatalytic Degradation

Materials and Reagents:

  • This compound dye solution

  • Photocatalyst (e.g., TiO₂ P25)

  • Photoreactor with a suitable light source (e.g., UV lamp or solar simulator)

  • Magnetic stirrer

  • Centrifuge or filtration system

Procedure:

  • Prepare a suspension of the photocatalyst (e.g., 0.1 g/L TiO₂) in the this compound dye solution of a known concentration.

  • Adjust the pH of the suspension to the desired experimental value.

  • Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

  • Expose the suspension to the light source to initiate the photocatalytic reaction, while continuously stirring.

  • Collect aliquots of the suspension at regular intervals.

  • Separate the photocatalyst from the solution by centrifugation or filtration before analysis.

  • Determine the remaining dye concentration using a UV-Vis spectrophotometer.

Fenton and Photo-Fenton Processes

The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide to produce hydroxyl radicals. The efficiency of this process can be enhanced by UV light in the photo-Fenton process, which promotes the regeneration of Fe²⁺ from Fe³⁺.

Quantitative Data Summary (Adapted from other vat dyes)

ProcessDyeDegradation EfficiencyExperimental ConditionsReference
Fenton Bezathren Green FFB~82%pH: 3; H₂O₂: 0.7 x 10⁻³ mol/L
Photo-Fenton Bezathren Blue RS~87%pH: 3; H₂O₂: 0.7 x 10⁻³ mol/L

Note: Data adapted from studies on other vat dyes and serves as an estimate of potential efficiency.

Experimental Protocol: Fenton/Photo-Fenton Degradation

Materials and Reagents:

  • This compound dye solution

  • Ferrous sulfate (B86663) (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂)

  • Batch reactor (for photo-Fenton, equipped with a UV lamp)

  • pH meter and adjustment solutions

Procedure:

  • Prepare an aqueous solution of this compound.

  • Adjust the pH of the solution to an acidic range, typically around 3.

  • Add the Fenton's reagent: first, the ferrous sulfate catalyst, followed by the hydrogen peroxide. Optimal concentrations need to be determined experimentally.

  • For the photo-Fenton process, turn on the UV lamp to irradiate the solution.

  • Stir the solution continuously throughout the reaction.

  • Withdraw samples at different time points to measure the degradation of the dye.

Ozonation

Ozonation involves the use of ozone (O₃), a powerful oxidizing agent, to degrade organic pollutants. Ozone can react directly with the dye molecules or decompose to form hydroxyl radicals, especially at alkaline pH.

Experimental Protocol: Ozonation

Materials and Reagents:

  • This compound dye solution

  • Ozone generator

  • Gas bubbling reactor

  • Ozone analyzer

Procedure:

  • Prepare an aqueous solution of this compound.

  • Adjust the initial pH of the solution as required for the experiment.

  • Transfer the solution to the gas bubbling reactor.

  • Bubble ozone gas through the solution at a controlled flow rate.

  • Collect samples at various time points to monitor the decolorization and degradation of the dye.

  • Analyze the samples for residual dye concentration and potentially for TOC to assess mineralization.

Visualizations

G cluster_AOP Advanced Oxidation Process (AOP) cluster_Reaction Degradation Mechanism AOP_Input e.g., UV/H₂O₂, Fenton, O₃, Photocatalyst + Light ROS Reactive Oxygen Species (•OH, O₂⁻, etc.) AOP_Input->ROS generates Dye This compound (Violanthrone Structure) ROS->Dye attacks Intermediates Degradation Intermediates Dye->Intermediates degrades to Mineralization Mineralization Products (CO₂, H₂O, etc.) Intermediates->Mineralization further oxidizes to

Caption: General mechanism of this compound degradation by AOPs.

G start Start: Prepare this compound Solution ph_adjust Adjust pH start->ph_adjust add_reagents Add AOP Reagents (e.g., H₂O₂, Catalyst) ph_adjust->add_reagents dark_stir Stir in Dark (for Photocatalysis) add_reagents->dark_stir Photocatalysis Protocol initiate_reaction Initiate Reaction (e.g., Turn on UV Lamp) add_reagents->initiate_reaction Other AOPs dark_stir->initiate_reaction sampling Collect Samples at Intervals initiate_reaction->sampling sampling->initiate_reaction analysis Analyze Samples (UV-Vis, TOC) sampling->analysis end End: Data Evaluation analysis->end

Caption: A typical experimental workflow for AOP degradation studies.

G cluster_photocatalysis Photocatalysis Signaling Pathway Light Light (hν) Catalyst Semiconductor Catalyst (e.g., TiO₂) Light->Catalyst e_h_pair Electron-Hole Pair (e⁻ / h⁺) Catalyst->e_h_pair generates O2 O₂ e_h_pair->O2 e⁻ reacts with H2O H₂O e_h_pair->H2O h⁺ reacts with Superoxide •O₂⁻ (Superoxide radical) O2->Superoxide Dye This compound Superoxide->Dye attacks OH_radical •OH (Hydroxyl radical) H2O->OH_radical OH_radical->Dye attacks Degradation Degradation Products Dye->Degradation

Caption: Signaling pathway in photocatalytic degradation of dyes.

References

Application Notes and Protocols: Labeling and Tracking of Nanoparticles with CI Vat Green 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The burgeoning field of nanomedicine relies on the precise delivery and monitoring of nanoparticles in vitro and in vivo. Fluorescent labeling of these nanoparticles is a cornerstone of their preclinical development, enabling researchers to visualize their cellular uptake, intracellular trafficking, and biodistribution. CI Vat Green 1, a member of the violanthrone (B7798473) family of dyes, presents as a potential candidate for such applications due to its chemical structure.[1] This document provides detailed, albeit hypothetical, protocols for the labeling of nanoparticles with this compound and their subsequent tracking in biological systems. It is important to note that while these protocols are based on established methodologies, the use of this compound for nanoparticle tracking is a novel application and would require empirical validation.

Physicochemical Properties of this compound

A comprehensive understanding of the dye's properties is crucial for its application in nanoparticle labeling.

PropertyValueReference
Chemical Formula C₃₆H₂₀O₄[1][2][3][4]
Molecular Weight 516.54 g/mol [1][2][3][4]
CAS Number 128-58-5[1][3][4]
Appearance Green Powder[1][5]
Solubility Insoluble in water, ethanol, chloroform, and toluene. Soluble in hot 1,2,3,4-tetrahydronaphthalene (B1681288) and slightly soluble in acetone, 2-chlorophenol, nitrobenzene, and hot pyridine.[1]
Chemical Stability Stable under normal temperatures and pressures.[5]

Experimental Protocols

Protocol 1: Nanoparticle Labeling via Encapsulation of this compound

This protocol describes the encapsulation of the hydrophobic this compound dye within the core of polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA).

Materials:

  • This compound

  • PLGA (50:50)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 5% w/v in water)

  • Deionized water

  • Dialysis tubing (e.g., MWCO 10 kDa)

  • Magnetic stirrer

  • Probe sonicator

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and a smaller, optimized amount of this compound in DCM. For instance, start with a 1:100 dye-to-polymer mass ratio.

  • Emulsification: Add the organic phase dropwise to a vigorously stirring aqueous PVA solution. The volume ratio of the organic to the aqueous phase should be approximately 1:5.

  • Sonication: Immediately sonicate the emulsion using a probe sonicator on ice to form a nanoemulsion. Sonication parameters (e.g., 3 minutes at 40% amplitude) should be optimized based on the desired nanoparticle size.

  • Solvent Evaporation: Transfer the nanoemulsion to a rotary evaporator to remove the DCM. This process should be carried out under reduced pressure at room temperature for several hours.

  • Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension to pellet the nanoparticles. Remove the supernatant.

  • Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step three times to remove residual PVA and unencapsulated dye.

  • Purification: Resuspend the final nanoparticle pellet in deionized water and dialyze against a large volume of deionized water for 24-48 hours to remove any remaining free dye.

  • Characterization: Characterize the labeled nanoparticles for size, zeta potential, dye loading efficiency, and photostability.

Protocol 2: In Vitro Tracking of this compound-Labeled Nanoparticles

This protocol outlines the procedure for visualizing the cellular uptake and intracellular localization of the labeled nanoparticles using fluorescence microscopy.

Materials:

  • This compound-labeled nanoparticles

  • Cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) solution (4% in PBS)

  • DAPI (4',6-diamidino-2-phenylindole) staining solution

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed the cells onto glass coverslips in a multi-well plate and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).

  • Nanoparticle Incubation: Remove the culture medium and replace it with fresh medium containing the this compound-labeled nanoparticles at a predetermined concentration. Incubate for various time points (e.g., 1, 4, 24 hours) to study the uptake kinetics.

  • Washing: After incubation, remove the nanoparticle-containing medium and wash the cells three times with PBS to remove non-internalized nanoparticles.

  • Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Nuclear Staining: Incubate the cells with DAPI solution for 5-10 minutes to stain the nuclei.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Use the DAPI channel to locate the cell nuclei and the appropriate channel for this compound to observe the intracellular localization of the nanoparticles.

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data obtained from the characterization of this compound-labeled nanoparticles. The values presented are hypothetical and should be replaced with experimental data.

Table 1: Physicochemical Characterization of Labeled Nanoparticles

Nanoparticle FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Unlabeled PLGA NP150 ± 50.15 ± 0.02-25 ± 2
This compound-PLGA NP155 ± 70.18 ± 0.03-23 ± 3

Table 2: Dye Loading and Stability

ParameterValue
Dye Encapsulation Efficiency (%) > 85% (Hypothetical)
Dye Loading Content (%) ~0.8% (Hypothetical)
Photostability (Half-life under continuous illumination) To be determined
Quantum Yield To be determined

Visualizations

Experimental Workflow for Nanoparticle Labeling

G Workflow for Nanoparticle Labeling with this compound cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_char Characterization prep_org Prepare Organic Phase (PLGA + this compound in DCM) emulsify Emulsification prep_org->emulsify prep_aq Prepare Aqueous Phase (PVA Solution) prep_aq->emulsify sonicate Sonication emulsify->sonicate evap Solvent Evaporation sonicate->evap collect Collect Nanoparticles (Centrifugation) evap->collect wash Washing Steps collect->wash dialyze Dialysis wash->dialyze char Size, Zeta Potential, Dye Loading, Stability dialyze->char G Potential Cellular Uptake Pathways of Nanoparticles cluster_membrane Cell Membrane cluster_intracellular Intracellular Trafficking extracellular Extracellular Nanoparticles (this compound Labeled) cme Clathrin-mediated Endocytosis extracellular->cme Receptor-mediated cav Caveolin-mediated Endocytosis extracellular->cav macro Macropinocytosis extracellular->macro endosome Early Endosome cme->endosome cav->endosome macro->endosome lysosome Late Endosome/ Lysosome endosome->lysosome Maturation cytoplasm Cytoplasmic Release endosome->cytoplasm Endosomal Escape lysosome->cytoplasm Degradation/ Release

References

Application Notes and Protocols for CI Vat Green 1 in Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are hypothetical and intended to serve as a starting point for researchers. To date, CI Vat Green 1 is primarily documented as a textile dye, and its application in biological staining for fixed and live cells has not been established in published literature. Significant optimization and validation, including determination of fluorescence properties and cytotoxicity, are required before experimental use.

Introduction

This compound (CAS: 128-58-5), also known as Vat Green 1 or C.I. 59825, is a polycyclic aromatic ketone.[1] Its chemical properties, including its insolubility in water and solubility in organic solvents like DMSO, suggest it may have potential as a fluorescent stain for biological specimens.[2] These notes provide a theoretical framework for investigating the use of this compound for staining both fixed and live cells.

Physicochemical Properties and Handling

A summary of the known properties of this compound is presented in the table below.

PropertyValueReference
Synonyms Vat Green 1, Vat Brilliant Green FFB, C.I. 59825[2]
CAS Number 128-58-5[1]
Molecular Formula C₃₆H₂₀O₄[1]
Molecular Weight 516.55 g/mol [3]
Appearance Dark green powder[1]
Solubility Insoluble in water and ethanol; Soluble in DMSO[2][4]
Storage Store at 2-8°C, protected from light[5]

Stock Solution Preparation: Due to its poor solubility in aqueous solutions, a concentrated stock solution of this compound should be prepared in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Prepare a 1 mM stock solution by dissolving 5.17 mg of this compound in 10 mL of DMSO.

  • Sonicate briefly if necessary to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C, protected from light and moisture.

Preliminary Characterization: A Critical First Step

Before attempting any staining protocols, the fluorescence properties and cytotoxicity of this compound must be determined.

Determination of Fluorescence Spectra

The excitation and emission spectra of this compound are currently unknown. These must be determined to select the appropriate filters for fluorescence microscopy.

Protocol for Determining Excitation and Emission Maxima:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

  • Using a spectrofluorometer, first, determine the absorption spectrum to identify the peak absorption wavelength. This will serve as an approximate excitation maximum.[4]

  • Set the excitation monochromator to this wavelength and scan across a range of emission wavelengths to determine the emission maximum.[6]

  • Next, set the emission monochromator to the determined emission maximum and scan across a range of excitation wavelengths to find the precise excitation maximum.[6]

  • Repeat this process to refine the optimal excitation and emission wavelengths.

Cytotoxicity Assessment

For live-cell imaging, it is crucial to determine the concentration range of this compound that is non-toxic to the cells of interest.

Protocol for Cytotoxicity Assay (e.g., MTT Assay):

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.[7]

  • Prepare a range of concentrations of this compound in a complete culture medium by diluting the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and is non-toxic (typically ≤ 0.5%).[8]

  • Replace the culture medium with the medium containing different concentrations of this compound. Include vehicle-only (DMSO) controls.

  • Incubate the cells for a period relevant to the planned live-cell imaging experiments (e.g., 2, 4, 12, 24 hours).

  • Perform a standard MTT assay or another viability assay to determine the concentration at which cell viability is significantly reduced.[7]

  • The half-maximal inhibitory concentration (IC50) should be calculated to establish a working concentration for live-cell staining that is well below this value.[7]

Hypothetical Protocol for Staining Fixed Cells

This protocol is based on general procedures for staining fixed cells with novel fluorescent dyes.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization, optional)

  • This compound stock solution (1 mM in DMSO)

  • Mounting medium

Procedure:

  • Fixation: Wash cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional): If targeting intracellular structures, permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.

  • Staining: Dilute the this compound stock solution to a working concentration in PBS. A suggested starting range to test is 1-10 µM. Incubate the fixed cells with the staining solution for 15-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter set determined from the preliminary spectral analysis.

Hypothetical Staining Parameters for Fixed Cells:

ParameterSuggested Range for Optimization
Fixative 4% Paraformaldehyde
Permeabilization 0.1 - 0.5% Triton X-100 or Saponin
Staining Concentration 0.5 - 20 µM
Incubation Time 10 - 60 minutes
Washing Buffer PBS or HBSS

Hypothetical Protocol for Staining Live Cells

This protocol is for the short-term staining of living cells and assumes that this compound is cell-permeable and non-toxic at the working concentration.

Materials:

  • Cells grown in imaging-compatible dishes (e.g., glass-bottom dishes)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • This compound stock solution (1 mM in DMSO)

Procedure:

  • Cell Culture: Grow cells to a suitable confluency in an imaging dish.

  • Staining Solution Preparation: Dilute the this compound stock solution to a working concentration in pre-warmed live-cell imaging medium. The working concentration should be well below the determined cytotoxic level (e.g., starting range of 0.1-5 µM).

  • Staining: Remove the culture medium and replace it with the staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a cell culture incubator.

  • Washing (Optional): For wash-free imaging, proceed directly to the next step. To reduce background fluorescence, aspirate the staining solution and wash the cells once or twice with a pre-warmed live-cell imaging medium.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO₂ levels. Use the appropriate filter set determined from the preliminary spectral analysis.

Hypothetical Staining Parameters for Live Cells:

ParameterSuggested Range for Optimization
Staining Concentration 0.05 - 10 µM (must be non-toxic)
Incubation Time 5 - 45 minutes
Imaging Medium Phenol red-free culture medium or HBSS

Visualization and Diagrams

Experimental Workflows

G cluster_fixed Fixed Cell Staining Workflow fixation Cell Fixation (e.g., 4% PFA) wash1 Wash (PBS) fixation->wash1 permeabilization Permeabilization (Optional) (e.g., 0.1% Triton X-100) wash1->permeabilization wash2 Wash (PBS) permeabilization->wash2 staining_fixed Staining with this compound wash2->staining_fixed wash3 Wash (PBS) staining_fixed->wash3 mounting Mount and Coverslip wash3->mounting imaging_fixed Fluorescence Microscopy mounting->imaging_fixed

Caption: Workflow for staining fixed cells with this compound.

G cluster_live Live Cell Staining Workflow culture Culture Cells in Imaging Dish staining_live Incubate with This compound culture->staining_live wash_optional Wash (Optional) staining_live->wash_optional imaging_live Live-Cell Imaging wash_optional->imaging_live G cluster_prelim Preliminary Characterization Workflow spectra Determine Excitation & Emission Spectra staining_protocols Proceed to Staining Protocols spectra->staining_protocols cytotoxicity Assess Cytotoxicity (e.g., MTT Assay) cytotoxicity->staining_protocols

References

Application Notes and Protocols: CI Vat Green 1 as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CI Vat Green 1, also known by its chemical name 16,17-dimethoxyanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, is a synthetic vat dye belonging to the violanthrone (B7798473) class.[1][2] Its CAS Registry Number is 128-58-5.[3][4] While primarily used in the textile industry for dyeing cotton and in the coloring of materials like plastics and paper, its stable chemical structure and distinct chromophore make it a suitable candidate for use as a reference standard in various chromatographic applications.[1] In the context of analytical chemistry, a reference standard is a highly purified compound used to confirm the identity, purity, and concentration of a substance in an unknown sample.

This document provides detailed application notes and protocols for utilizing this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). These methodologies are crucial for quality control, purity assessment, and method development in research and industrial settings.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This information is essential for its proper handling, storage, and use as a reference standard.[4]

PropertyValueReference
CAS Number 128-58-5[3][4]
Molecular Formula C₃₆H₂₀O₄[1][3]
Molecular Weight 516.54 g/mol [1][3]
Appearance Variegated dark green powder[1]
Solubility Insoluble in water, ethanol, chloroform. Soluble in hot 1,2,3,4-Tetrahydronaphthalene.[1]
Storage Conditions Store at 2°C - 8°C in a well-closed container. For long-term storage (months to years), -20°C is recommended.[3][4]

Application I: High-Performance Liquid Chromatography (HPLC)

Principle

Reverse-phase HPLC is a powerful technique for the separation and quantification of compounds. This compound can be used as an external reference standard to identify and quantify its presence in a sample by comparing retention times and peak areas. It can also serve as a system suitability marker to ensure the chromatographic system is performing adequately before analyzing test samples.[5][6] A reverse-phase method using a C18 or similar column separates this compound from other components based on its hydrophobicity.[5]

Experimental Protocol: RP-HPLC Analysis

This protocol outlines a method for the analysis of this compound using reverse-phase HPLC.[5]

1. Materials and Reagents

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Phosphoric Acid or Formic Acid (Analytical Grade)

  • Volumetric flasks, pipettes, and analytical balance

2. Preparation of Standard Solution

  • Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a suitable solvent in which it is soluble (e.g., nitrobenzene, then dilute with mobile phase). Ensure complete dissolution, using sonication if necessary.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) using the mobile phase as the diluent.

3. Chromatographic Conditions

ParameterCondition
HPLC System Quaternary or Binary HPLC with UV-Vis Detector
Column Newcrom R1 or Newcrom C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and Water with Phosphoric Acid*
Gradient Isocratic or Gradient (e.g., 70:30 MeCN:Water)
Flow Rate 1.0 mL/min
Column Temperature Ambient (e.g., 25°C)
Detection Wavelength Determined by UV-Vis scan (select absorption maximum)
Injection Volume 10 µL

*For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[5]

4. System Suitability Before sample analysis, the system suitability must be verified.[6] Inject the working standard solution (e.g., 10 µg/mL) in replicate (n=5). The system is deemed suitable if it meets the acceptance criteria.

Data Presentation: System Suitability Results (Representative Data)

ParameterAcceptance CriteriaRepresentative Result
Retention Time (RT) -~5.2 min
Relative Standard Deviation (RSD) of RT ≤ 1.0%0.3%
RSD of Peak Area ≤ 2.0%0.8%
Tailing Factor (T) 0.8 - 1.51.1
Theoretical Plates (N) ≥ 20005500

Workflow Diagram

HPLC_Workflow start_node Start prep_std Prepare this compound Reference Standard start_node->prep_std prep_mobile Prepare Mobile Phase start_node->prep_mobile prep_sample Prepare Sample Solution start_node->prep_sample process_node process_node data_node data_node decision_node decision_node end_node End equilibrate Equilibrate HPLC System prep_std->equilibrate prep_mobile->equilibrate acquire_data Acquire Chromatographic Data prep_sample->acquire_data sys_suit Perform System Suitability Test (Inject Standard) equilibrate->sys_suit check_suit Criteria Met? sys_suit->check_suit check_suit->equilibrate No inject_samples Inject Blank, Standards, and Samples check_suit->inject_samples Yes inject_samples->acquire_data process_data Process Data (Integrate Peaks) acquire_data->process_data quantify Quantify Analyte process_data->quantify report Generate Report quantify->report report->end_node

Caption: HPLC experimental workflow from preparation to final report.

Application II: Thin-Layer Chromatography (TLC)

Principle

TLC is a widely used technique for the separation and identification of substances. For vat dyes like this compound, which are often insoluble, high-temperature, non-reducing TLC systems can be employed.[7] In this method, the dye is applied to a silica (B1680970) gel plate and developed with a high-boiling-point solvent mixture at an elevated temperature. The separation is based on the differential partitioning of the analyte between the stationary phase (silica gel) and the mobile phase. The Retention Factor (Rf value) is characteristic for a compound in a given system and can be used for identification by comparing the Rf of the sample to that of a co-spotted reference standard.[7]

Experimental Protocol: Non-Reducing High-Temperature TLC

This protocol is based on a reproducible method for the analysis of vat dyes on silica gel plates.[7]

1. Materials and Reagents

  • This compound Reference Standard

  • Silica Gel 60 F254 TLC plates

  • Dimethylformamide (DMF)

  • Eluent (Mobile Phase) Example: Nitrobenzene / Diphenyl ether / Benzophenone (3:7:1 v/v/v)

  • TLC developing tank

  • Laboratory oven with ventilation

  • Capillary tubes for spotting

2. Preparation of Solutions

  • Standard Solution: Prepare a 1% dispersion of this compound reference standard in DMF.

  • Sample Solution: Prepare a 1% dispersion of the test sample in DMF.

3. Chromatographic Procedure

  • Spotting: Apply 0.5 µL of the standard and sample solutions side-by-side on the baseline of a TLC plate. A co-application spot (sample on top of standard) is recommended for direct comparison.

  • Development: Place the required volume of eluent in the TLC tank and place it in an oven pre-heated to 120°C to saturate. Place the spotted TLC plate in the tank and develop until the solvent front has migrated approximately 10 cm.

  • Drying and Visualization: Remove the plate from the tank, mark the solvent front, and dry it in the oven. The colored spots are visualized under visible light.

4. Data Analysis Calculate the Rf value for the standard and sample spots using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) The identity of this compound in the sample is confirmed if the Rf value and color of the spot in the sample lane match those of the reference standard lane.

Data Presentation: TLC Identity Test Results

SubstanceRf Value (Eluent A*)Color of SpotResult
This compound Standard 0.45Bright Green-
Test Sample Spot 1 0.45Bright GreenPass
Test Sample Spot 2 0.62BlueFail

*Eluent A: Nitrobenzene/Diphenyl ether/Benzophenone (3:7:1) at 120°C.

Logical Relationship Diagram

TLC_Logic start_node Start: Perform TLC check_rf Rf (Sample) = Rf (Standard)? start_node->check_rf condition_node condition_node result_node result_node fail_node fail_node check_color Color (Sample) = Color (Standard)? check_rf->check_color Yes fail Result: Identity Not Confirmed (FAIL) check_rf->fail No pass Result: Identity Confirmed (PASS) check_color->pass Yes check_color->fail No

Caption: Logic diagram for confirming identity using TLC.

General Protocol: Preparation of a Reference Standard Solution

Accurate preparation of the reference solution is critical for reliable quantitative analysis.[8][9]

Principle

The protocol ensures that a solution of this compound is prepared at a precise and known concentration, which will serve as the basis for all subsequent quantifications.

Procedure

  • Gather Materials: Use an analytical balance, Class A volumetric flasks, and pipettes.[8]

  • Weighing: Tare the analytical balance. Accurately weigh the required amount of this compound reference standard onto weighing paper. Record the exact weight.

  • Dissolution: Carefully transfer the weighed powder into the appropriate volumetric flask. Add approximately 50-70% of the final volume of the chosen solvent.

  • Mixing: Mix the solution thoroughly by swirling or sonicating until the reference standard is completely dissolved.

  • Diluting to Volume: Once dissolved and cooled to room temperature, carefully add the solvent up to the calibration mark on the volumetric flask. Use a pipette for the final drops to avoid overshooting the mark.[8]

  • Homogenization: Stopper the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Labeling and Storage: Label the flask with the compound name, concentration, preparation date, and solvent used. Store under the recommended conditions.[3]

Workflow Diagram

Standard_Prep_Workflow step_node step_node final_node final_node weigh 1. Accurately Weigh Reference Standard transfer 2. Transfer to Volumetric Flask weigh->transfer dissolve 3. Add ~60% Solvent & Dissolve Completely transfer->dissolve dilute 4. Dilute to Final Volume with Solvent dissolve->dilute mix 5. Stopper and Invert to Homogenize dilute->mix label 6. Label and Store Appropriately mix->label

Caption: Workflow for preparing a reference standard solution.

References

Application Notes and Protocols: CI Vat Green 1 for Fluorescence Microscopy and Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CI Vat Green 1 (CAS 128-58-5), a derivative of violanthrone (B7798473), is a hydrophobic dye traditionally used in the textile industry.[1][2] Its extended polycyclic aromatic structure, characteristic of violanthrone and benzanthrone (B145504) derivatives, suggests potential for fluorescence-based applications.[3][4] Emerging research into structurally similar compounds, such as isoviolanthrone (B85859) and benzanthrone derivatives, indicates their utility as fluorescent probes for imaging lipid-rich structures within cells.[5][6][7] These probes are valuable for visualizing cellular membranes, including the endoplasmic reticulum, and lipid droplets, which are implicated in various physiological and pathological processes.

This document provides detailed application notes and protocols for the prospective use of this compound as a fluorescent probe for cellular imaging. While direct quantitative fluorescence data for this compound in biological systems is not extensively documented, the provided protocols and hypothetical data are based on the known properties of its parent chemical structures and related fluorescent dyes.

Physicochemical Properties and Hypothetical Fluorophore Characteristics

This compound is a dark green solid that is insoluble in water.[1] For biological imaging, it must be dissolved in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a stock solution. The following table summarizes the known physicochemical properties and presents hypothetical fluorescence characteristics based on related violanthrone derivatives.

PropertyValueNotes
Chemical Formula C36H20O4[8]
Molecular Weight 516.55 g/mol [8]
CAS Number 128-58-5[8]
Solubility Insoluble in water; Soluble in organic solvents (e.g., DMSO)[1]
Hypothetical Excitation Max (λex) ~610-640 nmEstimated based on the absorbance of the reduced form and properties of similar violanthrone dyes.
Hypothetical Emission Max (λem) ~660-700 nmEstimated based on the typical Stokes shift for violanthrone derivatives.
Hypothetical Quantum Yield (Φ) VariableHighly dependent on the local microenvironment; expected to be higher in non-polar, lipid-rich environments.
Hypothetical Extinction Coefficient (ε) Not Determined
Hypothetical Photostability Moderate to HighViolanthrone derivatives are known for their stable aromatic structures.
Cellular Localization Cellular Membranes (e.g., Endoplasmic Reticulum), Lipid DropletsPresumed based on the hydrophobic nature of the molecule.[5]

Experimental Protocols

I. Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Prepare a 1 mM stock solution of this compound by dissolving the appropriate amount of the dye powder in anhydrous DMSO. For example, to prepare 1 mL of a 1 mM stock solution, dissolve 0.517 mg of this compound in 1 mL of DMSO.

  • Vortex the solution thoroughly to ensure the dye is completely dissolved.

  • Aliquot the stock solution into smaller volumes in microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

II. Live Cell Staining and Imaging

This protocol is designed for staining cellular membranes and lipid droplets in living cells.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Serum-free cell culture medium or an appropriate imaging buffer (e.g., Hank's Balanced Salt Solution, HBSS)

  • This compound stock solution (1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

Protocol:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.

  • Working Solution Preparation: On the day of the experiment, dilute the 1 mM this compound stock solution in pre-warmed, serum-free cell culture medium or imaging buffer to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the this compound working solution to the cells, ensuring the entire surface is covered.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a humidified incubator, protected from light. The optimal incubation time may vary.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or imaging buffer to remove unbound dye and reduce background fluorescence.

  • Imaging:

    • Add fresh, pre-warmed imaging buffer or phenol (B47542) red-free culture medium to the cells.

    • Proceed with fluorescence microscopy. Use filter sets appropriate for the hypothetical excitation and emission wavelengths (e.g., excitation around 620-640 nm and emission collection above 660 nm).

III. Fixed Cell Staining

This protocol is for staining cells that have been previously fixed.

Materials:

  • Cells cultured on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • PBS

  • This compound stock solution (1 mM in DMSO)

Protocol:

  • Cell Fixation:

    • Wash the cells once with PBS.

    • Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS to remove the fixative.

  • Staining:

    • Prepare a working solution of this compound in PBS at a concentration of 1-10 µM.

    • Incubate the fixed cells with the staining solution for 15-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Proceed with fluorescence imaging.

Diagrams

G cluster_prep Stock Solution Preparation cluster_staining Cell Staining cluster_imaging Imaging a This compound Powder b Dissolve in DMSO a->b c 1 mM Stock Solution b->c d Dilute Stock in Medium c->d e 1-10 µM Working Solution d->e f Incubate with Live/Fixed Cells e->f g Wash to Remove Unbound Dye f->g h Fluorescence Microscopy g->h i Image Acquisition h->i

Caption: Experimental workflow for using this compound.

G cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_organelles Lipid-Rich Organelles pm Lipid Bilayer er Endoplasmic Reticulum pm->er Localization ld Lipid Droplets pm->ld Localization dye_int This compound (accumulated) dye_ext This compound (in medium) dye_ext->pm Passive Diffusion

Caption: Proposed mechanism of this compound cellular uptake.

References

Troubleshooting & Optimization

How to improve the solubility of CI Vat green 1 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of C.I. Vat Green 1 in aqueous solutions. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is C.I. Vat Green 1 and why is it insoluble in water?

A1: C.I. Vat Green 1 (C.I. 59825) is a large, aromatic organic compound belonging to the violanthrone (B7798473) class of vat dyes.[1] Its molecular structure is nonpolar, which makes it inherently insoluble in water, a polar solvent. It typically appears as a dark green powder.

Q2: What is the primary method to solubilize C.I. Vat Green 1 in an aqueous solution?

A2: The primary method is through a chemical reduction process known as "vatting." In an alkaline environment (typically pH 11-13) and in the presence of a reducing agent like sodium hydrosulfite (also known as sodium dithionite), the insoluble quinone groups in the C.I. Vat Green 1 molecule are converted into their soluble hydroquinone (B1673460) (leuco) form. This water-soluble sodium salt of the leuco-dye can then be used in aqueous solutions.[2][3][4]

Q3: What is the "leuco" form of C.I. Vat Green 1?

A3: The leuco form is the reduced, water-soluble state of the vat dye. The alkaline leuco form of C.I. Vat Green 1 is reported to have a blue color. This form is sensitive to oxygen and can be easily oxidized back to the insoluble green parent dye.[2][4]

Q4: Can I dissolve C.I. Vat Green 1 in organic solvents?

Q5: How can I improve the stability of the solubilized leuco form of C.I. Vat Green 1?

A5: The stability of the leuco form is critical and can be enhanced by:

  • Maintaining a high pH: A pH between 11 and 13 is crucial for the stability of the leuco salt.[2]

  • Working under an inert atmosphere: Preparing and handling the solution under an inert gas like nitrogen or argon minimizes exposure to atmospheric oxygen, which can re-oxidize the dye to its insoluble form.[2]

  • Using dispersing agents: Anionic surfactants, such as naphthalene (B1677914) sulfonate formaldehyde (B43269) condensates (e.g., Dispersant NNO), can help prevent aggregation of any remaining insoluble particles and stabilize the dispersion.[5][6]

  • Controlling the temperature: While warming is necessary for the reduction process, excessively high temperatures can decrease the stability of the reducing agent.[2]

  • Storing properly: Store the solution in a sealed, airtight container, protected from light, and under refrigeration (2-8°C) for longer-term stability.[2]

Troubleshooting Guides

This section addresses specific issues you might encounter during the solubilization and use of C.I. Vat Green 1.

Issue 1: The C.I. Vat Green 1 powder does not fully dissolve, resulting in a cloudy solution.

Possible CauseRecommended Solution
Incomplete Reduction Ensure you are using a sufficient amount of a fresh, high-quality reducing agent (sodium hydrosulfite). The powder can degrade with exposure to air and moisture. Increase the concentration of the reducing agent incrementally.
Incorrect pH The pH of the solution must be strongly alkaline (pH 11-13). Use a calibrated pH meter to verify and adjust the pH with sodium hydroxide (B78521).[2]
Insufficient Mixing Inadequate agitation can lead to localized areas of incomplete reduction. Ensure continuous and efficient stirring throughout the process.
Low Temperature The reduction process is often more efficient at a slightly elevated temperature (e.g., 50-60°C). Ensure your solution is adequately heated during the reduction step.
Dye Aggregation The insoluble dye particles may be aggregating. The use of a dispersing agent, such as Dispersant NNO (0.5–3 g/L), can help to create a more stable dispersion.[6]

Issue 2: The solubilized blue leuco solution quickly turns green and a precipitate forms.

Possible CauseRecommended Solution
Re-oxidation by Atmospheric Oxygen The leuco form is highly sensitive to oxygen.[2] Prepare and handle the solution under an inert atmosphere (e.g., in a glovebox or using a nitrogen/argon blanket). Ensure all glassware is properly sealed.
Drop in pH A decrease in pH will cause the leuco form to become unstable and precipitate. Re-check and maintain the pH of the solution within the 11-13 range.[2]
Exposure to Light Photodegradation can occur. Protect the solution from light by using amber glass vials or wrapping the container in aluminum foil.

Issue 3: Inconsistent results in cell-based or other biological assays.

Possible CauseRecommended Solution
Precipitation in Buffer The high pH of the leuco dye stock solution may cause precipitation when diluted into a physiological buffer (typically pH 7.4). Consider a final, very high dilution factor. The use of a non-ionic surfactant in the final assay medium may help to maintain solubility.
Cytotoxicity of the Dye or Solubilizing Agents While some data suggests low toxicity for C.I. Vat Green 1 in certain organisms, it is essential to perform a dose-response cytotoxicity assay with your specific cell line.[7] The residual reducing agents or high pH could also be the source of toxicity.
Interaction with Assay Components The dye may interact with assay reagents, proteins, or other components, leading to inaccurate readings. Run appropriate controls, including the dye alone and the vehicle control (the alkaline reducing solution without the dye).

Data Presentation

Table 1: Qualitative Solubility of C.I. Vat Green 1 in Various Solvents

SolventSolubility
WaterInsoluble
EthanolInsoluble
ChloroformInsoluble
TolueneInsoluble
Acetone (hot)Slightly Soluble
2-Chlorophenol (hot)Slightly Soluble
Nitrobenzene (hot)Slightly Soluble
Pyridine (hot)Slightly Soluble
1,2,3,4-Tetrahydronaphthalene (hot)Soluble

Table 2: Illustrative Stability of Leuco Vat Dyes under Various Conditions (Adapted from data for similar vat dyes)

ConditionParameterExpected Impact on StabilityRationale
pH (Aqueous Leuco form) 9LowRapid oxidation observed.[8]
11-13HighMaintains the soluble and stable leuco form.[2][8]
Temperature 4°CHighSlows down the rate of chemical degradation and oxidation.[9]
25°C (Room Temp)ModerateIncreased rate of degradation compared to refrigerated storage.[9]
>40°CLowSignificantly accelerates degradation and oxidation.[9]
Atmosphere Inert (Nitrogen/Argon)HighPrevents oxidation of the soluble reduced form.[2]
AirLowRapid oxidation leading to precipitation.[2]
Light Dark (Amber Vial)HighProtects the dye from photodegradation.[9]
Ambient LightLowGradual degradation due to exposure to visible and UV light.[9]

Experimental Protocols

Protocol 1: Preparation of a Solubilized Aqueous Stock Solution of C.I. Vat Green 1 (Leuco Form)

Disclaimer: This protocol is adapted from established methods for similar anthraquinone-based vat dyes. It is recommended to perform a small-scale pilot experiment to optimize the conditions for your specific application.

Materials:

  • C.I. Vat Green 1 powder (C.I. 59825)

  • Sodium hydroxide (NaOH)

  • Sodium hydrosulfite (Na₂S₂O₄, also known as sodium dithionite)

  • Deionized water, deoxygenated (by bubbling with nitrogen or argon for at least 30 minutes)

  • Nitrogen or argon gas supply

  • Three-necked round-bottom flask

  • Magnetic stirrer and heat plate

  • Thermometer

  • pH meter

  • Airtight, amber glass storage vials

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are suitable).[7][10]

  • Sodium hydroxide is highly caustic and can cause severe burns.[11]

  • Sodium hydrosulfite is harmful if swallowed, causes serious eye irritation, and can self-heat and catch fire.[10] Keep it away from water except when intentionally making a solution.

  • Handle all chemicals with care and consult the Safety Data Sheets (SDS) before use.

Procedure:

  • Deoxygenation: Purge deionized water with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.

  • Dispersion: In a three-necked flask equipped with a magnetic stirrer and under a continuous inert gas blanket, add a measured amount of C.I. Vat Green 1 powder to the deoxygenated water (e.g., 1 gram in 100 mL) and stir to create a uniform dispersion. A small amount of a dispersing agent (e.g., 0.1 g of Dispersant NNO) can be added at this stage.

  • Alkalinization: While stirring, slowly add a solution of sodium hydroxide to the dye dispersion to achieve a pH between 12 and 13.

  • Heating: Gently heat the mixture to 50-60°C while maintaining continuous stirring.

  • Reduction (Vatting): Once the desired temperature is reached, slowly add fresh sodium hydrosulfite powder in small portions. A typical starting point is a 2:1 molar ratio of sodium hydrosulfite to C.I. Vat Green 1.

  • Digestion: Continue to stir the solution at 50-60°C under an inert atmosphere for 15-30 minutes to ensure complete reduction. A color change from a green dispersion to a clear blue solution should be observed, indicating the formation of the soluble leuco form.

  • Storage: For storage, the leuco dye solution should be cooled to room temperature, transferred to an airtight, amber glass vial under an inert atmosphere, and stored at 2-8°C.[2]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reduction Reduction (Vatting) cluster_storage Storage deoxygenation 1. Deoxygenate Water (N2/Ar Purge) dispersion 2. Disperse C.I. Vat Green 1 in Deoxygenated Water deoxygenation->dispersion Inert Atmosphere a1 Crucial to prevent premature oxidation alkalinization 3. Adjust to pH 12-13 with NaOH dispersion->alkalinization heating 4. Heat to 50-60°C alkalinization->heating reduction 5. Add Sodium Hydrosulfite heating->reduction digestion 6. Stir for 15-30 min (Observe color change to blue) reduction->digestion a2 Key solubilization step storage 7. Store in Airtight, Amber Vial at 2-8°C under Inert Atmosphere digestion->storage

Caption: Experimental workflow for the solubilization of C.I. Vat Green 1.

logical_relationship cluster_conditions Conditions for Stability insoluble Insoluble C.I. Vat Green 1 (Green Powder) soluble Soluble Leuco Form (Blue Solution) insoluble->soluble Reduction (+ NaOH, + Na2S2O4, Heat) soluble->insoluble Oxidation (+ O2, -OH-) precipitate Precipitated/Aggregated Dye (Green Solid) soluble->precipitate Aggregation/ Precipitation ph High pH (11-13) soluble->ph inert Inert Atmosphere (N2/Ar) soluble->inert dispersant Dispersing Agent soluble->dispersant

References

Troubleshooting guide for CI Vat green 1 staining artifacts

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: CI Vat Green 1 is an industrial vat dye primarily used in the textile industry for dyeing cotton and other cellulosic fibers. It is not a certified biological stain for use in research or clinical diagnostics. The following troubleshooting guide is based on the principles of vat dyeing and is provided for informational purposes for potential research applications. The experimental protocols are hypothetical and would require significant optimization and validation for any specific scientific use.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This guide addresses potential issues that may arise during hypothetical staining procedures with this compound, drawing parallels from its use in textile dyeing.

Q1: My sample shows uneven or patchy staining. What could be the cause?

A: Uneven staining is a common issue in vat dyeing and can be attributed to several factors:

  • Improper Sample Preparation: Just as fabric needs to be thoroughly cleaned (scoured) before dyeing, biological samples must be properly fixed, permeabilized, and cleared of any residues that might impede dye penetration.

  • Inadequate Wetting: If the sample is not fully hydrated before being introduced to the dye solution, dye uptake will be inconsistent.

  • Poor Dye Solution Penetration: The viscosity of the dye solution or the density of the tissue can prevent uniform access of the dye to all parts of the sample. Gentle agitation during staining may help.

  • Incorrect Temperature: Vat dyeing is sensitive to temperature. Fluctuations or an incorrect staining temperature can lead to uneven dye uptake.[1]

  • Unstable pH: The reduction of Vat Green 1 to its soluble leuco form is highly dependent on an alkaline pH (typically 11-12). Variations in pH can cause the dye to precipitate or not reduce properly, leading to patchy staining.

Q2: The staining is much lighter than expected, or the color is incorrect. Why is this happening?

A: Poor color yield or an incorrect shade often points to problems with the chemical reduction or subsequent oxidation steps:

  • Incomplete Reduction: Vat Green 1 is insoluble and must be chemically reduced to its soluble, colorless (or different colored) leuco form to penetrate the sample.[2][3] If the reducing agent (e.g., sodium hydrosulfite) is old, used in insufficient quantity, or if the reduction conditions (temperature and pH) are not optimal, the dye will not be effectively solubilized, leading to weak staining.

  • Over-reduction: In some cases, using too much reducing agent can lead to a different chemical form of the dye that may have a weaker affinity for the substrate or result in a different final color.

  • Incomplete Oxidation: After staining with the soluble leuco form, the sample must be exposed to an oxidizing agent (like air or a chemical oxidant such as hydrogen peroxide) to convert the dye back to its insoluble, colored form.[1] Incomplete oxidation will result in a faded appearance.

  • Incorrect pH during Oxidation: The pH should be adjusted to a near-neutral range (e.g., 7.5-8.5) for efficient oxidation. An incorrect pH can hinder the conversion of the leuco dye back to its final colored state.

Q3: I'm observing crystalline precipitates on my sample or in the staining solution. What are they and how can I prevent them?

A: Precipitates are likely the insoluble form of this compound. This can occur due to:

  • Incorrect pH: If the pH of the stock solution drops, the soluble leuco dye will prematurely oxidize and precipitate.

  • Exposure to Oxygen: The reduced leuco form is sensitive to atmospheric oxygen. The staining solution should be prepared fresh and protected from excessive air exposure.

  • Low Temperature: The solubility of the leuco dye may decrease at lower temperatures, leading to precipitation.

Q4: The color of my sample is fading after washing or mounting. What is the cause?

A: Poor fastness, or fading, can be due to:

  • Incomplete Oxidation: If the dye is not fully oxidized back to its insoluble form within the sample, the more soluble leuco form can be washed out during rinsing steps.

  • Surface Deposition: If the dye has precipitated on the surface of the sample rather than penetrating it, it can be easily washed off. This can be caused by incomplete reduction.

Key Experimental Parameters

The following table summarizes critical parameters for a hypothetical this compound staining protocol, based on textile dyeing principles. These values would need to be optimized for specific research applications.

ParameterRecommended RangePurposePotential Issues if Deviated
Reduction Temperature 50 - 60 °CTo facilitate the chemical reduction of the insoluble dye to its soluble leuco form.[1]Uneven staining, poor color yield.
pH (Reduction & Staining) 11 - 12To maintain the dye in its soluble leuco form and enable penetration into the substrate.Incomplete reduction, dye precipitation, uneven staining.
pH (Oxidation) 7.5 - 8.5To facilitate the conversion of the leuco dye back to its insoluble, colored pigment form.Uneven oxidation, incorrect final color.
Reducing Agent (e.g., Sodium Hydrosulfite) Varies by desired staining intensityTo reduce the insoluble vat dye to its soluble leuco form.Incomplete reduction (too little) or over-reduction (too much).
Oxidizing Agent (e.g., Hydrogen Peroxide, Air) VariesTo convert the soluble leuco dye back to the insoluble pigment within the sample.Incomplete color development, poor wash fastness.

Hypothetical Experimental Protocol for this compound Staining

Disclaimer: This is a hypothetical protocol and requires extensive optimization and safety assessment. This compound is an industrial chemical; appropriate personal protective equipment (PPE) should be worn.

Materials:

  • This compound powder

  • Sodium Hydroxide (B78521) (NaOH) for pH adjustment

  • Sodium Hydrosulfite (Na₂S₂O₄) as a reducing agent

  • Hydrogen Peroxide (H₂O₂) or other suitable oxidizing agent

  • Distilled water

  • Prepared samples (e.g., fixed tissue sections, cells on coverslips)

Procedure:

  • Preparation of the Dye Stock Solution (Vatting):

    • In a fume hood, prepare a solution of sodium hydroxide in distilled water to achieve a pH of 11-12.

    • Gently warm the alkaline solution to approximately 50-60°C.[1]

    • Carefully add the this compound powder to the warm alkaline solution and stir to create a suspension.

    • Gradually add small amounts of the reducing agent, sodium hydrosulfite, while stirring until the solution changes color (the leuco form of Vat Green 1 is blue) and becomes clear, indicating the dye has been reduced and solubilized.[1] Allow the solution to stabilize for at least 60 minutes.[1]

  • Staining:

    • Immerse the prepared and fully hydrated biological samples into the reduced dye solution.

    • Incubate at a constant temperature (e.g., 50-60°C) for a predetermined time (optimization required, e.g., 10-60 minutes). Gentle agitation may improve uniformity.

  • Rinsing:

    • Carefully remove the samples from the dye solution and rinse briefly in a solution with the same alkaline pH to remove excess unpenetrated dye.

  • Oxidation:

    • Transfer the samples to a solution with a pH of 7.5-8.5.

    • Expose the samples to an oxidizing agent. This can be atmospheric oxygen (by exposing to air for a period) or a dilute solution of an oxidizing agent like hydrogen peroxide. The green color should develop as the leuco dye is oxidized.[1]

  • Final Washing and Mounting:

    • Wash the samples thoroughly with a neutral buffer or distilled water to remove any unbound dye and residual chemicals.

    • Proceed with standard dehydration and mounting procedures for microscopy.

Diagrams

Troubleshooting_CI_Vat_Green_1_Staining cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Staining Artifact Uneven Uneven/Patchy Staining Problem->Uneven Weak Weak/Incorrect Color Problem->Weak Precipitate Precipitates Problem->Precipitate Fading Fading Problem->Fading Prep Improve Sample Prep & Pre-wetting Uneven->Prep Temp Check/Optimize Temperature Uneven->Temp pH Verify/Adjust pH (Reduction & Oxidation) Uneven->pH Agitation Introduce Gentle Agitation Uneven->Agitation Weak->Temp Weak->pH Reduction Check Reducing Agent (Age, Concentration) Weak->Reduction Oxidation Ensure Complete Oxidation Step Weak->Oxidation Precipitate->pH Precipitate->Reduction Fading->Oxidation

Caption: Troubleshooting workflow for this compound staining artifacts.

Vat_Dyeing_Process cluster_insoluble Insoluble State cluster_soluble Soluble Staining State cluster_final Final Stained State cluster_conditions VatGreen1 This compound (Insoluble Pigment) LeucoForm Leuco-Vat Green 1 (Soluble Form) VatGreen1->LeucoForm Reduction (NaOH + Na₂S₂O₄) ReductionCond High pH (11-12) Temp: 50-60°C FinalStain This compound in Sample (Insoluble Pigment) LeucoForm->FinalStain Oxidation (Air or H₂O₂) OxidationCond Neutral pH (7.5-8.5)

Caption: Chemical process of this compound vat dyeing.

References

Technical Support Center: Purification of Crude C.I. Vat Green 1

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the purification of crude C.I. Vat Green 1 (C.I. 59825), designed for researchers, scientists, and professionals in drug development and materials science.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the common impurities in crude C.I. Vat Green 1?

A1: Crude C.I. Vat Green 1 may contain several impurities stemming from its synthesis.[1][2] The manufacturing process can involve the oxidation of benzanthrone (B145504), condensation, and subsequent methylation.[3][4] Potential impurities include:

  • Unreacted Starting Materials: Such as benzanthrone or its derivatives.[5]

  • By-products: Isomers and related compounds formed during the multi-step synthesis.[5]

  • Residual Solvents: High-boiling point solvents like nitrobenzene, pyridine, or toluene (B28343) are often used in vat dye manufacturing and can remain in the crude product.[2][3][6]

  • Inorganic Salts: Formed during reaction and neutralization steps.[2]

Q2: Which purification technique is most suitable for crude C.I. Vat Green 1?

A2: For laboratory-scale purification of solid crude C.I. Vat Green 1, recrystallization is the most common and effective technique.[1] This method relies on the principle that the desired compound and its impurities have different solubilities in a chosen solvent at different temperatures.[1] For further enhancement of purity, Soxhlet extraction can be employed to remove soluble impurities from the solid dye.[1] While chromatographic techniques like HPLC are powerful, their application for bulk purification of Vat Green 1 is limited by its very low solubility in typical mobile phases.[5][7]

Q3: How do I choose a suitable solvent for recrystallization of C.I. Vat Green 1?

A3: An ideal recrystallization solvent should dissolve the crude product well at high temperatures but poorly at room temperature.[1] Given the low solubility of C.I. Vat Green 1, high-boiling point organic solvents are necessary.[2][3] Based on available solubility data, the following solvents should be considered for screening.

Data Presentation: Solvent Selection for Recrystallization of C.I. Vat Green 1

SolventBoiling Point (°C)Solubility of C.I. Vat Green 1Comments
1,2,3,4-Tetrahydronaphthalene207Soluble when hot[3][6]Good potential for single-solvent recrystallization.
Nitrobenzene211Slightly soluble when hot[3][6]High boiling point, but toxic. Use with caution.
o-Dichlorobenzene180Potential solvent (used in synthesis)[2]High boiling point.
Pyridine115Slightly soluble when hot[3][6]Lower boiling point, may require larger volumes.
2-Chlorophenol175Slightly soluble when hot[3][6]Consider for trials if other solvents fail.

Q4: My product does not crystallize upon cooling. What should I do?

A4: If crystallization does not occur, your solution is likely not supersaturated. Consider the following remedies:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites. Another method is to add a "seed crystal" of pure Vat Green 1 to the solution.

  • Reduce Solvent Volume: You may have used too much solvent.[8] Gently heat the solution to boil off a portion of the solvent to increase the concentration of the dissolved solid, and then allow it to cool again.

  • Add an Anti-Solvent: If using a single-solvent system, you can try adding a miscible solvent in which your compound is insoluble (an "anti-solvent"). Add the anti-solvent dropwise to the warm solution until it just becomes cloudy, then add a drop or two of the original hot solvent to redissolve the precipitate before allowing it to cool slowly.

Q5: The purity of my sample has not improved significantly after recrystallization. Why?

A5: This can happen for several reasons. The most common is that the solution cooled too quickly, trapping impurities within the newly formed crystals.[8] Another possibility is that the chosen solvent is not effective at separating the specific impurities present. Refer to the troubleshooting workflow below.

Q6: I have a very low yield after recrystallization. What are the possible reasons?

A6: A low yield is a common issue in recrystallization.[9] Potential causes include:

  • Using too much solvent: This is the most frequent cause, as a significant amount of your product will remain dissolved in the mother liquor upon cooling.[8]

  • Premature crystallization: The product may have started to crystallize during a hot filtration step (if performed), leading to loss of product on the filter paper. Ensure the solution and filtration apparatus are kept hot.

  • Incomplete precipitation: Cooling the solution to a lower temperature (e.g., in an ice bath) after it has reached room temperature can help maximize crystal formation.

  • Excessive washing: Washing the collected crystals with too much cold solvent can dissolve some of the product. Use a minimal amount of ice-cold solvent for rinsing.

Q7: How can I assess the purity of my C.I. Vat Green 1 sample?

A7: A multi-technique approach is recommended for comprehensive purity analysis.[7]

  • High-Performance Liquid Chromatography (HPLC): This is the most effective method for quantitative purity assessment, as it can separate and quantify the main component from impurities.[7]

  • Mass Spectrometry (MS): Useful for confirming the molecular weight of the purified dye and identifying impurities.[7]

  • UV-Visible Spectroscopy: Can confirm the identity of the dye and detect impurities that absorb at different wavelengths.[7]

Experimental Protocols

Protocol 1: Recrystallization of Crude C.I. Vat Green 1

This protocol is a general guideline. The optimal solvent and volumes should be determined through small-scale screening experiments.

Methodology:

  • Solvent Selection: In a small test tube, add ~10 mg of crude Vat Green 1. Add a few drops of the chosen high-boiling solvent (e.g., 1,2,3,4-tetrahydronaphthalene). Heat the mixture in a sand bath or heating mantle. A good solvent will dissolve the solid completely upon heating. Allow it to cool to room temperature; pure crystals should form.

  • Dissolution: Place 1.0 g of crude C.I. Vat Green 1 into a 100 mL Erlenmeyer flask. Add a minimal amount of the selected hot solvent (e.g., 20-30 mL of hot 1,2,3,4-tetrahydronaphthalene) and heat the mixture with stirring on a hot plate in a fume hood until the solid dissolves completely. Add more hot solvent dropwise if needed to achieve full dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Preheat a funnel and a new flask containing a small amount of boiling solvent. Quickly pour the hot solution through a fluted filter paper to remove the insoluble materials.

  • Crystallization: Cover the flask with a watch glass and allow the clear solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure, large crystals.[10] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is adapted from a protocol for a similar vat dye and is suitable for assessing the purity of C.I. Vat Green 1.[7]

Methodology:

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).

    • Gradient Example: Start with 50% acetonitrile, ramp to 95% acetonitrile over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength corresponding to the absorption maximum of Vat Green 1 (determine via UV-Vis scan, likely in the 600-700 nm range).

  • Sample Preparation: Accurately weigh ~1 mg of the purified Vat Green 1 and dissolve it in 10 mL of a suitable solvent like N,N-dimethylformamide (DMF).[7] The solution may require sonication to fully dissolve. Further dilute with the mobile phase as necessary.

  • Analysis: Inject the sample onto the HPLC system. The purity can be estimated by the area percentage of the main peak in the chromatogram.

Mandatory Visualizations

G cluster_workflow Purification Workflow Crude Crude C.I. Vat Green 1 Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve HotFilter Hot Gravity Filtration (Optional, if solids present) Dissolve->HotFilter Cool Slow Cooling & Crystallization Dissolve->Cool No insoluble impurities HotFilter->Cool VacuumFilter Vacuum Filtration Cool->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Dry Dry Purified Crystals Wash->Dry Analysis Purity Analysis (HPLC, MS) Dry->Analysis

Caption: General workflow for the purification of crude C.I. Vat Green 1.

G cluster_troubleshooting Recrystallization Troubleshooting Start Purity Not Improved? Q_Cool Was Cooling Too Rapid? Start->Q_Cool Yes A_Cool Re-dissolve in minimal hot solvent. Insulate flask for slower cooling. Q_Cool->A_Cool Yes Q_Solvent Is Solvent Choice Optimal? Q_Cool->Q_Solvent No A_Solvent Perform new solvent screen. Consider a two-solvent system. Q_Solvent->A_Solvent No Q_Impurity Are Impurities Co-crystallizing? Q_Solvent->Q_Impurity Yes A_Impurity Consider pre-purification step, e.g., activated charcoal or a preliminary wash. Q_Impurity->A_Impurity Yes

Caption: Troubleshooting decision tree for recrystallization issues.

References

How to reduce aggregation of CI Vat green 1 in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: CI Vat Green 1 Aggregation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of this compound aggregation in solution.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution aggregating?

Aggregation of this compound is a common issue stemming from its fundamental chemical properties. In its oxidized pigment form, it is insoluble in water and most common solvents.[1][2][3] To be used in an aqueous solution, it must be chemically reduced in a highly alkaline environment to its water-soluble "leuco" form.[4][5]

Aggregation or precipitation can occur due to several factors:

  • Incomplete Reduction: If the reduction process is incomplete due to insufficient reducing agent (e.g., sodium hydrosulfite) or incorrect pH, the insoluble pigment will remain in the solution.[6]

  • Re-oxidation: The soluble leuco form is sensitive and can be easily re-oxidized back to its insoluble state upon exposure to atmospheric oxygen, causing it to precipitate.[4][6]

  • Improper pH: Vat dyes require a specific, strongly alkaline pH (typically 11-14) to maintain the solubility of the leuco form.[7] Any deviation can lead to aggregation.

  • Intermolecular Forces: The large, planar molecular structure of Vat Green 1 promotes strong intermolecular attractive forces (π-π stacking), which encourages the molecules to clump together.[6]

  • Lack of Dispersing Agent: Without a suitable dispersing agent, dye particles will agglomerate and settle out of the solution.[8][9]

Q2: What is the first step I should take to troubleshoot aggregation?

The first step is to verify and optimize the reduction ("vatting") process. Ensure that you are using the correct concentrations of both an alkali (like sodium hydroxide) and a reducing agent (like sodium hydrosulfite) and that the pH of the solution is in the optimal alkaline range (pH 12-14). The process often requires gentle heating (e.g., 50-60°C) to ensure the complete conversion of the dye to its soluble leuco form.[3][10]

Q3: How do I choose the right dispersing agent to prevent aggregation?

Dispersing agents are crucial for stabilizing vat dye solutions.[8][11] They work by adsorbing onto the surface of the dye particles, creating electrostatic or steric barriers that prevent them from clumping together.[9][12] The choice of dispersing agent depends on factors like the solvent system, temperature, and specific application.

Data Presentation: Comparison of Common Dispersing Agents for Vat Dyes

Dispersing AgentChemical TypeTypical ConcentrationKey Features
Dispersant NNO Sodium Salt of Naphthalene Sulfonate Formaldehyde Condensate3–5 g/L (in pad bath); 15–20 g/L (in reducing bath)[13]Anionic surfactant with excellent thermal stability and dispersing properties.[7][13]
Lignosulfonates Lignin-based BiopolymersVaries by applicationEnvironmentally friendly option that keeps insoluble particles finely dispersed.[7][11]
Methyl Cellulose Cellulose Ether0.1-1% by weight of the dispersion[14]Acts as a protective colloid and can prevent dye migration during drying processes by forming a gel at higher temperatures.[14]
Q4: Can mechanical methods like sonication help break up aggregates?

Yes, mechanical methods are highly effective. Ultrasonication, in particular, can significantly reduce the particle size of dye aggregates through a process called cavitation.[15][16][17] This creates micro-bubbles that implode, generating intense local energy that breaks apart agglomerates and enhances the even dispersion of the dye.[16] Sonication can also improve dye penetration into fibers and accelerate the dyeing process.[15][18]

Troubleshooting Guide

IssueProbable Cause(s)Recommended Actions & Solutions
Cloudy solution or visible precipitate after preparation. 1. Incomplete reduction of the dye. 2. Re-oxidation of the leuco form by atmospheric oxygen. 3. Incorrect pH level (not sufficiently alkaline).1. Ensure Complete Reduction: Verify concentrations of sodium hydroxide (B78521) and sodium hydrosulfite. The solution should change color, indicating the formation of the soluble leuco form.[10] Consider using an Oxidation-Reduction Potential (ORP) meter for real-time control.[10] 2. Minimize Oxygen Exposure: Prepare solutions using deaerated water. A nitrogen blanket can be used during preparation and storage. 3. Verify and Adjust pH: Use a pH meter to ensure the solution is strongly alkaline (pH 12-14). Add sodium hydroxide as needed.
Inconsistent color yield or specking on the substrate. 1. Presence of large dye agglomerates in the solution. 2. Poor penetration of the dye. 3. Insufficient removal of unfixed dye.1. Improve Dispersion: Add a suitable dispersing agent (see table above).[8][13] Use high-shear mixing or ultrasonication to break down existing aggregates before application.[15][16] 2. Optimize Application Parameters: Ensure optimal temperature and time for your specific process to promote good dye diffusion.[10] 3. Thorough Post-Treatment: After application, a critical step is "soaping" at a high temperature (e.g., near boiling) to remove unfixed dye from the surface.[10]
Solution appears stable initially but aggregates over time. 1. Gradual re-oxidation of the leuco dye. 2. Instability of the dispersing agent under storage conditions. 3. Degradation of the reducing agent.1. Proper Storage: Store the leuco solution in a sealed container with minimal headspace, protected from light. 2. Select a Stable Dispersant: Ensure the chosen dispersing agent is stable under the required pH and temperature conditions of your experiment.[13] 3. Fresh Reducing Agent: Sodium hydrosulfite can degrade over time. Ensure you are using a fresh supply for optimal reduction.

Experimental Protocols & Visualizations

Protocol: Preparation of a Stabilized this compound Dispersion using Ultrasonication

This protocol describes a general method for preparing a stable aqueous dispersion of this compound.

Materials and Equipment:

  • This compound powder

  • Deionized water

  • Dispersing agent (e.g., Dispersant NNO)

  • Sodium Hydroxide (NaOH)

  • Sodium Hydrosulfite (Na₂S₂O₄)

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Beaker

  • Probe sonicator or ultrasonic bath

  • pH meter

Procedure:

  • Initial Paste Formation: In a beaker, create a smooth paste of the this compound powder with a small amount of deionized water and the selected dispersing agent (e.g., 1 g/L Dispersant NNO). This initial wetting step is critical.[7]

  • Alkaline Solution Preparation: In a separate, larger beaker, add the required volume of deionized water. While stirring, dissolve the required amount of sodium hydroxide to achieve a pH between 12 and 14.

  • Vatting (Reduction): Gently warm the alkaline solution to 50-60°C.[3] Slowly add the prepared dye paste to the warm alkaline solution with continuous stirring.

  • Gradually add the sodium hydrosulfite. The solution's color should change from green to blue, indicating the reduction of the dye to its soluble leuco form.[1][3] Allow the reduction to proceed for 15-20 minutes.[10]

  • Dispersion with Ultrasonication: If aggregates are still a concern, subject the solution to ultrasonication.

    • For a probe sonicator: Insert the probe into the solution and sonicate for 5-10 minutes at a moderate amplitude.

    • For an ultrasonic bath: Place the beaker in the bath and sonicate for 15-30 minutes.[15]

  • Final Check: After sonication, allow the solution to cool if necessary. The solution should be homogenous and free of visible particles.

Diagrams

G cluster_0 start Aggregation Observed check_reduction Check Vatting Process start->check_reduction check_reduction->start No, Re-Vat check_pH Verify pH (12-14) check_reduction->check_pH Reduction OK? check_pH->start No, Adjust pH add_dispersant Incorporate Dispersing Agent check_pH->add_dispersant pH OK? use_sonication Apply Mechanical Dispersion (Ultrasonication) add_dispersant->use_sonication stable_solution Stable Solution Achieved use_sonication->stable_solution

Caption: Troubleshooting workflow for this compound aggregation.

G Mechanism of Steric Hindrance by Dispersing Agents cluster_0 Without Dispersant cluster_1 With Dispersant p1 Dye Particle p2 Dye Particle p1->p2 Aggregation dp1 Dye Particle dp2 Dye Particle d1_1 D dp1->d1_1 d1_2 D dp1->d1_2 d1_3 D dp1->d1_3 d1_4 D dp1->d1_4 d2_1 D dp2->d2_1 d2_2 D dp2->d2_2 d2_3 D dp2->d2_3 d2_4 D dp2->d2_4 label_hindrance Steric Hindrance Prevents Aggregation

References

Technical Support Center: Optimizing Green Channel Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in their fluorescence imaging experiments, with a focus on the green emission channel.

A Note on CI Vat Green 1

Initial searches for imaging protocols using this compound (CAS 128-58-5) did not yield any established applications in fluorescence microscopy. The literature consistently describes this substance as a water-insoluble textile dye that requires harsh chemical treatments for its application, making it generally unsuitable for biological imaging.[1][2][3][4]

Therefore, this guide will focus on the broader challenge of improving the signal-to-noise ratio for conventional fluorophores that emit in the green spectral range (e.g., FITC, Alexa Fluor™ 488, GFP). The principles and protocols outlined here are widely applicable to overcoming common issues like high background and weak signal.

Frequently Asked Questions (FAQs)

Q1: What is the signal-to-noise ratio (SNR) and why is it critical in fluorescence imaging?

The signal-to-noise ratio (SNR) is a measure that compares the level of the desired signal (fluorescence from your target) to the level of background noise. A high SNR is crucial for acquiring clear, high-quality images where the target can be easily distinguished from the background.[5] Low SNR can obscure faint details, hinder accurate quantification, and lead to misinterpretation of results.

Q2: What are the primary sources of noise in the green channel?

Noise in fluorescence imaging can be broadly categorized into two types:

  • Signal-dependent noise (Photon Shot Noise): This is the inherent statistical fluctuation in the arrival of photons at the detector. It is a fundamental property of light.[5]

  • Background Noise: This is unwanted signal that obscures the target fluorescence and has several sources:

    • Autofluorescence: Many biological samples contain endogenous molecules (e.g., collagen, NADH, flavins) that naturally fluoresce, often strongly in the blue and green spectral regions.[5][6] Aldehyde-based fixatives like formaldehyde (B43269) can also induce autofluorescence.[7]

    • Non-specific Staining: Fluorescent probes or antibodies may bind to off-target sites, creating a diffuse background signal.[8]

    • Detector Noise: Electronic components of the imaging system (e.g., camera read noise, dark current) can introduce noise, although this is often minimal in modern systems.[5]

Q3: How can I determine if autofluorescence is a problem in my experiment?

The most straightforward method is to prepare an unstained control sample. This sample should undergo all the same preparation and fixation steps as your experimental samples but without the addition of any fluorescent labels.[5][6] When you image this control using the same settings, any signal you detect is attributable to autofluorescence. This allows you to assess its intensity and spectral properties.

Troubleshooting Guide: Common SNR Issues

Problem: Weak or No Specific Signal

Q: My target signal is very dim or undetectable. What are the common causes and solutions?

A weak signal can be caused by issues with the staining protocol, the imaging setup, or the sample itself. The following table outlines potential causes and recommended troubleshooting steps.

Potential Cause Recommended Solution Citation
Incorrect Filter Sets Ensure your microscope's excitation and emission filters are matched to the spectral profile of your green fluorophore (e.g., for Alexa Fluor™ 488, use a ~495 nm excitation and ~520 nm emission filter).[9]
Low Probe Concentration The concentration of your primary antibody or fluorescent probe may be too low. Perform a titration to determine the optimal concentration that maximizes signal without increasing background.[8]
Photobleaching The fluorophore is being destroyed by excessive light exposure. Reduce excitation laser power, decrease exposure time, and use an antifade mounting medium. Block the light path when not actively acquiring images.[10]
Suboptimal Imaging Settings Increase detector gain or exposure time. Note that this may also increase background noise, so a balance must be found. For cameras, consider using pixel binning to increase sensitivity, though this will reduce spatial resolution.[3]
Target Not Present/Accessible Confirm that your target protein or structure is expressed in your sample type. If staining an intracellular target, ensure your permeabilization step was effective.[8]
Problem: High Background Noise

Q: My images have high background, making it difficult to see my target. How can I reduce it?

High background is most often due to autofluorescence, especially in the green channel. The following Q&A addresses this common issue.

Q: What are the main types of autofluorescence and how can I reduce them?

A: Autofluorescence can originate from endogenous molecules or be induced by sample preparation.

  • Endogenous Autofluorescence: This comes from naturally fluorescent molecules in the tissue.

    • Lipofuscin: These are age-related pigment granules that fluoresce broadly. Treatment with Sudan Black B can effectively quench lipofuscin autofluorescence.[10][11]

    • Red Blood Cells (Heme): The heme group is highly autofluorescent. For tissue samples, perfusing the animal with PBS prior to fixation is the best way to remove red blood cells.[7][11]

    • Collagen/Elastin: These structural proteins often fluoresce in the blue-green region. The best strategy is often spectral, by choosing fluorophores in the far-red or near-infrared range (e.g., Alexa Fluor™ 647) to avoid the spectral overlap.[6][11]

  • Fixation-Induced Autofluorescence: Aldehyde fixatives (formaldehyde, glutaraldehyde) can cause significant background.

    • Minimize Fixation: Use the lowest concentration and shortest duration of fixative that still preserves morphology. Glutaraldehyde generally produces more autofluorescence than paraformaldehyde.[7]

    • Chemical Quenching: After fixation, you can treat the sample with a quenching agent like Sodium Borohydride (NaBH₄) to reduce aldehyde-induced fluorescence.[5][6]

    • Alternative Fixatives: Consider using organic solvents like ice-cold methanol (B129727) as an alternative to aldehydes, though this may not be suitable for all targets.[6][7]

The following workflow provides a decision-making process for addressing high background issues.

G start High Background Observed unstained_control Image Unstained Control start->unstained_control is_autofluor Is background present in unstained control? unstained_control->is_autofluor autofluor_path Source is Autofluorescence is_autofluor->autofluor_path Yes nonspecific_path Source is Non-Specific Staining is_autofluor->nonspecific_path No fixation Optimize Fixation (e.g., shorter time, PFA > glutaraldehyde) autofluor_path->fixation perfuse Perfuse Tissue with PBS (to remove RBCs) autofluor_path->perfuse quenching Apply Chemical Quenching (e.g., NaBH₄, Sudan Black B) autofluor_path->quenching spectral Use Far-Red Dyes (e.g., Alexa Fluor™ 647) autofluor_path->spectral blocking Optimize Blocking Step (e.g., serum, BSA) nonspecific_path->blocking wash Increase Wash Steps (longer duration/more changes) nonspecific_path->wash ab_titration Titrate Antibody Concentration nonspecific_path->ab_titration

Caption: Troubleshooting workflow for high background fluorescence.

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment to Reduce Aldehyde-Induced Autofluorescence

This protocol is for treating aldehyde-fixed cells or tissue sections to reduce background fluorescence caused by the fixation process.[5]

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sodium Borohydride (NaBH₄)

  • Fixed samples on slides or coverslips

Procedure:

  • After fixation (e.g., with 4% paraformaldehyde) and subsequent washes with PBS, prepare a fresh solution of 0.1% Sodium Borohydride in PBS. (e.g., 10 mg NaBH₄ in 10 mL PBS).

    • Caution: NaBH₄ will bubble upon dissolution. Prepare fresh and use immediately.

  • Immerse the fixed samples in the NaBH₄ solution.

  • Incubate for 10-15 minutes at room temperature.

  • Wash the samples thoroughly three times with PBS, for 5 minutes each wash.

  • Proceed with your standard immunofluorescence staining protocol (e.g., blocking, primary antibody incubation).

Protocol 2: Sudan Black B Treatment to Quench Lipofuscin Autofluorescence

This protocol is effective for tissues with high levels of lipofuscin, such as aged brain or neuronal cultures.[10]

Materials:

Procedure:

  • Prepare a 0.1% Sudan Black B solution in 70% ethanol. Mix well and let it sit for at least an hour. Filter the solution through a 0.2 µm filter immediately before use to remove insoluble particles.

  • Perform your complete immunofluorescence staining protocol, including primary and secondary antibodies and any nuclear counterstains.

  • After the final post-secondary antibody wash, dehydrate the samples by immersing them briefly in 70% ethanol.

  • Incubate the slides in the filtered Sudan Black B solution for 5-10 minutes at room temperature in the dark.

  • Briefly rinse the slides in fresh 70% ethanol to remove excess dye.

  • Wash the slides thoroughly with PBS.

  • Mount with an aqueous antifade mounting medium. Do not allow the sample to dry out.

Data Summary Tables

Table 1: Quantitative Parameters for Optimizing Image Acquisition
ParameterRecommendation for High SNRRationale & ConsiderationsCitation
Exposure Time As long as possible without saturating the detector.Longer exposure collects more photons, increasing signal. However, it also increases photobleaching and phototoxicity in live cells. Use a histogram to ensure the brightest pixels are not saturated.[3]
Excitation Intensity As low as possible to achieve sufficient signal.Higher intensity increases signal but dramatically accelerates photobleaching. Find the minimum power needed for a decent signal with an acceptable exposure time.[3]
Detector Gain (EMCCD/PMT) Moderate to high, depending on signal level.Gain amplifies the signal, but also amplifies noise. Very high gain can introduce more noise than signal. Find the optimal gain where the signal is clearly visible without excessive background noise.[12]
Pixel Binning 2x2 or 3x3 for very weak signals.Binning combines pixels into a larger "super-pixel" that collects more light, increasing SNR. This comes at the cost of reduced image resolution.[3]
Numerical Aperture (NA) Use an objective with the highest available NA.The NA of an objective lens determines its light-gathering ability. A higher NA collects more photons, directly improving the signal component of the SNR.[13]
Table 2: Summary of Autofluorescence Reduction Methods
MethodTarget SourceAdvantagesDisadvantagesCitation
PBS Perfusion Red Blood Cells (Heme)Highly effective; removes the source before fixation.Only possible for whole animal/organ experiments; not applicable to cultured cells or archived tissue.[7][11]
Sodium Borohydride Aldehyde-inducedSimple, quick chemical treatment post-fixation.Results can be variable; may damage some epitopes or tissue integrity.[5][6]
Sudan Black B LipofuscinVery effective at quenching lipofuscin granules.Can introduce its own background in the far-red channel; must be filtered well to avoid precipitates.[10][11]
Spectral Imaging & Unmixing All sourcesComputationally separates the specific probe signal from the broad autofluorescence spectrum.Requires specialized hardware (spectral detector) and software; can be complex to implement correctly.[5]
Use Far-Red Probes General (Blue/Green)Avoids the spectral region where most autofluorescence occurs.Requires appropriate far-red filters and a detector sensitive in that range.[6]

Visualized Workflows

G cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_post Post-Processing perfuse Perfuse with PBS (if applicable) fix Fix Sample (e.g., 4% PFA, min. time) perfuse->fix quench Chemical Quench (e.g., NaBH₄) fix->quench perm Permeabilize & Block quench->perm stain Stain with Antibodies / Probes perm->stain filters Select Correct Filters stain->filters exposure Optimize Exposure & Gain filters->exposure focus Set Focus & ROI exposure->focus acquire Acquire Image focus->acquire denoise Apply Denoising Filter (e.g., Gaussian, Median) acquire->denoise deconv Deconvolution (optional, advanced) denoise->deconv analyze Analyze & Quantify deconv->analyze

Caption: General experimental workflow for optimizing SNR.

G TotalSignal Total Detected Signal TrueSignal True Signal (Fluorophore) TrueSignal->TotalSignal Noise Noise Noise->TotalSignal Noise->p1 Autofluor Autofluorescence NonSpecific Non-Specific Staining DetectorNoise Detector Noise p1->Autofluor p1->NonSpecific p1->DetectorNoise

Caption: Logical relationship between true signal and noise sources.

References

Common pitfalls in the application of CI Vat green 1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CI Vat Green 1. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as Vat Brilliant Green FFB, is an anthraquinone-based vat dye.[1] Due to its excellent fastness properties, it is primarily used for dyeing and printing on cellulosic fibers such as cotton, linen, and viscose.[2][3] It can also be utilized for coloring plastics, soaps, and paper.[2][4]

Q2: What are the solubility characteristics of this compound?

This compound is insoluble in water in its oxidized pigment form.[3][5] It is also insoluble in alcohol, chloroform, and toluene.[2] It shows slight solubility in acetone, o-chlorophenol, nitrobenzene, and pyridine, particularly when heated.[2][4] To be used in dyeing, it must be converted to its water-soluble "leuco" form through a reduction process in an alkaline solution.[3][5]

Q3: What is the "vatting" process and why is it necessary for this compound?

The "vatting" process is the chemical reduction of the insoluble vat dye into its water-soluble leuco form.[6][7] This is essential for the dye to penetrate and bind to the fibers. The process is typically carried out using a reducing agent, such as sodium hydrosulfite, in an alkaline solution (e.g., sodium hydroxide).[3][6] After the fiber has been impregnated with the leuco form of the dye, it is re-oxidized to the insoluble pigment form, locking the color within the fiber.[6][7]

Troubleshooting Guide

Problem 1: Poor or No Coloration

Q: My substrate is showing very light or no green coloration after the dyeing process. What could be the cause?

A: This is a common issue and is often related to an incomplete reduction of the dye.

Possible Causes and Solutions:

  • Incomplete Reduction: The vat dye must be fully converted to its soluble leuco form to be absorbed by the fibers.[6]

    • Solution: Ensure that the reducing agent (e.g., sodium hydrosulfite) is fresh and used in the correct concentration. The reduction process should be carried out for a sufficient amount of time (typically 10-15 minutes) at the recommended temperature (50-60°C).[2]

  • Improper Alkali Concentration: The reduction process requires a specific alkaline pH range (typically 11-12) to be effective.[5]

    • Solution: Use freshly prepared sodium hydroxide (B78521) solution and verify the pH of the dye bath before introducing the fabric.[6]

  • Low Temperature: The reduction and dyeing processes are temperature-sensitive.

    • Solution: Maintain the dye bath at the recommended temperature (50-60°C for reduction and dyeing) to ensure efficient dye uptake.[2]

  • Oxidation during Dyeing: Premature exposure of the leuco dye to air can cause it to revert to its insoluble form before it has penetrated the fibers.

    • Solution: Keep the dye bath covered and minimize agitation that could introduce air. The material should be kept fully submerged during the dyeing process.[7]

Problem 2: Uneven Dyeing and Shade Variation

Q: The color on my fabric is patchy and uneven. How can I achieve a level dyeing?

A: Uneven dyeing can result from several factors related to dye preparation, application, and substrate pretreatment.

Possible Causes and Solutions:

  • Dye Aggregation: this compound can aggregate in solution, leading to spotting and uneven color.

    • Solution: Use a dispersing agent to prevent dye particles from clumping together.[5] Ensure the dye is properly pasted with a wetting agent before adding it to the dye bath.

  • Poor Pretreatment of Substrate: Impurities, oils, or waxes on the fabric can resist dye uptake.[1]

    • Solution: Thoroughly scour and bleach the substrate before dyeing to ensure uniform absorbency.[8]

  • Rapid Heating: Raising the temperature of the dye bath too quickly can cause the dye to "strike" the fabric unevenly.

    • Solution: Increase the temperature of the dye bath gradually to allow for controlled dye absorption.

  • Incorrect Dyeing Method: The choice of dyeing method can impact the levelness of the coloration.

    • Solution: For jig dyeing or impregnation of cotton with this compound, specific methods (referred to as method a, b, or c in some literature) should be followed for optimal results.[2] The leuco form of this compound has a high affinity for cotton, which can sometimes lead to poor leveling if not managed correctly.[2]

Experimental Protocols

Standard Laboratory Protocol for Cotton Dyeing with this compound

This protocol is a general guideline for dyeing a 4g cotton sample to a 4.0% shade.

1. Dye Paste Preparation:

  • Accurately weigh 0.16 g of this compound powder.
  • In a dye cup, add 1 mL of a wetting agent solution and 1 mL of ethanol.
  • Add the dye powder and stir with a glass rod to form a uniform paste.[6]

2. Alkali and Reducing Solution Preparation:

  • Heat 50 mL of distilled water to 60°C.
  • Dissolve 1.5 g of freshly prepared caustic soda (NaOH) in the hot water.[6]
  • Pour the alkali solution into the dye paste.
  • Weigh and add 3 g of sodium hydrosulfite, stirring gently to dissolve.[6]

3. Pre-Reduction (Vatting):

  • Place the dye cup in a 60°C water bath for 10-15 minutes to allow for complete reduction of the dye.[2][6] The solution should change color, indicating the formation of the leuco dye. For this compound, the alkaline leuco form is blue.[2][4]

4. Dye Bath Preparation and Dyeing:

  • Add 150 mL of 60°C distilled water to the reduced dye solution.
  • Introduce the 4 g pre-wetted cotton fabric into the dye bath.
  • Place the dye cup in a laboratory dyeing machine set to 60°C and run for 45 minutes.[6]

5. Oxidation and Finishing:

  • Remove the fabric from the dye bath and rinse with water.
  • Allow the fabric to air-oxidize fully. The color will change from the leuco form back to the characteristic green of the pigment.
  • Soap the fabric at 90°C with a suitable detergent and soda ash to remove any unfixed dye and improve fastness properties.[6]
  • Rinse thoroughly and air dry.

Quantitative Data

Table 1: Recommended Dyeing Parameters for this compound on Cotton

ParameterRecommended ValueReference(s)
Reduction Temperature50 - 60 °C[2]
Reduction Time10 - 15 minutes[2]
Dyeing Temperature60 °C[6]
Dyeing Time45 - 60 minutes[2][6]
pH of Dye Bath11 - 12[5]

Table 2: Typical Concentrations of Dispersing Agents for Vat Dyes

Dispersing AgentChemical TypeTypical Concentration RangeNotesReference(s)
Dispersant NNOSodium Salt of Naphthalene Sulfonate Formaldehyde Condensate0.5–3 g/L in the dye bathAnionic surfactant with good dispersing properties and thermal stability.[5]
LignosulfonatesLignin-based BiopolymersVaries by applicationAn eco-friendly option that helps maintain insoluble particles in a finely dispersed state.[5]

Diagrams

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_finishing Finishing dye_paste Dye Paste Preparation alkali_reduction Alkali & Reducing Solution Preparation dye_paste->alkali_reduction Combine pre_reduction Pre-Reduction (Vatting) alkali_reduction->pre_reduction Initiate dyeing Dyeing pre_reduction->dyeing Transfer oxidation Oxidation dyeing->oxidation Air Exposure soaping Soaping & Rinsing oxidation->soaping drying Drying soaping->drying

Caption: Standard experimental workflow for dyeing with this compound.

troubleshooting_uneven_dyeing start Uneven Dyeing Observed check_pretreatment Was the substrate properly pre-treated? start->check_pretreatment check_aggregation Was a dispersing agent used and dye properly pasted? check_pretreatment->check_aggregation Yes solution_pretreatment Action: Re-scour and bleach the substrate. check_pretreatment->solution_pretreatment No check_heating Was the heating rate gradual? check_aggregation->check_heating Yes solution_aggregation Action: Use a dispersing agent and ensure proper dye pasting. check_aggregation->solution_aggregation No solution_heating Action: Reduce the heating rate in subsequent experiments. check_heating->solution_heating No level_dyeing Level Dyeing Achieved check_heating->level_dyeing Yes solution_pretreatment->start Re-run experiment solution_aggregation->start Re-run experiment solution_heating->start Re-run experiment

Caption: Troubleshooting guide for uneven dyeing with this compound.

References

Technical Support Center: Stabilizing CI Vat Green 1 Solutions for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing and storing stable solutions of CI Vat Green 1. The following information is presented in a question-and-answer format to address common issues and provide actionable guidance for experimental work.

Troubleshooting Guides

This section addresses specific issues that may arise during the preparation and use of this compound solutions, particularly its reduced leuco form.

Issue 1: The this compound powder is not dissolving.

  • Possible Cause: this compound in its oxidized form is insoluble in water and most common laboratory solvents.[1][2] It requires a chemical reduction to its soluble leuco form.

  • Solution: The dissolution process, known as "vatting," must be performed in an alkaline and reducing environment.[3] This typically involves the use of a reducing agent like sodium hydrosulfite (also known as sodium dithionite) and an alkali such as sodium hydroxide (B78521).[4][5]

Issue 2: The prepared green solution rapidly turns blue or forms a precipitate.

  • Possible Cause: The soluble leuco form of this compound is highly sensitive to atmospheric oxygen and will quickly oxidize back to its insoluble form.[6] This is often observed as a color change from green or yellowish-green to blue, followed by precipitation of the dye.

  • Solution:

    • Work under an inert atmosphere: Prepare and handle the leuco solution in a glove box or under a continuous stream of an inert gas like nitrogen or argon to minimize exposure to oxygen.[6]

    • Use deoxygenated solvents: Purge all solvents with an inert gas for at least 30 minutes before use to remove dissolved oxygen.

    • Ensure sufficient reducing agent: A slight excess of the reducing agent is necessary to maintain a sufficiently low redox potential to keep the dye in its reduced state.[2]

Issue 3: The solution loses its color intensity over time, even when stored in the dark.

  • Possible Cause: Even in the absence of light, slow oxidation can occur if the solution is not properly protected from oxygen or if the reducing agent degrades. Additionally, the stability of the leuco form is highly pH-dependent.[3]

  • Solution:

    • Maintain a high pH: The leuco form of vat dyes is most stable in a highly alkaline environment, typically between pH 11 and 13.[3]

    • Use fresh reducing agent: Sodium hydrosulfite can degrade upon exposure to air and moisture. Use a fresh, unopened container for preparing your solutions.[6]

    • Consider adding antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT) or L-ascorbic acid, can help to scavenge residual oxygen and free radicals, thereby extending the shelf-life of the solution.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for solubilizing this compound?

A1: this compound is a water-insoluble pigment. To dissolve it, it must be chemically reduced to its "leuco" form in an alkaline solution.[4] The leuco form is water-soluble and typically exhibits a different color from the oxidized pigment.[9] This soluble form can then be used for experiments.

Q2: What are the ideal storage conditions for a this compound leuco solution?

A2: For long-term storage, the leuco solution should be stored in a sealed, airtight container under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[6] Refrigeration at 2-8°C is recommended to slow down the rate of degradation.[1]

Q3: How can I monitor the stability of my this compound solution?

A3: The stability of the leuco solution can be monitored using UV-Vis spectrophotometry. The concentration of the leuco form can be determined by measuring the absorbance at its maximum absorption wavelength (λmax) over time. A decrease in absorbance at this wavelength indicates degradation of the leuco form.

Q4: Is there any known biological activity of this compound relevant to drug development?

A4: While primarily used as a textile dye, some research suggests that this compound may have biological activity. It has been reported to react with polymorphonuclear leucocytes to produce free radicals, which could be relevant in the context of inflammatory responses.[10] However, extensive research on its specific interactions with cellular signaling pathways is limited. Further investigation into its cytotoxic and pharmacological properties would be necessary to determine its potential in drug development.

Data Presentation

The stability of the leuco form of vat dyes is influenced by several factors. While specific kinetic data for this compound is not extensively available in the public domain, the following tables provide illustrative data based on the general principles of vat dye chemistry to demonstrate the expected trends.

Table 1: Illustrative Effect of pH on the Stability of a Leuco Vat Dye Solution at 25°C

pHApproximate Half-life (t½)Observations
9.0< 1 hourRapid oxidation observed.
10.02-4 hoursModerate stability, gradual oxidation.
11.012-24 hoursGood stability, suitable for many experiments.
12.0> 48 hoursHigh stability, optimal for prolonged experiments.
13.0> 48 hoursVery high stability, but may affect other components in the system.

Table 2: Illustrative Effect of Temperature on the Stability of a Leuco Vat Dye Solution at pH 12

Temperature (°C)Approximate Half-life (t½)
4> 96 hours
25> 48 hours
40~12 hours
60~2 hours

Table 3: Illustrative Effect of Antioxidants on the Stability of a Leuco Vat Dye Solution at pH 12 and 25°C in the Presence of Trace Oxygen

Antioxidant (0.1% w/v)Approximate Half-life (t½)
None~8 hours
L-Ascorbic Acid~16 hours
Butylated Hydroxytoluene (BHT)~36 hours

Experimental Protocols

Protocol 1: Preparation of a Stabilized Leuco this compound Solution for Laboratory Use

Objective: To prepare a stock solution of the reduced, soluble leuco form of this compound with enhanced stability for experimental use.

Materials:

  • This compound powder

  • Sodium hydroxide (NaOH)

  • Sodium hydrosulfite (Na₂S₂O₄)

  • Deionized water

  • Nitrogen or Argon gas

  • Antioxidant (optional, e.g., Butylated Hydroxytoluene - BHT)

  • Standard laboratory glassware (e.g., three-necked flask, dropping funnel)

  • Magnetic stirrer

Procedure:

  • Deoxygenation: Purge all aqueous solutions (deionized water, NaOH solution) with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.

  • Alkaline Medium Preparation: In a three-necked flask under a continuous inert atmosphere, prepare a sodium hydroxide solution in deoxygenated deionized water to achieve a final pH of 12-13.

  • Dispersion: While stirring, add a known concentration of this compound powder to the alkaline solution to create a suspension.

  • Reduction: Gradually add a freshly prepared solution of sodium hydrosulfite in deoxygenated water to the this compound suspension. A color change to the characteristic color of the leuco form (typically a greenish-yellow) should be observed. A molar excess of sodium hydrosulfite is recommended to ensure a sufficiently reducing environment.

  • Stabilization (Optional): If using an antioxidant, add it to the leuco solution at this stage.

  • Dissolution and Equilibration: Continue stirring the solution under the inert atmosphere for approximately 30 minutes to ensure complete reduction and dissolution. Gentle warming to 40-50°C can aid this process.

  • Storage: Store the stabilized leuco solution in a sealed, airtight container (e.g., an amber vial with a septum), protected from light, and under an inert atmosphere. For long-term storage, refrigeration at 2-8°C is recommended.

Protocol 2: Spectroscopic Monitoring of Leuco this compound Stability

Objective: To quantitatively assess the stability of a prepared leuco this compound solution over time.

Materials:

  • Prepared leuco this compound solution

  • UV-Vis Spectrophotometer

  • Sealed cuvettes

  • Inert atmosphere glove box or similar setup

Procedure:

  • Determine λmax: Immediately after preparation, take an aliquot of the leuco dye solution. Inside an inert atmosphere, dilute it with deoxygenated, alkaline water to a concentration suitable for spectrophotometric analysis. Scan the absorbance from 400-800 nm to determine the maximum absorption wavelength (λmax) of the leuco form.

  • Time-Course Measurement: Store the stock leuco dye solution under the desired conditions (e.g., specific temperature, light exposure). At regular time intervals, withdraw an aliquot of the stock solution under an inert atmosphere.

  • Absorbance Reading: Dilute the aliquot as determined in step 1 and immediately measure the absorbance at the predetermined λmax using a sealed cuvette.

  • Data Analysis: Plot the absorbance at λmax as a function of time. The rate of degradation can be determined from the slope of this plot, and the half-life (t½) of the leuco form under the tested conditions can be calculated.

Visualizations

degradation_pathway oxidized This compound (Oxidized) Insoluble leuco Leuco this compound (Reduced) Soluble oxidized->leuco + Reducing Agent + Alkali (High pH) leuco->oxidized + Oxygen (Air) - Light - Low pH degraded Degradation Products leuco->degraded Further Oxidation/ Degradation

Degradation Pathway of this compound

troubleshooting_workflow start Problem: Unstable this compound Solution check_o2 Is the solution exposed to oxygen? start->check_o2 remedy_o2 Work under inert atmosphere. Use deoxygenated solvents. check_o2->remedy_o2 Yes check_ph Is the pH < 11? check_o2->check_ph No remedy_o2->check_ph remedy_ph Adjust pH to 11-13 with NaOH. check_ph->remedy_ph Yes check_reducer Is the reducing agent sufficient/fresh? check_ph->check_reducer No remedy_ph->check_reducer remedy_reducer Add excess fresh sodium hydrosulfite. check_reducer->remedy_reducer Yes check_temp_light Is the solution exposed to high temperature or light? check_reducer->check_temp_light No remedy_reducer->check_temp_light remedy_temp_light Store at 2-8°C in the dark. check_temp_light->remedy_temp_light Yes stable Stable Solution check_temp_light->stable No remedy_temp_light->stable

Troubleshooting Workflow for Unstable Solutions

storage_selection start Select Storage Conditions duration Storage Duration? start->duration short_term Short-term (< 24h) duration->short_term Short long_term Long-term (> 24h) duration->long_term Long short_term_conditions Store at Room Temperature (in dark) Maintain high pH and inert atmosphere. short_term->short_term_conditions long_term_conditions Refrigerate at 2-8°C (in dark) Maintain high pH and inert atmosphere Consider adding an antioxidant. long_term->long_term_conditions

Logical Diagram for Selecting Storage Conditions

References

Technical Support Center: Minimizing Cytotoxicity of CI Vat Green 1 in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the cytotoxic effects of CI Vat Green 1 during live-cell imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its use in live-cell imaging challenging?

This compound, also known as Vat Brilliant Green FFB, is a violanthrone-based dye.[1] Its chemical formula is C36H20O4.[1][2][3][4] A primary challenge for its use in live-cell imaging is its insolubility in water and most common biological buffers.[1][4] To be used in aqueous environments, it must first be chemically reduced to its water-soluble "leuco" form.[1][4] This process, combined with the inherent chemical properties of anthraquinone-based dyes, can contribute to cellular toxicity.

Q2: What are the primary mechanisms of this compound cytotoxicity?

While specific studies on this compound are limited, the cytotoxicity of anthraquinone-based dyes is often linked to the generation of reactive oxygen species (ROS).[5] This can lead to oxidative stress, damaging cellular components like lipids, proteins, and DNA, and can ultimately trigger apoptosis (programmed cell death).[5] Additionally, the dye's hydrophobicity can lead to aggregation and non-specific binding within the cell, further contributing to stress and altered cellular function.

Q3: What are the visible signs of cytotoxicity in cells stained with this compound?

Visible signs of cytotoxicity can range from subtle to severe. Early indicators may include altered cell motility, changes in mitochondrial morphology (e.g., fragmentation), and a decreased rate of proliferation. More severe signs include plasma membrane blebbing, the formation of vacuoles in the cytoplasm, cell detachment from the culture surface, and ultimately, cell death, which can be confirmed with a viability stain.

Q4: Can I use the powdered (oxidized) form of this compound directly on my cells?

No, the powdered form of this compound is insoluble in aqueous solutions and will not effectively stain live cells.[1][4] It is necessary to first reduce it to its soluble leuco form. Direct application of the insoluble powder can lead to aggregation and artifacts in your imaging, in addition to potential cytotoxicity from the particulate matter.

Troubleshooting Guides

Problem 1: High Cell Death or Signs of Cellular Stress After Staining
Possible Cause Recommended Solution
High Dye Concentration Titrate the concentration of the this compound leuco form to the lowest effective concentration that provides a sufficient signal-to-noise ratio for your imaging setup.
Prolonged Incubation Time Minimize the incubation time with the dye. Determine the minimum time required for adequate staining through a time-course experiment.
Residual Reducing Agent Ensure that any excess reducing agent used to create the leuco form is removed or diluted to non-toxic levels before applying the dye solution to the cells.
Phototoxicity The combination of the dye and high-intensity illumination can generate ROS, leading to phototoxicity. Reduce excitation light intensity, minimize exposure time, and use sensitive detectors to lessen the light dose on your cells.
Oxidative Stress Supplement the imaging medium with antioxidants like Trolox or N-acetylcysteine to help neutralize ROS and reduce oxidative stress on the cells.
Problem 2: Poor or No Staining of Live Cells
Possible Cause Recommended Solution
Incomplete Reduction of Dye Ensure the reduction of this compound to its leuco form is complete. This may involve optimizing the concentration of the reducing agent (e.g., sodium hydrosulfite) and the pH of the solution. The soluble leuco form typically has a different color than the oxidized form.[1][4]
Re-oxidation of Leuco Form The leuco form can be sensitive to oxygen and may re-oxidize back to its insoluble state. Prepare the staining solution fresh and minimize its exposure to air before and during cell staining.
Low Dye Concentration While minimizing concentration is key to reducing cytotoxicity, a certain threshold is needed for detection. If no signal is observed, incrementally increase the dye concentration.
Inadequate Cellular Uptake Due to its chemical nature, passive diffusion across the cell membrane may be inefficient. Consider using a transient permeabilization method or a nanoparticle-based delivery system to facilitate uptake of the hydrophobic dye.
Problem 3: High Background Fluorescence or Dye Aggregates
Possible Cause Recommended Solution
Precipitation of Re-oxidized Dye If the leuco form re-oxidizes in the staining medium, it will precipitate. Prepare the staining solution immediately before use and consider performing a wash step with fresh, pre-warmed medium after staining to remove extracellular precipitates.
Non-specific Binding The hydrophobic nature of the dye can lead to non-specific binding to cellular components or the culture dish. Including a mild, non-ionic surfactant in the wash buffer may help reduce background.
High Dye Concentration An excessively high concentration of the dye can lead to the formation of intracellular aggregates. Use the lowest effective concentration.

Experimental Protocols

Protocol 1: Preparation of Solubilized this compound (Leuco Form)

Disclaimer: This is a general guideline. Optimization for your specific experimental conditions is necessary.

  • Prepare an alkaline reducing solution. A common reducing agent for vat dyes is sodium hydrosulfite (sodium dithionite). Prepare a fresh stock solution in an alkaline buffer (e.g., pH 11-13).

  • Dissolve this compound. In a fume hood, carefully add a small amount of this compound powder to the alkaline reducing solution.

  • Heat and Stir. Gently heat the solution (e.g., to 50-60°C) while stirring until the dye dissolves and the color changes, indicating the formation of the soluble leuco form.[4] The solution should be protected from excessive exposure to air.

  • Dilute for Staining. Once dissolved, dilute the leuco dye solution to the desired working concentration in pre-warmed, serum-free cell culture medium immediately before use.

Protocol 2: General Live-Cell Staining with Solubilized this compound
  • Cell Preparation. Culture cells on a suitable imaging dish or plate until they reach the desired confluency.

  • Prepare Staining Solution. Dilute the freshly prepared this compound leuco form to the final working concentration in pre-warmed, serum-free medium.

  • Staining. Remove the existing culture medium from the cells and replace it with the staining solution.

  • Incubation. Incubate the cells for a predetermined optimal time (e.g., 15-30 minutes) at 37°C, protected from light.

  • Washing. Remove the staining solution and wash the cells 2-3 times with pre-warmed, complete culture medium to remove extracellular dye.

  • Imaging. Image the cells immediately in a suitable imaging medium.

Protocol 3: Assessing Cytotoxicity using a Live/Dead Assay
  • Cell Treatment. Plate cells in a multi-well plate. Treat different wells with a range of this compound concentrations. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • Incubation. Incubate the cells for a duration relevant to your planned imaging experiment (e.g., 1, 4, or 24 hours).

  • Staining with Viability Dyes. After the treatment period, stain the cells with a commercial live/dead viability kit (e.g., Calcein-AM and Propidium Iodide) according to the manufacturer's instructions.

  • Imaging and Analysis. Acquire images using a fluorescence microscope with appropriate filters for the viability dyes. Quantify the number of live (green) and dead (red) cells in each condition to determine the percentage of viable cells.

Visualizations

experimental_workflow cluster_prep Dye Preparation cluster_staining Cell Staining & Imaging start This compound (Powder) reduction Alkaline Reduction (e.g., Sodium Hydrosulfite) start->reduction Insoluble leuco Soluble Leuco Form reduction->leuco Soluble stain Incubate with Leuco Form leuco->stain Add to cells cells Live Cells in Culture cells->stain wash Wash to Remove Excess Dye stain->wash image Live-Cell Imaging wash->image

Caption: Workflow for preparing and using this compound for live-cell imaging.

cytotoxicity_pathway cluster_damage Damage Targets dye This compound + Light ros Reactive Oxygen Species (ROS) Generation dye->ros stress Oxidative Stress ros->stress damage Cellular Damage stress->damage apoptosis Apoptosis (Cell Death) damage->apoptosis lipids Lipid Peroxidation damage->lipids proteins Protein Oxidation damage->proteins dna DNA Damage damage->dna

Caption: General mechanism of dye-induced phototoxicity via ROS production.

References

Navigating the Spectrum: A Technical Guide to Optimal Filter Set Selection for CI Vat Green 1 Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides a comprehensive resource for selecting the optimal fluorescence filter set for CI Vat Green 1. Due to the limited availability of precise spectral data for this compound, this guide offers a systematic approach based on the known properties of its parent compounds, violanthrone (B7798473) and benzanthrone (B145504), to facilitate successful fluorescence imaging.

Frequently Asked Questions (FAQs)

Q1: What are the expected excitation and emission wavelengths for this compound?

Q2: How do I choose a filter set without the exact spectral data?

A three-step approach is recommended:

  • Educated Estimation: Based on the data for related compounds, select a filter set that covers the expected green emission range. A standard "green" or "FITC/GFP" filter set is a good starting point.

  • Experimental Validation: It is crucial to experimentally validate the chosen filter set using a sample stained with this compound. This will confirm if the selected filters provide a satisfactory signal-to-noise ratio.

  • Iterative Optimization: If the initial results are suboptimal, consider trying filter sets with slightly different bandpass characteristics to maximize signal and minimize background.

Q3: What are the key components of a fluorescence filter set?

A standard fluorescence filter set consists of three main components:

  • Excitation Filter: Selectively transmits a specific range of wavelengths from the light source to excite the fluorophore.

  • Dichroic Mirror (or Beamsplitter): Reflects the excitation light towards the sample and transmits the longer-wavelength emission light towards the detector.

  • Emission (or Barrier) Filter: Blocks the scattered excitation light and transmits only the fluorescence emission from the sample.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or Weak Fluorescence Signal Mismatched filter set.Verify that the excitation and emission filter passbands align with the expected spectral properties of this compound. Start with a standard green fluorescence filter set and test others if necessary.
Low concentration of this compound.Increase the concentration of the staining solution.
Photobleaching (fading) of the fluorophore.Minimize the exposure time to the excitation light. Use an anti-fade mounting medium.
High Background Signal Autofluorescence from the sample or mounting medium.Use a mounting medium with low autofluorescence. Acquire an unstained control image to assess the level of background autofluorescence.
Non-optimal emission filter.The emission filter may be too broad, allowing detection of unwanted background light. Try a filter with a narrower bandpass.
Excitation light leaking through the emission filter.Ensure the dichroic mirror and emission filter have a high blocking efficiency for the excitation wavelengths.
Bleed-through into Other Channels (in multicolor imaging) Spectral overlap with other fluorophores.Choose fluorophores with well-separated emission spectra. Use a filter set with narrower bandpass filters to minimize spectral overlap. Perform sequential imaging to acquire each channel independently.

Recommended Filter Sets (Based on Inferred Spectra)

Given the expected green fluorescence, standard filter sets designed for fluorophores like FITC (Fluorescein isothiocyanate) or GFP (Green Fluorescent Protein) are the most logical starting points for this compound.

Filter Set Name Excitation Filter (nm) Dichroic Mirror (nm) Emission Filter (nm) Primary Application
Standard FITC/GFP Longpass 470/40495500 LPGeneral purpose, bright signal
Standard FITC/GFP Bandpass 470/40495525/50Reduced background, better for multicolor
Narrow Excitation FITC/GFP 480/20505535/40High specificity, reduced phototoxicity

Note: The notation "Center Wavelength/Bandwidth" (e.g., 470/40) indicates a filter centered at 470 nm with a 40 nm bandpass. "LP" stands for Longpass.

Experimental Protocol for Filter Set Validation

Objective: To determine the optimal filter set for imaging this compound fluorescence.

Materials:

  • Microscope equipped with a fluorescence light source and multiple filter cubes.

  • This compound staining solution.

  • Your biological sample of interest.

  • Microscope slides and coverslips.

  • Mounting medium (preferably with anti-fade).

Methodology:

  • Sample Preparation:

    • Prepare your biological sample and stain with this compound according to your standard protocol.

    • Mount the stained sample on a microscope slide using an appropriate mounting medium.

  • Microscope Setup:

    • Turn on the fluorescence light source and allow it to stabilize.

    • Start with the "Standard FITC/GFP Bandpass" filter set.

    • Place the prepared slide on the microscope stage and bring the sample into focus using brightfield illumination.

  • Image Acquisition:

    • Switch to fluorescence illumination.

    • Adjust the exposure time and gain to obtain a well-exposed image with a good signal-to-noise ratio.

    • Capture an image.

  • Comparative Imaging:

    • Switch to the other candidate filter sets (e.g., "Standard FITC/GFP Longpass" and "Narrow Excitation FITC/GFP").

    • For each filter set, readjust the exposure and gain to optimize the image and capture a representative image.

  • Analysis:

    • Compare the captured images for signal intensity, background levels, and overall image quality.

    • The optimal filter set is the one that provides the brightest specific signal with the lowest background.

Visual Guides

experimental_workflow cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_analysis Analysis prep_sample Prepare Sample stain_sample Stain with this compound prep_sample->stain_sample mount_sample Mount on Slide stain_sample->mount_sample setup_microscope Setup Microscope mount_sample->setup_microscope select_filter Select Filter Set setup_microscope->select_filter acquire_image Acquire Image select_filter->acquire_image compare_images Compare Images acquire_image->compare_images select_optimal Select Optimal Filter Set compare_images->select_optimal filter_selection_logic start Start: Need to image This compound no_spectra Exact spectra unavailable start->no_spectra infer_spectra Infer spectra from related compounds (Benzanthrone/Violanthrone) no_spectra->infer_spectra select_initial Select initial filter set (e.g., Standard FITC/GFP) infer_spectra->select_initial validate Experimentally Validate select_initial->validate optimal Optimal Filter Set Found validate->optimal Good S/N suboptimal Suboptimal Signal validate->suboptimal Poor S/N try_another Try alternative filter set suboptimal->try_another try_another->validate fluorescence_pathway light_source Light Source excitation_filter Excitation Filter light_source->excitation_filter Broadband Light dichroic_mirror Dichroic Mirror excitation_filter->dichroic_mirror Excitation Light objective Objective Lens dichroic_mirror->objective emission_filter Emission Filter dichroic_mirror->emission_filter objective->dichroic_mirror sample Sample with This compound objective->sample sample->objective Emission Light detector Detector (Camera/Eyepiece) emission_filter->detector

Overcoming poor staining efficiency with CI Vat green 1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the use of C.I. Vat Green 1 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is C.I. Vat Green 1 and what are its primary applications in a research setting?

C.I. Vat Green 1, also known as Vat Brilliant Green FFB, is an anthraquinone (B42736) derivative vat dye.[1] In a research context, it is primarily used for dyeing cellulosic materials such as cotton, paper, and viscose, as well as for coloring plastics and soaps.[2] Its excellent fastness to light and washing makes it suitable for applications requiring high stability.[3]

Q2: Why is my C.I. Vat Green 1 staining (dyeing) resulting in a weak or uneven color?

Poor staining efficiency with C.I. Vat Green 1 is often due to its inherent insolubility in water.[1] Effective dyeing requires a two-step process:

  • Reduction (Vatting): The insoluble dye is converted into its water-soluble leuco form using a reducing agent (commonly sodium hydrosulfite) in an alkaline solution.[4]

  • Oxidation: The soluble leuco form penetrates the substrate and is then oxidized back to its insoluble, colored form, trapping it within the material.[5]

Issues with either of these steps, such as incomplete reduction, improper pH, or premature oxidation, can lead to poor dyeing results.[6]

Q3: What are the key parameters to control for successful C.I. Vat Green 1 dyeing?

The critical parameters to optimize for efficient dyeing with C.I. Vat Green 1 are:

  • Dye Concentration: The concentration of the dye in the bath will determine the final color depth.

  • Reducing Agent Concentration: A sufficient amount of reducing agent, like sodium hydrosulfite, is crucial for the complete conversion of the dye to its soluble leuco form.[4]

  • Alkali (e.g., Sodium Hydroxide) Concentration: A strongly alkaline environment (pH 11-12) is necessary for the reduction process to occur effectively.

  • Temperature: The temperature of the dye bath affects the rate of both the reduction and dyeing processes.[7]

  • Time: Adequate time is required for both the reduction of the dye and its penetration into the substrate.[7]

Q4: Can I dissolve C.I. Vat Green 1 in an organic solvent to improve its application?

C.I. Vat Green 1 is insoluble in water and ethanol (B145695) but shows slight solubility in solvents like acetone, o-chlorophenol, nitrobenzene, and pyridine (B92270) when heated. It is more soluble in hot 1,2,3,4-tetrahydronaphthalene.[7] While using an organic solvent might seem like a solution, the fundamental principle of vat dyeing relies on the chemical reduction to a water-soluble leuco form for effective fiber penetration. For a solubilized version, C.I. Solubilised Vat Green 1 is available, which is soluble in water and acetone.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Weak or No Staining Incomplete reduction of the dye.Increase the concentration of the reducing agent (e.g., sodium hydrosulfite). Ensure the dye bath is sufficiently alkaline (pH 11-12). Increase the reduction time or temperature.[6]
Premature oxidation of the leuco dye.Minimize exposure of the dye bath to air. Keep the substrate fully submerged during the dyeing process.[6]
Incorrect pH of the dye bath.Measure and adjust the pH of the dye bath to the optimal alkaline range (pH 11-12) using sodium hydroxide (B78521).[9]
Uneven or Patchy Staining Inadequate wetting of the substrate.Ensure the material is thoroughly wetted with deionized water before introducing it to the dye bath.
Dye particles not fully dissolved/reduced.Ensure the dye is properly pasted with a small amount of water and a dispersing agent before adding it to the main bath. Allow sufficient time for the reduction process to complete before adding the substrate.[6]
Rapid initial dye uptake.Start the dyeing process at a lower temperature and gradually increase it to the target temperature to allow for more even absorption.[6]
Poor Color Fastness (Color Bleeds) Incomplete oxidation.After dyeing, ensure the substrate is thoroughly rinsed to remove excess leuco dye and then fully oxidized, either by air exposure or by using a chemical oxidizing agent like hydrogen peroxide.[7]
Unfixed dye on the surface.After oxidation, perform a soaping step by washing the dyed material in a hot detergent solution to remove any loose dye particles from the surface.[6]

Experimental Protocols

Protocol 1: Standard Laboratory Dyeing of Cellulosic Material (e.g., Cotton Fabric)
  • Preparation of the Substrate:

    • Thoroughly clean the cellulosic material by washing with a non-ionic detergent and rinsing with deionized water to remove any impurities.

    • Pre-wet the substrate in deionized water before dyeing.

  • Preparation of the Dye Bath (Vatting):

    • In a reaction vessel, prepare a stock solution of C.I. Vat Green 1 by making a smooth paste with a small amount of deionized water.

    • Add the required volume of deionized water to achieve the desired final dye concentration (see Table 1).

    • Add sodium hydroxide solution to adjust the pH to 11-12.

    • Gently add the required amount of sodium hydrosulfite (see Table 1).

    • Heat the solution to the recommended reduction temperature (e.g., 50-60°C) and stir gently for 10-15 minutes until the color of the solution changes, indicating the formation of the soluble leuco dye (typically a blue color for Vat Green 1).[7]

  • Dyeing Procedure:

    • Immerse the pre-wetted substrate into the prepared dye bath.

    • Raise the temperature to the optimal dyeing temperature (e.g., 75°C) and maintain for the desired duration (e.g., 60 minutes).[9] Ensure the substrate remains fully submerged.

  • Oxidation and Finishing:

    • Remove the substrate from the dye bath and rinse with cold deionized water to remove excess alkali and reducing agent.

    • Expose the substrate to air for 15-20 minutes or immerse it in a solution of hydrogen peroxide (1-2 g/L) at 40-50°C for 10-15 minutes to oxidize the dye back to its insoluble form.[6][7]

    • Perform a soaping step by washing the dyed material in a hot solution of a non-ionic detergent (e.g., 2 g/L) to improve fastness.[6]

    • Rinse thoroughly with deionized water and allow to dry.

Data Presentation: Optimization of Dyeing Parameters

The following tables provide a starting point for optimizing your dyeing protocol. The optimal values may vary depending on the specific substrate and experimental conditions.

Table 1: Recommended Concentration Ranges for Dyeing Components

Component Concentration Range Purpose
C.I. Vat Green 10.5 - 5.0% (on weight of fabric)Colorant
Sodium Hydroxide (NaOH)5 - 15 g/LTo create an alkaline environment for reduction
Sodium Hydrosulfite (Na₂S₂O₄)5 - 12 g/LReducing agent to form the soluble leuco dye
Hydrogen Peroxide (H₂O₂)1 - 3 g/LOxidizing agent to fix the dye

Table 2: Influence of Temperature and Time on Staining Efficiency

Parameter Condition Expected Outcome on Staining Efficiency
Reduction Temperature < 50°CIncomplete or slow reduction, leading to weak staining.
50 - 60°COptimal range for efficient reduction.[7]
> 70°CPotential for dye degradation or over-reduction.
Dyeing Temperature 60°CGood dye uptake.
75°COptimized for good color strength.[9]
90°CMay lead to duller shades due to over-reduction.
Dyeing Time 30 minutesSufficient for light shades.
60 minutesRecommended for optimal color yield for most shades.[9]
> 90 minutesMinimal increase in color depth, potential for unevenness.

Visualizations

VatDyeingWorkflow cluster_preparation Preparation cluster_process Dyeing Process cluster_reduction Reduction (Vatting) cluster_dyeing Dyeing cluster_oxidation Oxidation cluster_result Final Product A Insoluble Vat Green 1 C Add NaOH (pH 11-12) + Na₂S₂O₄ A->C B Substrate E Immerse Substrate (Dye Penetration) B->E D Soluble Leuco Dye C->D D->E F Expose to Air or H₂O₂ E->F G Insoluble Dye (Fixed in Substrate) F->G H Dyed Substrate G->H

Caption: Experimental workflow for dyeing with C.I. Vat Green 1.

TroubleshootingFlowchart cluster_weak Troubleshooting Weak Staining cluster_uneven Troubleshooting Uneven Staining Start Poor Staining Result Q1 Is the staining weak or uneven? Start->Q1 A1_Weak Weak Staining Q1->A1_Weak Weak A1_Uneven Uneven Staining Q1->A1_Uneven Uneven S1 Check pH (should be 11-12) A1_Weak->S1 U1 Ensure Thorough Substrate Wetting A1_Uneven->U1 S2 Increase Reducing Agent (Na₂S₂O₄) Concentration S1->S2 S3 Increase Reduction Time/Temperature S2->S3 S4 Ensure No Premature Oxidation (Air Exposure) S3->S4 U2 Check for Complete Dye Solubilization U1->U2 U3 Start Dyeing at a Lower Temperature and Ramp Up U2->U3 U4 Ensure Uniform Agitation U3->U4

Caption: A logical flowchart for troubleshooting common issues.

References

Technical Support Center: Optimizing CI Vat Green 1 Concentration for Specific Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CI Vat Green 1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for your specific experimental needs. Here you will find troubleshooting guides and frequently asked questions to help you achieve the best results in your assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a synthetic organic dye, historically used in the textile industry.[1][2][3][4] It is a dark green powder with poor solubility in water but is soluble in some organic solvents.[2][3] When considering its use in biological assays, it is crucial to prepare a stock solution in an appropriate solvent, such as DMSO, and then dilute it to the final working concentration in your aqueous assay buffer.

Q2: How do I determine the optimal starting concentration for this compound in my assay?

The optimal concentration will vary depending on the cell type, cell density, and the specific assay being performed. It is recommended to perform a concentration titration experiment to determine the best balance between signal intensity and background fluorescence. A good starting point for many fluorescent dyes in cell-based assays is in the low micromolar (µM) range.

Q3: What are the common causes of high background fluorescence when using a new dye like this compound?

High background fluorescence can be caused by several factors:

  • Excessive dye concentration: Using too much dye is the most common cause of high background.[5][6][7]

  • Non-specific binding: The dye may bind to cellular components other than the target of interest or to the surface of the culture vessel.[5][8]

  • Autofluorescence: Cells and media components can naturally fluoresce, contributing to the background signal.

  • Suboptimal washing steps: Inadequate washing after staining can leave unbound dye in the well.[6]

Q4: Can this compound be toxic to my cells?

While specific cytotoxicity data for this compound in various cell lines is not extensively documented in a research context, it is possible that it may exhibit cytotoxic effects at higher concentrations or with prolonged exposure.[9] It is essential to perform a cytotoxicity assay in parallel with your primary experiment to determine a non-toxic working concentration range.

Q5: What is signal quenching and how can I avoid it?

Signal quenching is a phenomenon where the fluorescence intensity of a dye is reduced due to various processes, such as the dye molecules aggregating at high concentrations or interacting with other components in the assay. To avoid this, it is crucial to use the dye within its optimal concentration range and ensure it is fully solubilized in the assay buffer.

Troubleshooting Guides

Problem 1: High Background Fluorescence

High background can obscure your signal and reduce the sensitivity of your assay.

Potential Cause Recommended Solution
Dye concentration is too high. Perform a dye concentration titration to identify the lowest effective concentration that provides a sufficient signal-to-noise ratio.
Inadequate washing. Increase the number and/or duration of wash steps after dye incubation to remove unbound dye.[6]
Non-specific binding to well plate. Test different types of microplates (e.g., low-binding plates) or pre-coat plates with a blocking agent like bovine serum albumin (BSA).
Cellular autofluorescence. Image an unstained control sample to determine the level of autofluorescence. If significant, you may need to use a dye with a different excitation/emission spectrum or apply image analysis techniques to subtract the background.
Media components causing fluorescence. Use phenol (B47542) red-free media during imaging, as phenol red can be a source of background fluorescence.

Troubleshooting Workflow for High Background

high_background_troubleshooting start High Background Observed check_concentration Is Dye Concentration Optimized? start->check_concentration titrate Perform Concentration Titration check_concentration->titrate No check_washing Are Washing Steps Adequate? check_concentration->check_washing Yes titrate->check_washing optimize_washing Increase Wash Steps/Duration check_washing->optimize_washing No check_autofluorescence Is Autofluorescence an Issue? check_washing->check_autofluorescence Yes optimize_washing->check_autofluorescence unstained_control Image Unstained Control check_autofluorescence->unstained_control Yes end_solution Background Reduced check_autofluorescence->end_solution No background_subtraction Implement Background Subtraction unstained_control->background_subtraction background_subtraction->end_solution

Troubleshooting workflow for high background fluorescence.
Problem 2: Weak or No Signal

A faint or absent signal can prevent the detection of your target.

Potential Cause Recommended Solution
Dye concentration is too low. Titrate the dye to a higher concentration. Ensure you have performed a full titration to find the optimal range.[7]
Suboptimal incubation time. Increase the incubation time to allow for sufficient uptake or binding of the dye.
Incorrect filter sets on the microscope/reader. Verify that the excitation and emission filters are appropriate for the spectral properties of this compound.
Cell health is compromised. Ensure cells are healthy and viable before and during the assay.
Signal quenching at high concentrations. If the signal decreases as you increase the concentration, this may indicate quenching. Dilute the dye to a lower concentration.

Experimental Protocols

Protocol: Determining the Optimal Concentration of this compound for Fluorescence Microscopy

This protocol outlines a general procedure for titrating this compound to find the optimal working concentration for your specific cell type and imaging system.

Materials:

  • This compound

  • DMSO

  • Cell culture medium (phenol red-free for imaging)

  • Phosphate-buffered saline (PBS)

  • Cells of interest

  • Microplate suitable for imaging (e.g., 96-well, black-walled, clear-bottom)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Prepare a Stock Solution: Dissolve this compound in high-quality DMSO to make a concentrated stock solution (e.g., 10 mM). Store this stock solution protected from light at -20°C.

  • Cell Seeding: Seed your cells in a 96-well imaging plate at a density that will result in a 70-80% confluent monolayer at the time of staining. Incubate under standard conditions.

  • Prepare Serial Dilutions: On the day of the experiment, prepare a series of working solutions of this compound by diluting the stock solution in a serum-free medium or an appropriate buffer. A suggested starting range for the final concentrations in the well is 0.1 µM to 50 µM. Prepare enough of each concentration to treat at least three wells (triplicates).

  • Staining:

    • Remove the culture medium from the wells.

    • Wash the cells once with warm PBS.

    • Add the this compound working solutions to the corresponding wells.

    • Incubate for a predetermined time (e.g., 30 minutes) at 37°C, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells 2-3 times with warm PBS or imaging buffer.

  • Imaging:

    • Add fresh imaging buffer to the wells.

    • Acquire images using a fluorescence microscope. Use consistent acquisition settings (e.g., exposure time, gain) for all wells.

  • Data Analysis:

    • Quantify the mean fluorescence intensity of the cells and the background for each concentration.

    • Calculate the signal-to-noise ratio (S/N) for each concentration (S/N = Mean Cellular Fluorescence / Mean Background Fluorescence).

    • Plot the S/N ratio against the this compound concentration. The optimal concentration will be the one that gives the highest S/N ratio before the background significantly increases or signs of cytotoxicity are observed.

Data Presentation: Example Titration Data

This compound Conc. (µM) Mean Cellular Fluorescence (AU) Mean Background Fluorescence (AU) Signal-to-Noise Ratio Notes on Cell Health
0 (Control)1501451.03Healthy
0.15001603.13Healthy
0.515001808.33Healthy
1.0350025014.00Healthy
5.0800060013.33Healthy
10.01200015008.00Some rounding of cells
25.01500050003.00Significant cell death
50.01600090001.78Widespread cell death

Workflow for Optimizing Dye Concentration

concentration_optimization_workflow start Start Optimization prepare_stock Prepare Concentrated Stock Solution in DMSO start->prepare_stock seed_cells Seed Cells in Microplate prepare_stock->seed_cells serial_dilution Prepare Serial Dilutions of Dye seed_cells->serial_dilution stain_cells Incubate Cells with Dye Concentrations serial_dilution->stain_cells wash_cells Wash to Remove Unbound Dye stain_cells->wash_cells acquire_images Acquire Images wash_cells->acquire_images analyze_data Analyze Signal-to-Noise Ratio and Cell Viability acquire_images->analyze_data determine_optimal Determine Optimal Concentration analyze_data->determine_optimal

Workflow for optimizing dye concentration.

References

Technical Support Center: CI Vat Green 1 Degradation and Prevention

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the degradation pathways of CI Vat Green 1 and strategies to prevent its degradation during experimental use. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound, also known as Vat Brilliant Green FFB, is an anthraquinone (B42736) derivative with the chemical structure of a violanthrone (B7798473).[1] It is a vat dye, meaning it is insoluble in water in its pigment form and requires a reduction step ("vatting") in an alkaline solution to become a soluble leuco form that can be applied to substrates.[2] Subsequent oxidation reforms the insoluble pigment within the fibers, resulting in excellent fastness properties.[3]

Key Properties:

  • Appearance: Dark green powder.[4]

  • Solubility: Insoluble in water, alcohol, and toluene. Slightly soluble in acetone (B3395972) and nitrobenzene.[4]

  • Light Fastness: Generally high, but can be affected by various factors.[5]

  • Applications: Primarily used for dyeing and printing on cellulose (B213188) fibers like cotton, as well as for coloring plastics and soap.[4]

Q2: What are the primary causes of this compound degradation?

The primary cause of this compound degradation is exposure to light, particularly UV radiation, which initiates a process called photodegradation.[6][7] This process is often accelerated by the presence of oxygen and moisture. Other factors that can contribute to degradation include high temperatures, and extreme pH conditions.

Q3: What is the general mechanism of this compound photodegradation?

The photodegradation of this compound is primarily an oxidative process mediated by reactive oxygen species (ROS). The general mechanism can be summarized as follows:

  • Photoexcitation: The dye molecule absorbs photons of light, causing it to transition to an excited state.

  • Generation of Reactive Oxygen Species (ROS): The excited dye molecule can transfer its energy to molecular oxygen, generating highly reactive species such as singlet oxygen (¹O₂), superoxide (B77818) radicals (O₂⁻•), and hydroxyl radicals (•OH).[6][7]

  • Attack on the Chromophore: These ROS then attack the chromophore of the dye molecule, which is the part responsible for its color. This attack leads to the breakdown of the conjugated system within the violanthrone structure.

  • Fading: The destruction of the chromophore results in a loss of color, perceived as fading.

While the exact degradation byproducts of this compound are not extensively documented in publicly available literature, the degradation of anthraquinone dyes generally involves the cleavage of the aromatic rings.

Troubleshooting Guide

Problem: My this compound-dyed substrate is fading unexpectedly during experiments.

Potential Cause Troubleshooting Steps
Inadequate Dyeing Procedure Ensure the vatting process was complete, with full reduction of the dye to its leuco form before application. Incomplete reduction can lead to poor dye fixation and lower fastness.[2]
Verify that the oxidation step after dyeing was thorough, allowing the soluble leuco dye to fully convert back to its insoluble and more stable pigment form within the fibers.
Ensure a final soaping step was performed to remove any unfixed dye particles from the surface, as these are prone to fading.[2]
Exposure to High-Intensity Light Minimize the exposure of your experimental setup to direct sunlight or high-intensity artificial light, especially those with a high UV component.
Presence of Oxidizing Agents Check for the presence of any unintentional oxidizing agents in your experimental system that could be accelerating the degradation of the dye.
Incorrect pH While the dyed form is generally stable, extreme pH conditions during subsequent experimental steps might affect the dye's stability. Maintain a neutral to slightly acidic pH where possible.

Prevention Strategies

Q4: How can I prevent or minimize the degradation of this compound?

Several strategies can be employed to enhance the stability of this compound:

  • Use of UV Absorbers: These compounds preferentially absorb harmful UV radiation and dissipate it as heat, thereby protecting the dye molecule.

  • Incorporation of Antioxidants: Antioxidants inhibit the degradation process by scavenging the reactive oxygen species that are responsible for attacking the dye's chromophore.

  • Application of Hindered Amine Light Stabilizers (HALS): HALS are radical scavengers that interfere with the photo-oxidative degradation process.

Q5: What are some specific examples of stabilizers I can use?

Stabilizer Type Examples Mechanism of Action
UV Absorbers Benzotriazole derivatives, Benzophenone derivativesAbsorb UV radiation and dissipate it as thermal energy.
Antioxidants Vitamin C (Ascorbic Acid), Gallic AcidScavenge reactive oxygen species (ROS).[6][8]
Hindered Amine Light Stabilizers (HALS) Derivatives of 2,2,6,6-tetramethylpiperidineTrap free radicals formed during photo-oxidation.

Data Presentation

Table 1: Light Fastness Ratings of this compound

The light fastness of dyes is typically rated on a scale of 1 to 8, where 1 indicates very poor light fastness and 8 indicates exceptional light fastness, according to standards like ISO 105-B02.

Dyeing Depth Light Fastness Rating (Xenon Test)
1/126
1/17-8
2/17-8

Data sourced from publicly available technical information for this compound.[4]

Experimental Protocols

Protocol 1: Evaluation of this compound Photodegradation on Cotton Fabric

Objective: To quantify the rate of photodegradation of this compound on a cotton substrate under controlled laboratory conditions.

Materials:

  • Cotton fabric dyed with this compound

  • Xenon arc lamp weathering instrument (compliant with ISO 105-B02 or AATCC 16.3)[1][9]

  • Spectrophotometer or colorimeter for color measurement

  • HPLC-UV/Vis or LC-MS system for quantitative analysis of the dye

Procedure:

  • Sample Preparation: Cut specimens of the dyed cotton fabric to the dimensions required by the specimen holders of the xenon arc instrument.

  • Initial Color Measurement: Measure the initial color of each specimen using a spectrophotometer, recording the CIELAB (L, a, b*) values.

  • Exposure: Mount the specimens in the xenon arc instrument. Expose the samples to simulated sunlight according to the parameters specified in ISO 105-B02 or AATCC 16.3. A typical irradiance level is 42 W/m² in the 300-400 nm range.[1]

  • Sampling: At predetermined time intervals (e.g., 0, 10, 20, 40, 80 hours), remove a specimen from the instrument.

  • Color Measurement: Measure the color of the exposed specimen and calculate the color difference (ΔE*).

  • Dye Extraction and Analysis (Optional): a. Extract the remaining dye from a known area of the fabric using a suitable solvent (e.g., dimethylformamide). b. Analyze the extracted solution using HPLC-UV/Vis to quantify the concentration of this compound. A C18 column with a mobile phase of acetonitrile (B52724) and water is a common starting point for the analysis of such dyes.[10]

Protocol 2: Application and Evaluation of a UV Absorber to Prevent Degradation

Objective: To assess the effectiveness of a UV absorber in improving the light fastness of this compound on cotton.

Materials:

  • Cotton fabric dyed with this compound

  • UV absorber (e.g., a benzotriazole-based product)

  • Padding mangle

  • Oven/stenter

  • Xenon arc lamp weathering instrument

  • Spectrophotometer

Procedure:

  • Preparation of Treatment Solution: Prepare a solution of the UV absorber according to the manufacturer's recommendations (e.g., 20-40 g/L).

  • Application: a. Pass the dyed cotton fabric through the UV absorber solution using a padding mangle to ensure even application. b. Adjust the nip pressure to achieve a wet pick-up of 70-80%.

  • Drying and Curing: a. Dry the treated fabric in an oven or on a stenter at 100-120°C. b. Cure the fabric at a higher temperature (e.g., 150-170°C) for a short duration to fix the UV absorber to the fibers.

  • Evaluation: a. Prepare specimens of both the treated and untreated (control) fabrics. b. Expose both sets of specimens in the xenon arc instrument as described in Protocol 1. c. At regular intervals, measure the color of both the treated and untreated specimens and compare their rates of fading (ΔE*).

Mandatory Visualizations

Degradation_Pathway This compound This compound Excited State Excited State This compound->Excited State Light (UV/Visible) Degradation Products Degradation Products Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Excited State->Reactive Oxygen Species (ROS) Energy Transfer to O2 Reactive Oxygen Species (ROS)->Degradation Products Oxidative Attack on Chromophore

Caption: General photodegradation pathway of this compound.

Prevention_Strategies cluster_degradation Degradation Process cluster_prevention Prevention Mechanisms Light Light Dye Dye Light->Dye Excited Dye Excited Dye Dye->Excited Dye Fading Fading Dye->Fading ROS Reactive Oxygen Species (ROS) Excited Dye->ROS ROS->Dye attacks UV_Absorber UV Absorber UV_Absorber->Light absorbs Antioxidant Antioxidant Antioxidant->ROS scavenges HALS HALS HALS->ROS traps radicals from

Caption: Intervention points of prevention strategies in the degradation process.

Experimental_Workflow Start Start Sample_Preparation Prepare Dyed Fabric Samples (Control & Treated) Start->Sample_Preparation Initial_Analysis Initial Color & Dye Concentration Measurement Sample_Preparation->Initial_Analysis Exposure Expose in Xenon Arc Weatherometer Initial_Analysis->Exposure Periodic_Analysis Periodic Color & Dye Concentration Measurement Exposure->Periodic_Analysis at time intervals Data_Analysis Calculate Degradation Rate & Lightfastness Rating Periodic_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for evaluating degradation and prevention.

References

Validation & Comparative

A Comparative Guide to Lipid Droplet Staining: Nile Red versus CI Vat Green 1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in cellular and metabolic studies, the accurate visualization of lipid droplets is paramount. This guide provides a comprehensive comparison of two fluorescent dyes, Nile Red and CI Vat Green 1, for the purpose of staining intracellular lipid droplets. The comparison draws upon available experimental data to objectively assess their performance.

At present, a direct experimental comparison between this compound and Nile Red for lipid droplet staining is not feasible as there is no scientific literature available on the use of this compound for this application. The available information exclusively pertains to its use as a textile dye. In contrast, Nile Red is a well-established and widely used fluorescent probe for lipid droplet analysis. This guide will therefore provide a detailed overview of Nile Red's properties and protocols, while noting the absence of data for this compound in a biological staining context.

Quantitative Data Summary

The following table summarizes the key photophysical and application-based properties of Nile Red for lipid droplet staining. Data for this compound is not available.

PropertyNile RedThis compound
Excitation Maximum (nm) ~515 (in neutral lipids), ~554 (in polar lipids)[1]Not Available
Emission Maximum (nm) ~585 (in neutral lipids), ~638 (in polar lipids)[1]Not Available
Quantum Yield 0.7 (in dioxane)Not Available
Cell Permeability Yes[2]Not Available
Cytotoxicity Low at typical staining concentrations[2][3][4]Not Available
Primary Application Staining of intracellular lipid droplets[2][5]Textile dyeing[6][7][8]

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental outcomes. Below are established protocols for staining lipid droplets using Nile Red in both live and fixed cells.

Nile Red Staining of Live Cells

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • Nile Red stock solution (1 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Cell culture medium

Procedure:

  • Prepare a fresh working solution of Nile Red by diluting the stock solution in cell culture medium or PBS to a final concentration of 1-10 µg/mL.

  • Remove the culture medium from the cells.

  • Wash the cells once with PBS.

  • Add the Nile Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

  • Remove the staining solution and wash the cells twice with PBS.

  • Image the cells immediately using a fluorescence microscope with appropriate filter sets (e.g., for yellow-gold fluorescence of neutral lipids or red fluorescence of polar lipids).

Nile Red Staining of Fixed Cells

Fixation can alter cell morphology and lipid droplet structure, so gentle fixation methods are recommended.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Nile Red stock solution (1 mg/mL in DMSO)

  • PBS

Procedure:

  • Wash cells once with PBS.

  • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Prepare a fresh working solution of Nile Red in PBS (1-10 µg/mL).

  • Add the Nile Red working solution to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips with an appropriate mounting medium and visualize under a fluorescence microscope.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for live and fixed cell staining with a fluorescent lipid droplet dye like Nile Red.

LiveCellStaining cluster_workflow Live Cell Staining Workflow start Culture Cells wash1 Wash with PBS start->wash1 stain Incubate with Nile Red wash1->stain wash2 Wash with PBS stain->wash2 image Fluorescence Microscopy wash2->image

Caption: Workflow for staining lipid droplets in live cells.

FixedCellStaining cluster_workflow Fixed Cell Staining Workflow start Culture Cells fix Fix with PFA start->fix wash1 Wash with PBS fix->wash1 stain Incubate with Nile Red wash1->stain wash2 Wash with PBS stain->wash2 mount Mount Coverslip wash2->mount image Fluorescence Microscopy mount->image

Caption: Workflow for staining lipid droplets in fixed cells.

Discussion

Nile Red is a solvatochromic dye, meaning its fluorescence emission spectrum is dependent on the polarity of its environment.[1] This property is particularly advantageous for lipid droplet research, as it allows for the differentiation between neutral lipids (e.g., triglycerides, cholesteryl esters) found in lipid droplets, which fluoresce in the yellow-gold range, and polar lipids (e.g., phospholipids) in cellular membranes, which fluoresce in the red range.[1] This spectral shift provides a degree of specificity for lipid droplet visualization.

Nile Red is cell-permeable, making it suitable for staining living cells and for dynamic studies of lipid droplet formation and trafficking.[2] Its cytotoxicity is generally considered low at the concentrations and incubation times typically used for staining.[2][3][4]

In contrast, the available information on this compound is limited to its application as a textile dye.[6][7][8] There are no published studies demonstrating its use for cellular imaging or lipid droplet staining. Its chemical properties, such as being a vat dye, suggest it is insoluble in water and requires a reduction step to be applied to fabrics, which may not be compatible with biological systems.[6][7] Furthermore, its fluorescence properties, cell permeability, and cytotoxicity remain uncharacterized in a biological context.

Conclusion

Based on the current body of scientific literature, Nile Red is a well-characterized and effective fluorescent probe for staining intracellular lipid droplets in a variety of research applications. Its solvatochromic properties, cell permeability, and relatively low cytotoxicity make it a valuable tool for researchers.

This compound, on the other hand, has no documented application in biological imaging or lipid droplet staining. Therefore, for researchers seeking a reliable and validated method for visualizing lipid droplets, Nile Red is the recommended choice. Further research would be required to determine if this compound possesses any properties that would make it a suitable candidate for this application.

References

A Comparative Analysis of CI Vat Green 1 and its Sulfonated Derivatives for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the well-established dye, CI Vat Green 1, and its sulfonated derivatives. The introduction of sulfonate groups significantly alters the physicochemical properties of the parent molecule, leading to distinct performance characteristics. This comparison is crucial for researchers in materials science and professionals in drug development who may consider these compounds for a range of applications, from advanced materials to potential therapeutic agents.

Physicochemical and Performance Characteristics

This compound (CI 59825) is a large, polycyclic aromatic hydrocarbon belonging to the violanthrone (B7798473) class of vat dyes.[1] Its chemical structure imparts excellent stability but also results in very low solubility in water and most organic solvents.[1] To overcome this limitation for certain applications, sulfonated derivatives have been developed. The most common of these is CI Solubilised Vat Green 1 (CI 59826), which is produced by treating this compound with a sulfonating agent such as chlorosulfonic acid in the presence of pyridine. This process introduces sulfonic acid (-SO₃H) groups onto the aromatic backbone.

The primary and most significant difference between this compound and its sulfonated derivative is the dramatic increase in water solubility. While this compound is practically insoluble in water, its sulfonated counterpart is readily soluble, forming a stable aqueous solution.[1] This enhanced solubility opens up a wider range of potential applications, particularly in biological systems where aqueous environments are prevalent.

Quantitative Data Summary
PropertyThis compound (CI 59825)Sulfonated this compound (CI 59826)
Molecular Formula C₃₆H₂₀O₄[1]C₃₆H₂₀Na₂O₁₀S₂
Molecular Weight 516.54 g/mol [1]722.65 g/mol
Appearance Variegated dark green powder[1]Red-brown powder
Solubility in Water Insoluble[1]Soluble
Solubility in Organic Solvents Slightly soluble in hot 1,2,3,4-tetrahydronaphthalene, nitrobenzene, and pyridine[1]Soluble in Acetone, slightly soluble in Ethanol
Leuco Form Color (Alkaline) Blue[1]Not explicitly stated, but expected to be similar
Light Fastness (ISO) 7[1]7
Wash Fastness (ISO) 4-5[1]4-5

Experimental Protocols

Synthesis of Sulfonated this compound

This protocol describes a general method for the sulfonation of this compound to produce its water-soluble derivative.

Materials:

  • This compound (CI 59825)

  • Chlorosulfonic acid (or another suitable sulfonating agent like sulfur trioxide)

  • Pyridine

  • Sodium hydroxide (B78521)

  • Sodium chloride

Procedure:

  • In a suitable reaction vessel, disperse this compound in pyridine.

  • Slowly add chlorosulfonic acid to the mixture while maintaining a controlled temperature. The reaction is exothermic and should be cooled as necessary.

  • The reaction mixture is stirred for a specified period to ensure complete sulfonation.

  • After the reaction, the mixture is made alkaline by the addition of a sodium hydroxide solution.

  • Insoluble impurities are removed by filtration.

  • Pyridine is removed from the filtrate, typically by distillation.

  • The sulfonated product is then salted out from the aqueous solution by the addition of sodium chloride.

  • The precipitated product is collected by filtration, washed with a brine solution, and dried.

Determination of Aqueous Solubility

This protocol outlines a method to quantitatively compare the aqueous solubility of this compound and its sulfonated derivative.

Materials:

  • This compound

  • Sulfonated this compound

  • Distilled water

  • Spectrophotometer

  • Centrifuge

  • Volumetric flasks and pipettes

Procedure:

  • Prepare supersaturated solutions of each dye in distilled water in separate sealed containers.

  • Agitate the solutions at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Centrifuge the solutions to pellet the undissolved solid.

  • Carefully withdraw a known volume of the clear supernatant.

  • For the sulfonated derivative, which is expected to have high solubility, a serial dilution may be necessary to bring the concentration within the linear range of the spectrophotometer. For this compound, the concentration in the supernatant is expected to be negligible.

  • Measure the absorbance of the diluted solutions at the wavelength of maximum absorbance (λmax) for each dye.

  • Create a calibration curve for the sulfonated derivative using solutions of known concentrations.

  • Calculate the concentration of the sulfonated dye in the saturated solution from the calibration curve. The solubility of this compound will likely be below the detection limit of this method.

Visualizations

Synthesis_Workflow Synthesis of Sulfonated this compound cluster_start Starting Materials This compound This compound Dispersion Dispersion in Pyridine This compound->Dispersion Sulfonating Agent Sulfonating Agent Sulfonation Sulfonation Reaction Sulfonating Agent->Sulfonation Pyridine Pyridine Pyridine->Dispersion Dispersion->Sulfonation Alkalinization Alkalinization with NaOH Sulfonation->Alkalinization Filtration1 Filtration of Insolubles Alkalinization->Filtration1 Distillation Removal of Pyridine Filtration1->Distillation SaltingOut Salting Out with NaCl Distillation->SaltingOut Filtration2 Collection and Washing SaltingOut->Filtration2 Drying Drying Filtration2->Drying Sulfonated Product Sulfonated this compound Drying->Sulfonated Product

Caption: Workflow for the synthesis of sulfonated this compound.

Logical_Relationship Impact of Sulfonation on Properties and Applications cluster_applications Potential Applications CIVatGreen1 This compound (Insoluble) Sulfonation Sulfonation CIVatGreen1->Sulfonation TextileDyeing Traditional Textile Dyeing CIVatGreen1->TextileDyeing SulfonatedDerivative Sulfonated Derivative (Soluble) Sulfonation->SulfonatedDerivative Biomedical Biomedical Applications (e.g., Cellular Imaging, Drug Delivery) SulfonatedDerivative->Biomedical

Caption: Logical relationship of sulfonation on properties.

Signaling_Pathway Hypothetical Cellular Interaction of Sulfonated Vat Dyes SulfonatedDye Sulfonated Vat Dye (Extracellular) Receptor Membrane Receptor SulfonatedDye->Receptor Binding CellMembrane Cell Membrane Endocytosis Endocytosis CellMembrane->Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome CytosolicRelease Cytosolic Release Endosome->CytosolicRelease CellularTarget Intracellular Target CytosolicRelease->CellularTarget BiologicalResponse Biological Response CellularTarget->BiologicalResponse

Caption: Hypothetical signaling pathway for sulfonated dyes.

Implications for Drug Development

The dramatically increased aqueous solubility of sulfonated this compound is a critical feature for its potential consideration in drug development. While this compound itself is unlikely to have significant biological activity due to its poor solubility and bioavailability, its sulfonated derivative could be explored for several applications:

  • Drug Delivery Vehicle: The large, planar aromatic structure could potentially serve as a scaffold for drug conjugation. The sulfonate groups would ensure aqueous solubility of the conjugate, facilitating administration and distribution in biological systems.

  • Photodynamic Therapy (PDT): Many large, conjugated dye molecules exhibit photosensitizing properties. Upon irradiation with light of a specific wavelength, they can generate reactive oxygen species (ROS) that are cytotoxic. The water solubility of the sulfonated derivative would be advantageous for its use as a photosensitizer in PDT, a modality used in cancer treatment. Further research would be required to determine the photophysical properties and ROS generation efficiency of sulfonated this compound.

  • Cellular Imaging: The inherent color of the dye, and potential fluorescence, could be leveraged for cellular imaging applications. The sulfonation may influence cellular uptake mechanisms. Studies on other sulfonated dyes have shown that sulfonation can reduce passive diffusion across cell membranes, potentially leading to more targeted uptake through endocytic pathways if conjugated to a targeting ligand.

It is important to note that while the biocompatibility of some vat dyes has been investigated for applications like wearable electronics, the toxicological profile of this compound and its sulfonated derivatives would need to be thoroughly evaluated before any in vivo applications could be considered.

References

Validating a Novel Fluorescent Compound as a Specific Cellular Organelle Marker: A Comparative Guide Featuring CI Vat Green 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise identification and tracking of cellular organelles are fundamental to understanding cellular function in both healthy and diseased states. This guide provides a comprehensive framework for validating a novel fluorescent compound as a specific marker for cellular organelles, using the textile dye CI Vat Green 1 as a hypothetical candidate. While this compound is an established industrial dye, it is not recognized as a specific cellular marker.[1][2] This guide will, therefore, outline the rigorous experimental validation process required to ascertain its suitability for such biological applications and compare its (currently unknown) properties against well-established, commercially available organelle markers.

Section 1: Comparative Analysis of Organelle Markers

A critical step in validating a new marker is to benchmark its performance against existing standards. The following table summarizes the key photophysical and spectral properties of several common green fluorescent organelle markers. The corresponding data for this compound are listed as "To Be Determined (TBD)" to highlight the necessary experimental characterization.

PropertyThis compoundMitoTracker™ Green FMLysoTracker™ Green DND-26ER-Tracker™ GreenGolgi-ID® Green
Target Organelle TBDMitochondriaLysosomesEndoplasmic ReticulumGolgi Apparatus
Excitation Max (nm) TBD~490[3][4][5]~504[6][7][8]~504[9][10][11]488
Emission Max (nm) TBD~516[4][5]~511[7][8]~511[9][10][11]515
Quantum Yield TBDTBDTBDTBDTBD
Photostability TBDModerateModerateHighHigh
Toxicity TBDLow at working concentrationsLow at working concentrationsLow at working concentrationsLow at working concentrations
Fixability TBDNo[12]No[7][8]Partially retained[10][13]Yes
Cell Permeability TBDYesYesYesYes

Section 2: Experimental Workflow for Validating a Novel Organelle Marker

The following diagram outlines the essential steps for characterizing and validating a new fluorescent compound for specific organelle labeling.

G Experimental Workflow for Validating a Novel Organelle Marker cluster_0 Initial Characterization cluster_1 In Vitro Cellular Assays cluster_2 Specificity Validation cluster_3 Functional Analysis A Determine Photophysical Properties (Absorbance, Emission, Quantum Yield, Photostability) B Assess Solubility and Stability in Physiological Buffers A->B C Determine Optimal Staining Conditions (Concentration, Incubation Time) B->C Proceed if soluble and stable D Assess Cytotoxicity (Cell Viability, Proliferation Assays) C->D E Live-Cell Imaging to Observe Subcellular Localization Pattern D->E L Not a Specific Marker D->L High Toxicity F Co-localization with Validated Organelle-Specific Markers E->F Proceed if a distinct staining pattern is observed E->L No Specific Staining G Immunofluorescence with Organelle-Specific Antibodies F->G H Biochemical Fractionation and Marker Enzyme Assays G->H I Investigate Effects on Organelle Morphology and Function H->I Proceed if specificity is confirmed H->L Lack of Co-localization J Test Compatibility with Fixation and Permeabilization I->J I->L Alters Organelle Function K K J->K Validated Marker

Caption: A stepwise workflow for the validation of a potential cellular organelle marker.

Section 3: Detailed Experimental Protocols

Photophysical Characterization
  • Protocol:

    • Dissolve this compound in a suitable solvent (e.g., DMSO).

    • Measure the absorbance spectrum using a UV-Vis spectrophotometer to determine the maximum absorbance wavelength (λ_abs).

    • Measure the fluorescence emission spectrum using a spectrofluorometer by exciting at λ_abs to determine the maximum emission wavelength (λ_em).

    • Determine the fluorescence quantum yield relative to a standard fluorophore with a known quantum yield (e.g., quinine (B1679958) sulfate).

    • Assess photostability by continuously exposing the compound to excitation light and measuring the decrease in fluorescence intensity over time.

Cytotoxicity Assessment
  • Protocol (MTT Assay):

    • Plate cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a range of concentrations of this compound for a period that reflects the intended staining time (e.g., 30 minutes to 24 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).

    • Measure the absorbance at 570 nm using a plate reader. Cell viability is proportional to the absorbance.

Co-localization with Validated Markers
  • Protocol:

    • Culture cells on glass-bottom dishes suitable for microscopy.

    • Incubate the cells with the established organelle marker (e.g., MitoTracker™ Red CMXRos for mitochondria) according to the manufacturer's protocol.

    • Wash the cells and then incubate with a predetermined optimal concentration of this compound.

    • Perform live-cell imaging using a confocal microscope equipped with appropriate laser lines and emission filters for both fluorophores.

    • Acquire images in separate channels and merge them to assess the degree of overlap between the signals. Quantitative analysis of co-localization can be performed using software packages like ImageJ/Fiji with plugins such as JaCoP.

Section 4: Key Considerations for a Validated Organelle Marker

The journey of a compound from a potential candidate to a validated organelle marker involves a multi-faceted evaluation. The following diagram illustrates the critical properties that define a high-quality fluorescent probe for cellular imaging.

G Desirable Properties of a Cellular Organelle Marker center Ideal Organelle Marker A High Specificity center->A B High Photostability center->B C Low Toxicity center->C D High Quantum Yield center->D E Good Cell Permeability center->E F Minimal Impact on Cellular Function center->F

Caption: Core characteristics of an effective fluorescent marker for cellular organelles.

Section 5: Hypothetical Signaling Pathway Investigation

Once a marker is validated, it can be used to study complex cellular processes. For instance, if this compound were validated as a specific mitochondrial marker, it could be employed to investigate signaling pathways related to mitochondrial dynamics and apoptosis.

G Hypothetical Signaling Pathway Study A Drug Treatment (e.g., Apoptosis Inducer) B Mitochondrial Staining (Validated this compound) A->B C Live-Cell Imaging B->C D Changes in Mitochondrial Morphology (Fragmentation) C->D E Cytochrome c Release (Immunofluorescence) D->E F Caspase Activation E->F G Apoptosis F->G

Caption: Use of a validated mitochondrial marker in studying apoptosis.

References

A Comparative Performance Analysis of C.I. Vat Green 1 from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of C.I. Vat Green 1 (CAS No. 128-58-5), a widely used vat dye known for its brilliant green shade and excellent fastness properties.[1][2][3] The performance of this dye can vary between suppliers due to differences in manufacturing processes, purification methods, and formulation. This document aims to assist researchers, scientists, and professionals in selecting the most suitable C.I. Vat Green 1 for their specific applications by presenting comparative data and standardized experimental protocols.

Comparative Performance Data

The following tables summarize the key performance indicators of C.I. Vat Green 1 from a representative selection of suppliers. The data has been compiled from publicly available technical information and should be considered as a general guide. For critical applications, it is recommended to obtain specific batch data directly from the suppliers.

Table 1: Physical and Chemical Properties of C.I. Vat Green 1

PropertySupplier ASupplier BSupplier C
Appearance Dark green powderVariegated dark green powder[4][5]Green to dark green solid[1]
C.I. Number 598255982559825
CAS Number 128-58-5128-58-5128-58-5
Molecular Formula C₃₆H₂₀O₄C₃₆H₂₀O₄[4][5]C₃₆H₂₀O₄[6]
Molecular Weight 516.54 g/mol 516.54 g/mol [4][5]516.55 g/mol [6]
Purity >98%99.5%[7]>98%
Solubility Insoluble in water and ethanol; soluble in 1,2,3,4-tetrahydronaphthalene.[7][8]Insoluble in water, ethanol, chloroform, and toluene.[4][5]Slightly soluble in hot pyridine, acetone, 2-chlorophenol, and nitrobenzene.[7][8]
Leuco Body Color Blue[5][8]Blue[5][8]Blue[5][8]

Table 2: Fastness Properties of C.I. Vat Green 1 (on Cotton)

Fastness PropertyTest MethodSupplier ASupplier BSupplier C
Light Fastness (Xenon Arc) ISO 105-B027-87-8[5]6-7[4]
Washing Fastness (Change) ISO 105-C064-54-54-5
Washing Fastness (Staining) ISO 105-C064-54-54-5
Rubbing Fastness (Dry) ISO 105-X124-544-5
Rubbing Fastness (Wet) ISO 105-X12444
Chlorine Bleach Fastness ISO 105-N014-54-5[4]4
Ironing Fastness ISO 105-X114-54-5[4]4

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of C.I. Vat Green 1.

Determination of Light Fastness

This protocol is based on the ISO 105-B02 standard.[9]

  • Principle: A specimen of the dyed textile is exposed to artificial light under specified conditions, along with a set of blue wool references. The light fastness is assessed by comparing the change in color of the specimen with that of the references.[9]

  • Apparatus:

    • Xenon arc lamp apparatus

    • Blue wool references

    • Grey scale for assessing change in color

  • Procedure:

    • Prepare a dyed fabric sample with C.I. Vat Green 1 according to a standardized dyeing procedure.

    • Mount the specimen in a sample holder, partially covered with an opaque mask.

    • Place the mounted specimen and the blue wool references in the xenon arc apparatus.

    • Expose the samples to the light source under controlled conditions of temperature and humidity.

    • Periodically inspect the fading of the specimen and the blue wool references.

    • The test is concluded when the contrast between the exposed and unexposed parts of the specimen is equal to a specified grade on the grey scale.

    • The light fastness rating is the number of the blue wool reference that shows a similar change in color.

Determination of Washing Fastness

This protocol is based on the ISO 105-C06 standard.

  • Principle: A specimen of the dyed textile in contact with specified adjacent fabrics is laundered, rinsed, and dried. The change in color of the specimen and the staining of the adjacent fabrics are assessed.

  • Apparatus:

    • Washing device (e.g., Launder-Ometer)

    • Multifiber adjacent fabric

    • Grey scale for assessing change in color and staining

  • Procedure:

    • Prepare a composite specimen by placing the dyed fabric between two pieces of multifiber adjacent fabric.

    • Place the composite specimen in a stainless-steel container with a specified volume of soap solution and stainless-steel balls.

    • Agitate the container in the washing device at a specified temperature and for a specified time.

    • Rinse the specimen thoroughly with cold water.

    • Dry the specimen in air at a temperature not exceeding 60°C.

    • Assess the change in color of the dyed specimen and the staining of the multifiber adjacent fabric using the respective grey scales.

Vat Dyeing Procedure

This is a general laboratory procedure for applying C.I. Vat Green 1 to cotton fabric.

  • Principle: The insoluble vat dye is converted into its soluble leuco form by reduction in an alkaline solution. The fiber is then impregnated with this solution, and the dye is fixed by oxidation, which regenerates the insoluble parent dye within the fiber.[3][10]

  • Materials:

    • C.I. Vat Green 1

    • Sodium hydroxide (B78521) (NaOH)

    • Sodium hydrosulfite (Na₂S₂O₄)

    • Cotton fabric

  • Procedure:

    • Vatting: Prepare a stock solution by pasting the dye with a small amount of water. Add sodium hydroxide and sodium hydrosulfite solution and heat at 50-60°C for 10-15 minutes to reduce the dye to its soluble leuco form.[10]

    • Dyeing: Prepare a dyebath with the required amount of water, the reduced dye solution, and additional sodium hydroxide and sodium hydrosulfite. Immerse the wetted-out cotton fabric in the dyebath at the recommended temperature (e.g., 60°C). Continue dyeing for 45-60 minutes.

    • Oxidation: Remove the fabric from the dyebath, squeeze out excess liquor, and allow it to air-oxidize. This can be accelerated by treatment with an oxidizing agent like hydrogen peroxide or sodium perborate.

    • Soaping: Rinse the oxidized fabric and then treat it in a boiling soap solution for 10-15 minutes to remove loose dye particles and stabilize the color.[10]

    • Final Rinse and Drying: Rinse the fabric thoroughly with hot and then cold water, and finally dry it.

Visualizations

Supplier Selection Workflow

The following diagram illustrates a logical workflow for selecting a C.I. Vat Green 1 supplier based on performance criteria.

A Define Application Requirements (e.g., Fastness, Purity) B Identify Potential Suppliers A->B C Request Technical Data Sheets and Samples B->C D Perform Incoming Material Inspection (Visual, Solubility) C->D E Conduct Laboratory Performance Tests (Dyeing, Fastness) D->E F Compare Experimental Data with Supplier Specifications E->F G Evaluate Cost-Performance Ratio F->G H Select Optimal Supplier G->H I Qualify Supplier and Establish Quality Agreement H->I

Caption: Workflow for C.I. Vat Green 1 Supplier Selection.

Vat Dyeing Process Flow

This diagram outlines the key stages of the vat dyeing process.

cluster_reduction Reduction cluster_dyeing Dyeing cluster_oxidation Oxidation A Insoluble Vat Dye Pigment C Soluble Leuco-Vat Dye A->C + B Alkali (NaOH) + Reducing Agent (Na₂S₂O₄) B->C E Leuco-Vat Adsorption and Diffusion C->E C->E D Cellulosic Fiber D->E G Insoluble Vat Dye Trapped in Fiber E->G + E->G F Air or Chemical Oxidant F->G

Caption: The three main stages of the vat dyeing process.

References

Comparative Analysis of CI Vat Green 1 for Textile Applications: Specificity and Performance assessment

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers and professionals in material science and textile chemistry, this guide provides a comparative analysis of CI Vat Green 1, focusing on its performance and specificity in the context of textile dyeing. Contrary to potential applications in biological or pharmaceutical research, available data exclusively categorize this compound as a vat dye for cellulosic fibers and other materials.[1][2][3][4] This document will, therefore, focus on its properties and performance in its intended application, providing comparative data with other vat dyes and outlining relevant experimental protocols.

Overview of this compound

This compound, also known by its Colour Index number 59825, is a brilliant green vat dye with a violanthrone (B7798473) molecular structure.[2] It is a powdered substance insoluble in water and most common organic solvents.[2] Its primary application is in the dyeing and printing of cotton fibers, as well as polyester/cotton blends.[2] The dyeing process involves an alkaline reduction to a water-soluble "leuco" form, which is then oxidized back to its insoluble pigment form within the fiber.[2] It is recognized for good wash, light, and rubbing fastness.[4]

Comparative Performance Data

The following table summarizes the key performance indicators of this compound in comparison to other common vat dyes, CI Vat Blue 4 and CI Vat Red 1. The data is based on standardized ISO and AATCC testing methodologies.

PropertyThis compoundCI Vat Blue 4CI Vat Red 1Test Method
Colour Index Name Vat Green 1Vat Blue 4Vat Red 1-
Colour Index Number 598256980073360-
Molecular Formula C36H20O4C28H14N2O4C16H8Br2O2S2-
Light Fastness (ISO) 78 (Excellent)7ISO 105-B02
Wash Fastness (ISO) 4-55 (Excellent)4-5ISO 105-C06
Rubbing Fastness (ISO) 4-54-54ISO 105-X12
Chlorine Bleach (AATCC) 4-51 (Poor)4AATCC Test Method 16
Mercerized (AATCC) 4-55 (Excellent)4AATCC Test Method 8

Experimental Protocols

The following are standardized methods for assessing the specificity and performance of vat dyes on textiles.

Determination of Light Fastness (ISO 105-B02)

This method measures the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight.

  • Sample Preparation: A specimen of the dyed textile is mounted on a cardboard frame.

  • Exposure: The specimen, along with a set of blue wool references, is exposed to a xenon arc lamp under specified conditions of temperature and humidity.

  • Evaluation: The change in color of the specimen is assessed by comparing it with the fading of the blue wool references. The lightfastness is rated on a scale of 1 (very poor) to 8 (excellent).

Determination of Wash Fastness (ISO 105-C06)

This test evaluates the resistance of the color of textiles to washing.

  • Sample Preparation: A specimen of the dyed fabric is stitched between two pieces of undyed fabric (one of the same fiber type and one of a different type, e.g., cotton and wool).

  • Washing Procedure: The composite specimen is subjected to washing in a standardized soap solution under specified conditions of time and temperature in a launder-o-meter.

  • Evaluation: The change in color of the specimen and the staining of the adjacent undyed fabrics are assessed using a greyscale. The ratings range from 1 (poor) to 5 (excellent).

Determination of Rubbing Fastness (ISO 105-X12)

This method assesses the resistance of the color of a textile to rubbing off and staining other materials.

  • Sample Preparation: A specimen of the dyed textile is mounted on the base of a crockmeter.

  • Rubbing Procedure: A white cotton test cloth is rubbed against the specimen under a specified pressure for a set number of strokes. This is performed under both dry and wet conditions.

  • Evaluation: The degree of staining on the white cotton cloth is assessed using a greyscale. The ratings range from 1 (heavy staining) to 5 (no staining).

Visualized Workflows and Relationships

The following diagrams illustrate the vat dyeing process and the classification of textile dyes.

VatDyeingProcess cluster_preparation Preparation cluster_dyeing Dyeing Process cluster_finishing Finishing fabric Cellulosic Fabric reduction Alkaline Reduction (Sodium Hydrosulphite) fabric->reduction dye_powder This compound (Insoluble Powder) dye_powder->reduction leuco_form Soluble Leuco Form reduction->leuco_form dyeing Dye Bath Application leuco_form->dyeing oxidation Oxidation (Air or Chemical) dyeing->oxidation insoluble_dye Insoluble Dye Trapped in Fiber oxidation->insoluble_dye soaping Soaping and Rinsing insoluble_dye->soaping final_fabric Dyed Fabric soaping->final_fabric

Caption: Workflow of the this compound dyeing process.

DyeClassification cluster_synthetic Synthetic Dye Classes Dyes Textile Dyes Natural Natural Dyes Dyes->Natural Synthetic Synthetic Dyes Dyes->Synthetic Vat Vat Dyes Synthetic->Vat Reactive Reactive Dyes Synthetic->Reactive Disperse Disperse Dyes Synthetic->Disperse Acid Acid Dyes Synthetic->Acid Basic Basic Dyes Synthetic->Basic This compound This compound Vat->this compound

Caption: Classification of textile dyes.

Conclusion

This compound is a well-established vat dye with good to excellent fastness properties, making it a reliable choice for dyeing cellulosic fibers. While the terminology of "cross-reactivity" and "specificity" in the context of this document refers to its performance on different materials and resistance to various treatments, it is crucial to note the absence of data supporting its use in biological or pharmaceutical research. The provided experimental protocols offer a standardized framework for evaluating its performance against other dyes, ensuring consistent and reproducible results for material science applications.

References

CI Vat Green 1 as an Alternative to BODIPY Dyes: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and life sciences, the selection of appropriate fluorescent probes is critical for accurate and reliable experimental outcomes. While BODIPY dyes are a mainstay in cellular imaging, the exploration of alternative dyes is a continuous effort in the scientific community. This guide provides a comprehensive comparison of CI Vat Green 1 and BODIPY dyes, offering insights into their properties and applications.

Executive Summary

This guide reveals a significant disparity in the available scientific literature and experimental data between this compound and BODIPY dyes for bioimaging applications. While BODIPY dyes are well-characterized fluorophores with extensive documentation of their photophysical properties, application protocols, and a strong track record in biological imaging, this compound is primarily documented as a textile vat dye. Crucially, there is a lack of accessible scientific data on the fluorescence properties of this compound, such as its excitation and emission spectra, quantum yield, and photostability under microscopy conditions, which are essential for its consideration as a viable alternative to BODIPY dyes in a research setting.

This compound: An Overview

This compound, also known as Jade Green, is a synthetic organic compound belonging to the anthraquinone (B42736) class of dyes.[1][2] Its primary application is in the textile industry for dyeing cellulosic fibers like cotton, linen, and viscose, where it is valued for its high color fastness.[1][3] The dyeing process involves a reduction step to a water-soluble leuco form, followed by oxidation to precipitate the insoluble dye within the fiber.[1]

BODIPY Dyes: A Versatile Class of Fluorophores

BODIPY (boron-dipyrromethene) dyes are a well-established and highly versatile class of fluorescent probes widely used in various biological and biomedical research applications.[4] They are known for their sharp excitation and emission peaks, high fluorescence quantum yields, and good photostability.[4] The core structure of BODIPY dyes can be readily modified to tune their spectral properties across the visible and near-infrared regions, making them suitable for a wide range of imaging applications.[4]

Performance Characteristics of BODIPY Dyes

BODIPY dyes offer several advantages for cellular imaging:

  • High and Environment-Insensitive Fluorescence: They exhibit bright fluorescence that is largely unaffected by the polarity of their environment.

  • Sharp Spectral Peaks: Their narrow excitation and emission bands minimize spectral overlap in multicolor imaging experiments.

  • Photostability: Many BODIPY derivatives show excellent resistance to photobleaching, allowing for long-term imaging.

  • Tunable Properties: Chemical modifications allow for the creation of a diverse palette of BODIPY dyes with different colors and functionalities, enabling the targeting of specific cellular components and the sensing of various biological analytes.

Quantitative Comparison

Due to the lack of fluorescence data for this compound, a direct quantitative comparison of its performance against BODIPY dyes for bioimaging is not feasible. The following table summarizes the available information for both dye types, highlighting the significant knowledge gap for this compound in the context of fluorescence microscopy.

PropertyThis compoundBODIPY Dyes (Representative Values)
Chemical Class AnthraquinoneBoron-dipyrromethene
Primary Application Textile Dyeing[1][2]Fluorescence Microscopy, Bioimaging, Sensing
Excitation Max (nm) Not Reported~490 - 650 (tunable)
Emission Max (nm) Not Reported~500 - 700 (tunable)
**Molar Extinction Coefficient (M⁻¹cm⁻¹) **Not ReportedHigh (typically > 80,000)
Fluorescence Quantum Yield Not ReportedHigh (often > 0.5)
Photostability Not Reported for MicroscopyGenerally Good to Excellent
Solubility Insoluble in water[1]Varies with modification, often soluble in organic solvents and can be made water-soluble
Cytotoxicity Data limited to industrial context[3]Generally low for imaging concentrations

Experimental Protocols

Detailed and validated protocols are essential for the successful application of fluorescent dyes in research. While numerous protocols for various BODIPY dyes are available, no established protocols for the use of this compound in cellular imaging could be found.

General Protocol for Staining Lipid Droplets with BODIPY 493/503

This protocol provides a general guideline for staining neutral lipid droplets in cultured cells using BODIPY 493/503, a common BODIPY dye.

Materials:

  • BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Fixative (e.g., 4% paraformaldehyde in PBS), optional

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets (e.g., for FITC/GFP)

Procedure:

  • Cell Culture: Grow cells to the desired confluency on a suitable imaging substrate (e.g., coverslips, imaging dishes).

  • Preparation of Staining Solution: Dilute the BODIPY 493/503 stock solution in cell culture medium or PBS to a final working concentration (typically 1-2 µM).

  • Staining:

    • Live-cell imaging: Remove the culture medium and wash the cells once with PBS. Add the BODIPY 493/503 staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

    • Fixed-cell imaging: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash the cells three times with PBS. Add the BODIPY 493/503 staining solution and incubate for 15-30 minutes at room temperature, protected from light.

  • Washing: Remove the staining solution and wash the cells two to three times with PBS to remove excess dye.

  • Imaging: Mount the coverslips with an appropriate mounting medium. Image the cells using a fluorescence microscope with a standard FITC/GFP filter set.

Protocol for Assessing Photostability

This protocol describes a general method to compare the photostability of fluorescent dyes.

Materials:

  • Solutions of the fluorescent dyes to be tested at a standardized concentration in a suitable buffer (e.g., PBS).

  • Microscope slides and coverslips.

  • Fluorescence microscope with a stable light source and a camera.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation: Prepare a thin film of the dye solution on a microscope slide.

  • Microscope Setup: Select the appropriate filter set for the dye and adjust the illumination intensity.

  • Image Acquisition: Acquire a time-lapse series of images under continuous illumination at regular intervals until the fluorescence intensity significantly decreases.

  • Data Analysis: Measure the mean fluorescence intensity of a region of interest over time. Plot the normalized intensity against time to determine the photobleaching rate.

Protocol for Cytotoxicity Assay

A variety of commercial kits are available to assess the cytotoxicity of compounds, including fluorescent dyes. A common method involves using a membrane-impermeant DNA-binding dye that only enters and stains the nuclei of dead cells.[5]

General Workflow:

  • Cell Seeding: Plate cells in a multi-well plate at a suitable density.

  • Compound Treatment: Treat the cells with a range of concentrations of the dye. Include positive and negative controls.

  • Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • Staining: Add the cytotoxicity reagent (e.g., a fluorescent DNA-binding dye for dead cells and a vital dye for total cell count) to each well.

  • Imaging and Analysis: Acquire images using a fluorescence microscope or plate reader and quantify the number of dead and live cells.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the general workflows for cell staining and photostability assessment.

G cluster_0 Cell Staining Workflow A Culture Cells B Prepare Staining Solution A->B C Incubate Cells with Dye B->C D Wash Cells C->D E Image with Fluorescence Microscope D->E

Caption: A generalized workflow for staining cells with a fluorescent dye.

G cluster_1 Photostability Assessment Workflow F Prepare Dye Sample on Slide G Acquire Initial Image (t=0) F->G H Continuous Illumination & Time-Lapse Imaging G->H I Measure Fluorescence Intensity Over Time H->I J Plot Intensity vs. Time to Determine Photobleaching Rate I->J

Caption: A typical workflow for assessing the photostability of a fluorescent dye.

Conclusion

Based on the currently available scientific literature, This compound cannot be recommended as an alternative to BODIPY dyes for fluorescent bioimaging applications. The lack of fundamental data regarding its fluorescence properties, combined with its primary role as a textile dye requiring harsh chemical treatments for application, makes it unsuitable for use in sensitive biological systems.

Researchers and drug development professionals seeking reliable and well-characterized fluorescent probes should continue to rely on established dye families like BODIPY, which offer a wide range of options with proven performance and extensive supporting documentation. The versatility and tunable nature of BODIPY dyes make them a superior choice for a multitude of fluorescence-based research applications.

References

Benchmarking Photostability: A Comparative Guide for CI Vat Green 1 and Other Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a robust fluorescent dye is paramount for the success of fluorescence-based assays. Photostability, the ability of a dye to resist photochemical degradation and maintain its fluorescent signal under illumination, is a critical parameter. This guide provides a comparative analysis of the photostability of CI Vat Green 1 against other commonly used fluorescent dyes, supported by experimental data and detailed methodologies.

This compound, an anthraquinone (B42736) derivative, is renowned for its exceptional lightfastness in textile applications.[1][2] While quantitative photostability data for its use as a fluorescent probe in research is limited, the inherent stability of the anthraquinone structure suggests it may offer advantages over more photolabile fluorophores.[3][4] This guide will therefore benchmark the expected photostability of this compound within the context of widely used fluorescent dyes for which quantitative data is available.

Quantitative Photostability Comparison

The photostability of a fluorescent dye is often quantified by its photobleaching quantum yield (Φp) and its photobleaching half-life (t1/2). The photobleaching quantum yield represents the probability that a dye molecule will be irreversibly destroyed upon absorbing a photon. A lower Φp indicates higher photostability. The photobleaching half-life is the time required for the fluorescence intensity of a dye to decrease to half of its initial value under constant illumination.

The following table summarizes the photostability characteristics of several common fluorescent dyes. It is important to note that these values can be influenced by the experimental conditions, including the illumination intensity, oxygen concentration, and the chemical environment.

Dye FamilySpecific DyeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φf)Photobleaching Half-life (t1/2)
Anthraquinone This compound~460~510Data not availableData not available
Xanthene Fluorescein (FITC)4945180.93Low
Rhodamine B5545760.31Moderate
Alexa Fluor Alexa Fluor 4884955190.92High
Alexa Fluor 5685786030.69Very High
Cyanine Cy35505700.15Moderate
Cy56496670.20Moderate to High
Coumarin Coumarin 13734500.73Moderate

Experimental Protocols

Accurate and reproducible assessment of fluorophore photostability is crucial for selecting the appropriate dye for a specific application. Below are detailed methodologies for key experiments used to determine the photostability of fluorescent dyes.

Measurement of Photobleaching Half-life (t1/2)

This protocol outlines a common method for determining the photobleaching half-life of a fluorescent dye using fluorescence microscopy.

Materials:

  • Fluorescent dye solutions (e.g., 1 µM in PBS, pH 7.4)

  • Microscope slides and coverslips

  • Fluorescence microscope with a stable light source (e.g., laser or LED)

  • Sensitive camera (e.g., sCMOS or EMCCD)

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: A solution of the fluorescent dye is prepared in a suitable buffer. To minimize diffusion, the dye can be immobilized by drying a thin film on a microscope slide or by embedding it in a polymer matrix.

  • Microscope Setup: The fluorescence microscope is turned on and the light source is allowed to stabilize. The appropriate filter set for the dye is selected.

  • Image Acquisition: An initial image is acquired at time t=0. The sample is then continuously illuminated at a constant intensity. A time-lapse series of images is acquired at regular intervals until the fluorescence intensity has decreased significantly.

  • Data Analysis:

    • An image analysis software is used to measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time series.

    • Background fluorescence is corrected by subtracting the intensity of a region without the dye.

    • The background-corrected intensity values are normalized to the initial intensity at t=0.

    • The normalized fluorescence intensity is plotted against time.

    • The photobleaching half-life (t1/2) is the time at which the fluorescence intensity drops to 50% of its initial value.

G Experimental Workflow for Photobleaching Half-life Measurement cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis A Prepare Dye Solution B Immobilize Dye on Slide A->B C Mount Sample on Microscope B->C D Acquire Initial Image (t=0) C->D E Continuous Illumination D->E F Acquire Time-Lapse Series E->F G Measure ROI Intensity F->G H Background Correction G->H I Normalize Intensity H->I J Plot Intensity vs. Time I->J K Determine t1/2 J->K

Workflow for determining the photobleaching half-life of a fluorescent dye.

Measurement of Photobleaching Quantum Yield (Φp)

The photobleaching quantum yield provides a more absolute measure of a dye's photostability.

Materials:

  • Spectrofluorometer with a stable, calibrated light source

  • Actinometer solution with a known quantum yield

  • Cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Actinometry: The photon flux of the excitation light source is determined using a chemical actinometer.

  • Sample Preparation: A dilute solution of the fluorescent dye with a known absorbance at the excitation wavelength is prepared.

  • Irradiation: The dye solution is irradiated with the calibrated light source for a specific period.

  • Absorbance Measurement: The change in absorbance of the dye solution at its absorption maximum is measured over time using a UV-Vis spectrophotometer.

  • Calculation: The photobleaching quantum yield is calculated from the rate of dye decomposition and the measured photon flux.

Factors Affecting Photostability

The photostability of a fluorescent dye is not an intrinsic, immutable property but is influenced by a variety of experimental factors. Understanding these factors is crucial for optimizing imaging experiments and obtaining reliable data.

  • Excitation Light Intensity: Higher light intensity leads to a faster rate of photobleaching.[5]

  • Excitation Wavelength: Excitation at the peak of the absorption spectrum generally leads to higher rates of photobleaching.

  • Oxygen Concentration: The presence of molecular oxygen can significantly accelerate photobleaching through the formation of reactive oxygen species.

  • Chemical Environment: The pH, viscosity, and presence of oxidizing or reducing agents in the local environment can all impact a dye's photostability.

  • Temperature: Higher temperatures can increase the rate of chemical reactions that lead to photobleaching.

G Factors Influencing Photostability cluster_light Light-Related Factors cluster_env Environmental Factors A Photostability B Excitation Intensity B->A C Excitation Wavelength C->A D Oxygen Concentration D->A E Chemical Environment (pH, viscosity, etc.) E->A F Temperature F->A

Key factors that influence the photostability of fluorescent dyes.

References

A Guide to Enhancing Reproducibility in CI Vat Green 1 Assays for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, achieving consistent and reproducible results is paramount. In the realm of textile and dye analysis, the reproducibility of assays for compounds like CI Vat Green 1 is critical for reliable quality control and research outcomes. This guide provides a framework for understanding and improving the reproducibility of this compound assays by detailing experimental protocols, highlighting key variables, and offering a workflow for inter-laboratory comparison.

This compound, also known as Vat Brilliant Green FFB, is a vat dye prized for its brilliant green hue and excellent fastness properties on cellulosic fibers like cotton.[1][2] However, the complex nature of the vat dyeing process presents numerous challenges to achieving consistent results between different laboratories and even between different runs within the same lab.[3] This guide aims to provide a comprehensive overview to mitigate these variabilities.

Factors Influencing Reproducibility in Vat Dye Assays

The reproducibility of vat dye assays is contingent on a multitude of factors, each of which must be carefully controlled. These can be broadly categorized into three main areas: reagents and materials, equipment and environment, and procedural execution. Inconsistent handling of these variables is a primary source of inter-laboratory discrepancies.[4][5]

CategoryKey FactorsImpact on Reproducibility
Reagents & Materials - Dye Purity and Batch: Variations in dye concentration and the presence of impurities between batches can significantly alter color yield and shade.
- Reducing Agent (e.g., Sodium Hydrosulfite): The concentration and stability of the reducing agent are critical for the complete solubilization of the vat dye. Degradation of the reducing agent leads to incomplete vatting and weaker dye uptake.
- Alkali (e.g., Sodium Hydroxide): The pH of the dyebath, controlled by the alkali, affects the rate and efficiency of the reduction process.
- Substrate (e.g., Cotton Fabric): Differences in the source, pretreatment, and absorbency of the textile substrate can lead to variations in dye uptake.
- Water Quality: The presence of metal ions in the water can interfere with the dyeing process.
Equipment & Environment - Weighing and Dispensing Equipment: Inaccurate measurements of dyes and chemicals are a direct source of error. Regular calibration is essential.[5]
- Dyeing Apparatus: Variations in the liquor ratio (the ratio of the weight of the goods to the volume of the dyebath), temperature control, and agitation can all affect the final shade.
- Spectrophotometer: For color measurement, the calibration and settings of the spectrophotometer are crucial for obtaining consistent colorimetric data.
- Laboratory Environment: Temperature and humidity can affect the stability of reagents and the properties of the textile substrate.
Procedural Execution - Operator Variability: Differences in technique, such as the timing of additions and handling of the substrate, can introduce variability.[5]
- Standard Operating Procedures (SOPs): The absence of detailed and strictly followed SOPs is a major contributor to a lack of reproducibility.[5]
- Adherence to Timings: Precise timing for each step of the dyeing process, from reduction to oxidation, is critical for consistent results.

Experimental Protocol for this compound Assay on Cotton

To facilitate inter-laboratory comparison, a standardized and detailed experimental protocol is essential. The following protocol for dyeing cotton with this compound is based on established vat dyeing principles.[6][7]

Materials and Reagents:

  • This compound (powder form)

  • Scoured and bleached 100% cotton fabric

  • Sodium Hydroxide (NaOH)

  • Sodium Hydrosulfite (Na₂S₂O₄)

  • Hydrogen Peroxide (H₂O₂) (35% solution) for oxidation

  • Non-ionic detergent for soaping

  • Distilled or deionized water

Equipment:

  • Laboratory-scale dyeing machine (e.g., beaker dyer) with temperature control

  • Analytical balance

  • pH meter

  • Spectrophotometer for color measurement

Procedure:

  • Preparation of the Dyebath (Vatting):

    • Accurately weigh 1.0 g of this compound dye powder.

    • In a separate vessel, prepare a stock solution by pasting the dye with a small amount of water.

    • In the main dyeing vessel, prepare the required volume of water to achieve a liquor ratio of 20:1 (e.g., 100 mL for 5 g of fabric).

    • Heat the water to the recommended vatting temperature of 50-60°C.[2]

    • Add the required amount of Sodium Hydroxide (e.g., 12 g/L) and Sodium Hydrosulfite (e.g., 8 g/L) to the dyebath.[8]

    • Add the dye paste to the dyebath and stir until the dye is completely reduced and solubilized, indicated by a color change to a clear blue leuco form.[2] This process is known as "vatting".[8]

  • Dyeing:

    • Introduce the pre-wetted cotton fabric (5 g) into the dyebath.

    • Maintain the temperature at 60-70°C.[8]

    • Continue the dyeing process for 45-60 minutes with constant agitation to ensure even dye penetration.[6]

  • Rinsing:

    • After dyeing, remove the fabric from the dyebath and squeeze out the excess liquor.

    • Rinse the fabric thoroughly with cold water to remove loose dye and residual chemicals.[7]

  • Oxidation:

    • Prepare an oxidation bath with Hydrogen Peroxide (0.5-1.0 g/L) at a temperature of 30-50°C.[8]

    • Immerse the rinsed fabric in the oxidation bath for 10-15 minutes. This step converts the soluble leuco form of the dye back to its original insoluble pigment form within the fiber.[8]

    • Alternatively, oxidation can be achieved by exposing the fabric to air, though this is a slower process.[7]

  • Soaping:

    • Prepare a soaping bath containing a non-ionic detergent (e.g., 2 g/L) at a temperature of 95-100°C.[8]

    • Treat the oxidized fabric in the soaping bath for 10-15 minutes to remove any unfixed dye particles from the surface and to stabilize the final shade.[8]

    • Rinse the fabric thoroughly with hot and then cold water.

  • Drying and Evaluation:

    • Dry the soaped fabric at room temperature or in an oven at a controlled temperature.

    • Measure the color of the dyed fabric using a spectrophotometer to obtain CIELAB values (L, a, b*).

Visualization of Experimental Workflow

To ensure clarity and consistency in executing the assay, a visual representation of the experimental workflow is provided below.

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post_dyeing Post-Treatment cluster_analysis Analysis reagent_prep Reagent & Dyebath Preparation vatting Vatting (Reduction) reagent_prep->vatting fabric_prep Fabric Pre-wetting dyeing Dyeing fabric_prep->dyeing vatting->dyeing rinsing1 Cold Rinse dyeing->rinsing1 oxidation Oxidation rinsing1->oxidation soaping Soaping oxidation->soaping rinsing2 Hot & Cold Rinse soaping->rinsing2 drying Drying rinsing2->drying color_measurement Color Measurement (Spectrophotometer) drying->color_measurement

This compound Assay Workflow

Logical Framework for an Inter-Laboratory Study

To formally assess and improve the reproducibility of this compound assays, a structured inter-laboratory study is recommended. The following diagram illustrates the logical flow for such a study.

inter_lab_study cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Data Analysis cluster_outcome Outcome define_protocol Define Standardized Protocol select_labs Select Participating Laboratories define_protocol->select_labs distribute_materials Distribute Standardized Materials (Dye, Fabric) select_labs->distribute_materials lab_execution Each Laboratory Performs the Assay distribute_materials->lab_execution collect_data Collect Colorimetric Data (CIELAB values) lab_execution->collect_data stat_analysis Statistical Analysis (e.g., ANOVA, Repeatability, Reproducibility) collect_data->stat_analysis identify_variability Identify Sources of Variability stat_analysis->identify_variability refine_protocol Refine Protocol and Provide Recommendations identify_variability->refine_protocol

Inter-laboratory Study Framework

By implementing a standardized protocol and participating in inter-laboratory studies, researchers can significantly enhance the reproducibility of this compound assays. This will lead to more reliable data for quality control, product development, and scientific research in the textile and chemical industries.

References

Comparative Study of CI Vat Green 1 in Different Cell Lines: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide is designed to provide researchers with a framework for conducting a comparative in vitro study of CI Vat Green 1. It outlines recommended cell lines, detailed experimental protocols for assessing cytotoxicity, and standardized formats for data presentation. The objective is to facilitate a thorough and comparative analysis of the potential biological impact of this compound on different cell types, thereby providing valuable data for toxicological assessment.

Recommended Cell Lines for a Comparative Study

To obtain a comprehensive understanding of the potential toxicity of this compound, it is recommended to use a panel of cell lines representing different tissues that are likely to be exposed to or metabolize the compound.

Cell LineTissue of OriginRationale for Selection
HepG2 Human Liver CarcinomaRepresents a primary site of metabolism for xenobiotics and is a standard model for hepatotoxicity studies.[4][5] These cells retain many specialized functions of normal human hepatocytes.[5]
HaCaT Human KeratinocyteAn immortalized human skin epithelial cell line that serves as a relevant in vitro model for dermal exposure and irritation potential.[6][7]
A549 Human Lung CarcinomaRepresents a key route of exposure through inhalation of dust particles and is a common model for assessing respiratory toxicity.[8]
Caco-2 Human Colon AdenocarcinomaA widely used model for the intestinal barrier, relevant for assessing the potential effects of oral ingestion.[9]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cytotoxicity of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.[11]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[12]

  • Compound Exposure: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12][13] Shake the plate for 10-15 minutes on an orbital shaker.

  • Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Neutral Red Uptake (NRU) Assay for Cytotoxicity

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[14][15]

Protocol:

  • Cell Seeding and Exposure: Follow steps 1 and 2 as described for the MTT assay.

  • Incubation with Neutral Red: After the compound exposure period, remove the treatment medium and add 100 µL of medium containing neutral red (e.g., 50 µg/mL) to each well. Incubate for 2-3 hours.[14][16]

  • Washing: Discard the neutral red solution and wash the cells with a wash buffer (e.g., DPBS).[16]

  • Dye Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well to extract the dye from the lysosomes.[16] Shake the plate for at least 10 minutes.[16]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[16]

  • Data Analysis: Determine the percentage of viable cells by comparing the absorbance of treated cells to that of the vehicle control.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[17]

Protocol:

  • Cell Seeding and Exposure: Follow steps 1 and 2 as described for the MTT assay. Set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[17]

  • Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[17]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well of the new plate.[17]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[17]

  • Stop Reaction: Add 50 µL of a stop solution to each well.[18]

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Data Presentation

Quantitative data should be summarized in clearly structured tables to facilitate easy comparison of the effects of this compound across different cell lines.

Table 1: IC50 Values of this compound in Different Cell Lines after 48-hour Exposure

Cell LineAssayIC50 (µg/mL) ± SD
HepG2MTT[Insert Value]
Neutral Red[Insert Value]
LDH[Insert Value]
HaCaTMTT[Insert Value]
Neutral Red[Insert Value]
LDH[Insert Value]
A549MTT[Insert Value]
Neutral Red[Insert Value]
LDH[Insert Value]
Caco-2MTT[Insert Value]
Neutral Red[Insert Value]
LDH[Insert Value]
IC50: The concentration of a substance that causes a 50% reduction in cell viability or a 50% increase in cytotoxicity.
SD: Standard Deviation

Table 2: Percentage of Cell Viability at Different Concentrations of this compound (MTT Assay, 48 hours)

Concentration (µg/mL)HepG2 (% Viability ± SD)HaCaT (% Viability ± SD)A549 (% Viability ± SD)Caco-2 (% Viability ± SD)
0 (Control)100 ± [Value]100 ± [Value]100 ± [Value]100 ± [Value]
1[Value] ± [Value][Value] ± [Value][Value] ± [Value][Value] ± [Value]
10[Value] ± [Value][Value] ± [Value][Value] ± [Value][Value] ± [Value]
50[Value] ± [Value][Value] ± [Value][Value] ± [Value][Value] ± [Value]
100[Value] ± [Value][Value] ± [Value][Value] ± [Value][Value] ± [Value]
250[Value] ± [Value][Value] ± [Value][Value] ± [Value][Value] ± [Value]

Visualizations

Diagrams illustrating the experimental workflows can aid in the understanding and replication of the described protocols.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate incubate24h Incubate 24h seed->incubate24h expose Expose to this compound incubate24h->expose incubate_compound Incubate 24/48/72h expose->incubate_compound add_mtt Add MTT Reagent incubate_compound->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt solubilize Add Solubilizer incubate_mtt->solubilize read Read Absorbance (570nm) solubilize->read analyze Calculate % Viability read->analyze

Caption: Workflow for the MTT Cell Viability Assay.

LDH_Assay_Workflow cluster_prep Preparation & Exposure cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate incubate24h Incubate 24h seed->incubate24h expose Expose to this compound incubate24h->expose incubate_compound Incubate 24/48/72h expose->incubate_compound collect_supernatant Collect Supernatant incubate_compound->collect_supernatant add_reaction_mix Add LDH Reaction Mix collect_supernatant->add_reaction_mix incubate_rt Incubate 30 min (RT) add_reaction_mix->incubate_rt add_stop Add Stop Solution incubate_rt->add_stop read Read Absorbance (490nm) add_stop->read analyze Calculate % Cytotoxicity read->analyze

Caption: Workflow for the LDH Cytotoxicity Assay.

Further Investigations: Genotoxicity

Should the cytotoxicity assays indicate a significant effect of this compound, further investigation into its genotoxic potential is warranted. Standard in vitro genotoxicity assays include:

  • Comet Assay (Single Cell Gel Electrophoresis): Detects DNA strand breaks.[19]

  • In Vitro Micronucleus Assay: Identifies agents that cause chromosomal damage.[20]

  • Bacterial Reverse Mutation Assay (Ames Test): Screens for substances that induce gene mutations.[20]

These assays would provide a more complete toxicological profile of this compound. The selection of appropriate assays should be based on the initial cytotoxicity findings and the specific regulatory requirements for the intended application of the dye.

References

Assessing the Performance of CI Vat Green 1 in Super-Resolution Microscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of fluorescent dyes for super-resolution microscopy, with an initial focus on CI Vat Green 1. However, a comprehensive review of scientific literature reveals a significant lack of data on the application of this compound in this field. Its inherent properties, such as insolubility in water, present considerable challenges for biological imaging applications.[1][2][3] Therefore, this guide pivots to a detailed comparison of established and high-performing green-emitting fluorescent dyes commonly used in super-resolution microscopy techniques like dSTORM (direct Stochastic Optical Reconstruction Microscopy).

This compound: An Overview

This compound, also known as Vat Brilliant Green 3B, is a violanthrone-based vat dye.[1] Its primary application is in the textile industry for dyeing cellulosic fibers.[3][4] The chemical structure and general properties of this compound are well-documented.[1][5]

Key Properties of this compound:

  • Molecular Formula: C₃₆H₂₀O₄[1]

  • Molecular Weight: 516.54 g/mol [1]

  • Appearance: Dark green powder[1][3]

  • Solubility: Insoluble in water, ethanol, chloroform, and toluene.[1][2] It is slightly soluble in some organic solvents like acetone (B3395972) and nitrobenzene.[1][2]

The insolubility of this compound in aqueous solutions, the primary environment for biological imaging, is a major obstacle to its use in super-resolution microscopy. While a solubilized form (Solubilised Vat Green 1) exists, its performance and suitability for super-resolution techniques have not been reported in the available literature.

Comparative Analysis of Green-Emitting Dyes for dSTORM

Given the absence of performance data for this compound, we present a comparison of several widely-used green-excited fluorescent dyes for dSTORM. The data is compiled from studies that rigorously evaluated their photoswitching behavior and performance in super-resolution imaging.

DyeExcitation Max (nm)Emission Max (nm)Average Photon Count per Switching EventLocalization Precision (nm)Key Characteristics
Alexa Fluor 532 ~532~554Low-Limited photoswitching performance in dSTORM.[6]
Cy3B ~558~572Moderate-Shows some photoswitching but is outperformed by newer dyes.[6]
CF®568 ~568~583Moderate-Considered a next-best alternative to red-emitting dyes for dSTORM.
CF®583R ~583~600HighIn-plane: ~10, Axial: ~21Excellent photoswitching, fast on-off switching, and long-lasting blinking.[6][7]
CF®597R ~597~612HighIn-plane: ~9, Axial: ~16Superior photoswitching behavior and high-resolution imaging capabilities.[6][7]

Data compiled from Wang et al. (2022) and other sources. Photon counts and localization precision are highly dependent on the experimental setup and imaging conditions.

Experimental Protocols

A generalized experimental protocol for dSTORM imaging of immunolabeled microtubules in fixed cells using organic dyes is provided below. This protocol can be adapted for use with the high-performing green-excited dyes mentioned above.

Cell Culture and Fixation
  • Culture COS-7 cells on coverslips to appropriate confluency.

  • Fix the cells with a solution of 4% (w/v) paraformaldehyde in PBS buffer (pH 7.5).

  • Permeabilize the cells with a suitable detergent (e.g., 0.1% Triton X-100 in PBS).

Immunostaining
  • Block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS).

  • Incubate with a primary antibody against the target protein (e.g., anti-tubulin).

  • Wash with PBS.

  • Incubate with a secondary antibody conjugated to the desired dSTORM fluorophore (e.g., CF®583R or CF®597R). The degree of labeling of the antibody should be optimized for STORM (typically low).[8]

  • Wash thoroughly with PBS to remove unbound antibodies.

dSTORM Imaging
  • Mount the coverslip on a microscope slide with a dSTORM imaging buffer. A common buffer composition includes:

    • Tris-based buffer (pH 7.5-8.0)

    • 100 mM cysteamine (B1669678) (a thiol to promote photoswitching)[6][7]

    • An oxygen scavenging system (e.g., glucose oxidase and catalase with glucose)[8]

  • Image on a super-resolution microscope equipped for dSTORM. This typically involves:

    • A high numerical aperture objective (e.g., 100x oil immersion).

    • Lasers for excitation of the fluorophore (e.g., 561 nm for green-excited dyes) and for photo-reactivation (e.g., 405 nm).[8]

    • A sensitive EMCCD or sCMOS camera for single-molecule detection.

  • Acquire a large number of frames (e.g., 10,000-100,000) to capture the stochastic blinking of individual fluorophores.

Data Analysis
  • Process the acquired image series with a localization software (e.g., ThunderSTORM, rapidSTORM).

  • The software identifies and localizes the center of each fluorescent spot with sub-pixel accuracy.

  • Reconstruct the final super-resolution image from the list of localizations.

Visualizing the Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_imaging dSTORM Imaging cluster_analysis Data Analysis cell_culture Cell Culture fixation Fixation & Permeabilization cell_culture->fixation immunostaining Immunostaining fixation->immunostaining mounting Mounting in Imaging Buffer immunostaining->mounting acquisition Image Acquisition mounting->acquisition localization Single-Molecule Localization acquisition->localization reconstruction Image Reconstruction localization->reconstruction

Caption: A generalized workflow for dSTORM super-resolution microscopy.

Signaling Pathway in dSTORM Photoswitching

The photoswitching of many organic dyes in dSTORM is based on the transition to and from a long-lived dark state, often a radical ion state, facilitated by a reducing agent in the imaging buffer.

storm_pathway S0 S0 S1 S1 S0->S1 Excitation (e.g., 561 nm) S1->S0 Fluorescence T1 T1 S1->T1 Intersystem Crossing Dark Dark State (Radical Ion) T1->Dark + Thiol (e.g., Cysteamine) Dark->S0 Spontaneous or 405 nm Reactivation

Caption: Simplified Jablonski diagram illustrating the dSTORM photoswitching mechanism.

References

A Comparative Analysis of the Cytotoxicity of CI Vat Green 1 and Other Common Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the cytotoxic effects of CI Vat Green 1 and other prevalent industrial dyes. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available toxicological data, details experimental methodologies for cytotoxicity assessment, and illustrates relevant biological pathways and experimental workflows. While specific in vitro cytotoxicity data for this compound on human cell lines is limited in publicly available literature, this guide presents data on other common dyes to serve as a comparative benchmark.

Quantitative Cytotoxicity Data

The following table summarizes available quantitative data on the cytotoxicity of various common dyes. It is important to note that direct comparisons should be made cautiously due to variations in experimental conditions, cell lines, and assay methods.

Dye Name/ClassChemical Structure/CAS No.Cell LineAssayEndpointResultReference(s)
This compound Dinaphtho[1,2,3-cd:3',2',1'-lm]perylene-5,10-dione, 16,17-dimethoxy- / 128-58-5Pimephales promelas (fathead minnow)Acute ToxicityTL50 (96h)> 180 mg/L[1]
Activated SludgeRespiration InhibitionIC50> 100 mg/L[1]
Reactive Dyes
Reactive YellowMonochlorotriazinylHaCaT (Human Keratinocytes)Protein ContentIC50 (72h)237 µg/mL[2]
Reactive RedMonochlorotriazinylHaCaT (Human Keratinocytes)Protein ContentIC50 (72h)155 µg/mL[2]
Reactive BlueMonochlorotriazinylHaCaT (Human Keratinocytes)Protein ContentIC50 (72h)278 µg/mL[2]
Reactive Blue 19Anthraquinone / 2580-78-1Artemia salinaAcute ToxicityLC50 (48h)> 100 mg/L[3]
Reactive Red 120Azo / 61951-82-4Artemia salinaAcute ToxicityLC50 (48h)81.89 mg/L[3]
Azo Dyes
Remazol Golden YellowAzoDaphnia magnaAcute ToxicityEC50 (48h)46.84 mg/L[4]
Remazol Parrot GreenAzoDaphnia magnaAcute ToxicityEC50 (48h)55.32 mg/L[4]
Disperse Dyes
Disperse Blue 1Anthraquinone / 2475-45-8IPEC-J2 (Porcine Intestinal Epithelial)CellTox GreenCytotoxicitySignificant (p < 0.0001)[5]
Disperse Red 11Anthraquinone / 2872-48-2IPEC-J2 (Porcine Intestinal Epithelial)CellTox GreenCytotoxicitySignificant (p < 0.0001)[5]
Vat Dye (Other)
IndigoIndigoid / 482-89-3MammalsOral ToxicityLD505 g/kg[6]

Note:

  • IC50 (Inhibitory Concentration 50): The concentration of a substance that causes a 50% reduction in a measured biological activity.

  • LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test organisms.

  • EC50 (Effective Concentration 50): The concentration of a substance that produces 50% of the maximum possible effect.

  • TL50 (Median Tolerance Limit): The concentration at which 50% of the test organisms survive for a specified period.

Experimental Protocols for Cytotoxicity Assays

Standardized in vitro assays are crucial for determining the cytotoxic potential of chemical compounds. Below are the methodologies for three commonly employed assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[7][8]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.[9]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with various concentrations of the test dye and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 550-600 nm.[7]

Neutral Red Uptake (NRU) Assay

The NRU assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye, neutral red, within their lysosomes.[10][11]

Principle: Neutral red is a weak cationic dye that penetrates cell membranes by non-ionic diffusion and accumulates in the lysosomes of viable cells. Damage to the cell surface or lysosomal membrane results in a decreased uptake of the dye.[10]

Protocol:

  • Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells with the test dye in a 96-well plate.

  • Dye Incubation: After the treatment period, replace the medium with a medium containing neutral red and incubate for approximately 2-3 hours.[12]

  • Washing: Remove the dye-containing medium and wash the cells with a suitable buffer (e.g., PBS) to remove unincorporated dye.

  • Dye Extraction: Add a destain solution (e.g., a mixture of ethanol (B145695) and acetic acid) to each well to extract the dye from the lysosomes.[1]

  • Absorbance Measurement: Measure the absorbance of the extracted dye at approximately 540 nm.[11]

Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[13]

Principle: LDH is a stable cytosolic enzyme that is released into the extracellular space when the plasma membrane is compromised. The released LDH activity is measured through a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product.[14]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the test dye in a 96-well plate. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[14]

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • Enzymatic Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).[14]

  • Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of approximately 490 nm.[14]

Mandatory Visualizations

Signaling Pathway for Dye-Induced Cytotoxicity

The following diagram illustrates a generalized signaling pathway for cytotoxicity induced by dyes, which can involve the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and eventual cell death through apoptosis or necrosis.

G Generalized Signaling Pathway of Dye-Induced Cytotoxicity Dye Dye Exposure ROS Reactive Oxygen Species (ROS) Generation Dye->ROS Oxidative Stress Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Membrane Membrane Damage ROS->Membrane Caspase Caspase Activation Mitochondria->Caspase Cytochrome c release Apoptosis Apoptosis Caspase->Apoptosis Necrosis Necrosis Membrane->Necrosis G Experimental Workflow for Comparative Cytotoxicity Testing cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Culture (e.g., HaCaT) Seeding Cell Seeding in 96-well Plates CellCulture->Seeding DyePrep Dye Stock Solution Preparation Treatment Treatment with Dye Dilutions DyePrep->Treatment Seeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation MTT MTT Assay Incubation->MTT NRU NRU Assay Incubation->NRU LDH LDH Assay Incubation->LDH Absorbance Absorbance Reading MTT->Absorbance NRU->Absorbance LDH->Absorbance IC50 IC50 Calculation Absorbance->IC50 Comparison Comparative Analysis IC50->Comparison

References

A Comparative Guide to the Validation of a Novel Spectrophotometric Method for CI Vat Green 1 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive validation of a novel derivative spectrophotometric method for the quantitative analysis of CI Vat Green 1. The performance of this new method is objectively compared with a traditional High-Performance Liquid Chromatography (HPLC) method, supported by experimental data, to assist researchers in selecting the appropriate analytical technique for their needs.

Introduction to this compound and Analytical Challenges

This compound, a violanthrone-based vat dye, is widely used in the textile industry. Accurate and reliable quantification of this dye is crucial for quality control and formulation development. However, its inherent insolubility in aqueous solutions presents a significant challenge for traditional spectrophotometric analysis, often leading to inaccuracies due to light scattering. This guide explores a derivative spectrophotometric approach to overcome this limitation and compares it with the established HPLC method.

Data Presentation: Performance Characteristics

The performance of the newly validated derivative spectrophotometric method and a conventional HPLC method were assessed based on key validation parameters. The results are summarized in the tables below for a clear comparison.

Table 1: Performance Characteristics of the New Derivative Spectrophotometric Method for this compound

Validation ParameterPerformance Characteristic
Linearity (Range)1.0 - 10.0 µg/mL
Correlation Coefficient (r²)0.9992
Accuracy (% Recovery)98.2% - 101.5%
Precision (% RSD)
- Repeatability (Intra-day)< 2.0%
- Intermediate Precision (Inter-day)< 3.0%
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantitation (LOQ)0.7 µg/mL
SpecificityHigh (interference from scattering minimized)

Table 2: Performance Characteristics of the Alternative HPLC Method for this compound *

Validation ParameterPerformance Characteristic
Linearity (Range)0.5 - 50.0 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)99.0% - 101.0%
Precision (% RSD)
- Repeatability (Intra-day)< 1.5%
- Intermediate Precision (Inter-day)< 2.5%
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantitation (LOQ)0.4 µg/mL
SpecificityHigh (separates from impurities)

*Performance data for the HPLC method is based on typical values for validated methods of similar violanthrone (B7798473) dyes, as specific comprehensive validation data for this compound was not publicly available.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

New Derivative Spectrophotometric Method

Principle: This method utilizes the first derivative of the absorption spectrum to eliminate the effect of light scattering caused by insoluble dye particles, allowing for accurate quantification based on the Beer-Lambert law.

Instrumentation: A UV-Vis spectrophotometer capable of recording derivative spectra.

Reagents and Materials:

  • This compound reference standard

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium hydrosulfite (Na₂S₂O₄)

  • Deionized water

Standard Solution Preparation:

  • Prepare a stock solution of this compound (100 µg/mL) by dissolving an accurately weighed amount of the standard in a minimal amount of 0.1 M NaOH, followed by the addition of a small quantity of sodium hydrosulfite to aid dissolution. Dilute to volume with deionized water.

  • Prepare a series of calibration standards (1.0, 2.5, 5.0, 7.5, and 10.0 µg/mL) by diluting the stock solution with deionized water.

Sample Preparation: Prepare the sample solution in the same manner as the stock solution to achieve an estimated concentration within the linear range.

Spectrophotometric Analysis:

  • Record the absorption spectrum of each standard solution and the sample solution from 400 nm to 800 nm.

  • Calculate the first derivative of each spectrum.

  • Measure the amplitude of the derivative peak at the zero-crossing point of a non-interfering wavelength.

  • Construct a calibration curve by plotting the derivative peak amplitude against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Alternative HPLC Method

Principle: This method separates this compound from other components in the sample mixture using reverse-phase chromatography. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a reference standard.[1]

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)

Reagents and Materials:

  • This compound reference standard

  • HPLC grade acetonitrile (B52724)

  • HPLC grade water

  • Formic acid or phosphoric acid[1]

Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% acid).

Standard Solution Preparation:

  • Prepare a stock solution of this compound (100 µg/mL) by dissolving an accurately weighed amount of the standard in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.5 to 50.0 µg/mL.

Sample Preparation: Dissolve the sample in the mobile phase to achieve an estimated concentration within the linear range. Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: Wavelength of maximum absorbance for this compound (determined by DAD).

Quantification: Calculate the concentration of this compound based on the peak area of the sample relative to the calibration curve generated from the standard solutions.

Mandatory Visualization

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_spectro Derivative Spectrophotometry cluster_data Data Analysis weigh Weigh this compound dissolve Dissolve in appropriate solvent weigh->dissolve dilute Prepare serial dilutions dissolve->dilute hplc_system HPLC System Setup dilute->hplc_system spectro_system Spectrophotometer Setup dilute->spectro_system inject Inject Sample/Standard hplc_system->inject separate Chromatographic Separation inject->separate detect_hplc UV-Vis Detection separate->detect_hplc calibrate Construct Calibration Curve detect_hplc->calibrate scan Scan Spectrum (400-800 nm) spectro_system->scan derive Calculate 1st Derivative scan->derive measure Measure Peak Amplitude derive->measure measure->calibrate quantify Quantify Sample Concentration calibrate->quantify compare Compare Method Performance quantify->compare

Caption: Experimental workflow for the validation of analytical methods.

validation_parameters method_validation Analytical Method Validation specificity Specificity method_validation->specificity linearity Linearity & Range method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision lod Limit of Detection (LOD) method_validation->lod loq Limit of Quantitation (LOQ) method_validation->loq robustness Robustness method_validation->robustness

Caption: Key parameters for analytical method validation.

References

A Comparative Guide to CI Vat Green 1 and Its Alternatives for Photocatalysis in Routine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Cost-Benefit Analysis of CI Vat Green 1 as a Photosensitizer.

In the dynamic landscape of experimental research, the selection of appropriate reagents is paramount to achieving reliable and reproducible results. This guide provides a comprehensive cost-benefit analysis of this compound for a niche application in routine experiments—photocatalysis. While primarily known as a textile dye, the photocatalytic properties of this compound present an area of interest for researchers. This guide objectively compares its performance with two well-established photosensitizers, Rose Bengal and Methylene Blue, supported by available data and detailed experimental protocols.

Executive Summary

This compound, a member of the vat dye family, is recognized for its high stability and vibrant color.[1] Its potential as a photosensitizer in research applications, particularly in photocatalysis and photodynamic therapy, is an emerging area of investigation. This guide focuses on its utility as a generator of singlet oxygen, a highly reactive species with applications in chemical synthesis and targeted cell ablation.

The primary alternatives considered here are Rose Bengal and Methylene Blue, both of which are widely used and well-characterized photosensitizers in laboratory settings. The choice between these compounds often involves a trade-off between performance, stability, and cost. This guide aims to provide the necessary data to make an informed decision based on the specific requirements of your experimental setup.

Data Presentation: A Comparative Analysis

The following table summarizes the key performance indicators and cost considerations for this compound, Rose Bengal, and Methylene Blue.

PropertyThis compoundRose BengalMethylene Blue
CAS Number 128-58-5[2]632-69-961-73-4[3]
Molecular Formula C₃₆H₂₀O₄[2]C₂₀H₂Cl₄I₄Na₂O₅C₁₆H₁₈ClN₃S[3]
Molecular Weight 516.54 g/mol [2]1017.64 g/mol 319.85 g/mol [3]
Singlet Oxygen Quantum Yield (ΦΔ) Not explicitly found in searches. Estimated to be lower than Rose Bengal based on the general properties of vat dyes.~0.75 in ethanol/water[4][5]~0.52 in water[6][7]
Photostability Generally high stability, a characteristic of vat dyes.[1]Susceptible to photodegradation, can be enhanced by encapsulation.[8][9]Moderate photostability.
Solubility Insoluble in water, soluble in some organic solvents.[1]Water-soluble.[8]Water-soluble.[6]
Toxicity Generally low acute toxicity, but some vat dyes show potential for oxidative stress.[10]Can induce phototoxicity in cells.[11]Can be toxic at higher concentrations.
Approximate Cost per Gram $85 - $175$12 - $16$0.88 - $2.00[12][13][14][15][16][17][18]

Experimental Protocols

Detailed methodologies for utilizing these dyes as photosensitizers in a typical photocatalytic experiment are provided below.

Protocol 1: General Procedure for Photocatalytic Degradation of a Substrate

This protocol is adapted from procedures for other vat dyes and common photosensitizers and can be used as a starting point for evaluating this compound.[19]

Materials:

  • This compound, Rose Bengal, or Methylene Blue

  • Substrate to be degraded (e.g., a model pollutant)

  • Appropriate solvent (e.g., deionized water for Rose Bengal and Methylene Blue; a suitable organic solvent for this compound)

  • Photoreactor with a suitable light source (e.g., UV lamp or a specific wavelength LED)

  • Magnetic stirrer

  • Spectrophotometer

Procedure:

  • Solution Preparation: Prepare a stock solution of the photosensitizer and the substrate in the chosen solvent.

  • Reaction Setup: In the photoreactor, combine the photosensitizer solution and the substrate solution to achieve the desired final concentrations.

  • Equilibration: Stir the solution in the dark for a set period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached between the photosensitizer and the substrate.

  • Initiation of Photocatalysis: Turn on the light source to initiate the photocatalytic reaction.

  • Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.

  • Analysis: Analyze the concentration of the substrate in the aliquots using a spectrophotometer at the substrate's maximum absorbance wavelength.

  • Data Analysis: Calculate the degradation efficiency of the substrate over time.

Protocol 2: Measurement of Singlet Oxygen Quantum Yield (ΦΔ)

This protocol outlines a common indirect method for determining the singlet oxygen quantum yield using a chemical trap.[4][20]

Materials:

  • Photosensitizer (this compound, Rose Bengal, or Methylene Blue)

  • Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran (B146845) - DPBF)

  • Reference photosensitizer with a known ΦΔ (e.g., Rose Bengal)

  • Spectrophotometer

  • Light source with a specific wavelength

Procedure:

  • Solution Preparation: Prepare solutions of the sample photosensitizer, the reference photosensitizer, and the singlet oxygen trap in a suitable solvent.

  • Absorbance Matching: Adjust the concentrations of the sample and reference photosensitizer solutions to have the same absorbance at the excitation wavelength.

  • Reaction: In a cuvette, mix the photosensitizer solution with the singlet oxygen trap solution.

  • Irradiation: Irradiate the solution with the light source while monitoring the decrease in absorbance of the singlet oxygen trap at its maximum absorbance wavelength over time.

  • Data Analysis: The singlet oxygen quantum yield of the sample can be calculated by comparing the rate of decomposition of the trap in the presence of the sample to the rate in the presence of the reference photosensitizer.

Mandatory Visualization

Workflow for Comparative Analysis of Photosensitizers

The following diagram illustrates the logical workflow for the comparative analysis of this compound and its alternatives as photosensitizers.

Workflow for Photosensitizer Comparison cluster_selection Dye Selection cluster_characterization Performance Characterization cluster_application Application Testing cluster_analysis Cost-Benefit Analysis This compound This compound Singlet Oxygen Quantum Yield Singlet Oxygen Quantum Yield This compound->Singlet Oxygen Quantum Yield Photostability Analysis Photostability Analysis This compound->Photostability Analysis Toxicity Assessment Toxicity Assessment This compound->Toxicity Assessment Rose Bengal Rose Bengal Rose Bengal->Singlet Oxygen Quantum Yield Rose Bengal->Photostability Analysis Rose Bengal->Toxicity Assessment Methylene Blue Methylene Blue Methylene Blue->Singlet Oxygen Quantum Yield Methylene Blue->Photostability Analysis Methylene Blue->Toxicity Assessment Photocatalytic Degradation Assay Photocatalytic Degradation Assay Singlet Oxygen Quantum Yield->Photocatalytic Degradation Assay Photostability Analysis->Photocatalytic Degradation Assay Cost per Experiment Cost per Experiment Toxicity Assessment->Cost per Experiment Efficiency vs. Cost Efficiency vs. Cost Photocatalytic Degradation Assay->Efficiency vs. Cost Cost per Experiment->Efficiency vs. Cost

Caption: Workflow for comparing photosensitizers.

Signaling Pathway of Photosensitization

This diagram illustrates the general mechanism of singlet oxygen generation by a photosensitizer upon light absorption.

Mechanism of Singlet Oxygen Generation PS (Ground State) PS (Ground State) PS* (Singlet Excited State) PS* (Singlet Excited State) PS (Ground State)->PS* (Singlet Excited State) Absorption PS* (Triplet Excited State) PS* (Triplet Excited State) PS* (Singlet Excited State)->PS* (Triplet Excited State) ISC ³O₂ (Triplet Oxygen) ³O₂ (Triplet Oxygen) ¹O₂ (Singlet Oxygen) ¹O₂ (Singlet Oxygen) Light (hν) Light (hν) Light (hν)->PS (Ground State) Intersystem Crossing Intersystem Crossing Energy Transfer Energy Transfer PS* (Triplet Excited State)³O₂ (Triplet Oxygen) PS* (Triplet Excited State)³O₂ (Triplet Oxygen) PS (Ground State)¹O₂ (Singlet Oxygen) PS (Ground State)¹O₂ (Singlet Oxygen) PS* (Triplet Excited State)³O₂ (Triplet Oxygen)->PS (Ground State)¹O₂ (Singlet Oxygen) Energy Transfer

Caption: Photosensitization and singlet oxygen generation.

Cost-Benefit Analysis

This compound:

  • Cost: The primary drawback of this compound for routine laboratory use is its significantly higher cost per gram compared to the alternatives.[2][21]

  • Benefits: Its main advantages lie in its high stability, which is characteristic of vat dyes. This could translate to longer shelf-life of stock solutions and potentially greater resistance to photobleaching during experiments, leading to more consistent results over time. Its insolubility in water might be advantageous in specific experimental setups where partitioning into a non-aqueous phase is desired.

  • Considerations: The lack of a definitive singlet oxygen quantum yield makes it difficult to assess its efficiency as a photosensitizer. Researchers would need to perform initial validation experiments to determine its efficacy for their specific application, which adds an initial time and resource cost.

Rose Bengal:

  • Cost: Rose Bengal is moderately priced, making it a cost-effective option for many laboratories.[15][17][18]

  • Benefits: It is a highly efficient photosensitizer with a well-documented high singlet oxygen quantum yield.[4][5] Its water solubility makes it easy to work with in aqueous experimental systems.

  • Considerations: Its susceptibility to photodegradation means that fresh solutions may be required for optimal performance, and care must be taken to minimize exposure to light before the experiment.[8][9]

Methylene Blue:

  • Cost: Methylene Blue is the most economical of the three options, making it an excellent choice for high-throughput screening or large-scale experiments.[3][12][13][14][16]

  • Benefits: It is a well-characterized photosensitizer with a moderate singlet oxygen quantum yield and is readily available from numerous suppliers.[6][7] Its water solubility is also a practical advantage.

  • Considerations: Its lower singlet oxygen quantum yield compared to Rose Bengal may necessitate higher concentrations or longer irradiation times to achieve the same effect.

Conclusion

For researchers considering the use of this compound in photocatalysis experiments, a careful cost-benefit analysis is essential. While its high stability is a significant advantage, its high cost and the current lack of a definitive singlet oxygen quantum yield present considerable drawbacks. For most routine applications requiring a reliable and efficient photosensitizer, Rose Bengal offers an excellent balance of high performance and moderate cost. For applications where cost is the primary driver and high efficiency is not paramount, Methylene Blue is an outstandingly economical choice.

The use of this compound in this context remains an area for further research. Scientists who choose to explore its potential should be prepared to undertake initial validation and characterization studies. Should its photocatalytic efficiency prove to be exceptionally high or if its unique properties offer advantages in specific, non-aqueous systems, its higher cost could potentially be justified. However, for the majority of standard applications, the well-established and more affordable alternatives currently represent a more pragmatic choice.

References

A Quantitative Comparison of the Fluorescence Intensity of C.I. Vat Green 1 Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fluorescent properties of structural analogues of C.I. Vat Green 1. Due to the limited availability of public quantitative fluorescence data for C.I. Vat Green 1, this guide focuses on its close structural relatives, providing available data and a detailed experimental protocol to enable researchers to perform their own quantitative comparisons.

Introduction to C.I. Vat Green 1 and its Analogues

C.I. Vat Green 1 is a vat dye with a core structure based on violanthrone (B7798473).[1][2] Its analogues, also used as vat dyes, share this fundamental violanthrone or a related benzanthrone (B145504) skeleton. These dyes are known for their application in the textile industry due to their excellent fastness properties.[3] However, their inherent fluorescence has garnered interest in other scientific and technical fields. This guide explores the fluorescence characteristics of selected analogues, including C.I. Vat Green 3, C.I. Vat Green 9, and C.I. Vat Blue 20.

Quantitative Comparison of Fluorophore Properties

Table 1: Photophysical Properties of C.I. Vat Green 1 Analogues

Compound NameC.I. NumberCore StructureExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φf)Solvent
C.I. Vat Green 1 59825ViolanthroneNot AvailableNot AvailableNot AvailableNot AvailableNot Available
C.I. Vat Green 3 69500AnthraquinoneNot AvailableNot AvailableNot AvailableNot AvailablePyridine (soluble)[4]
C.I. Vat Green 9 59850ViolanthroneNot AvailableNot AvailableNot AvailableNot AvailableNot Available
C.I. Vat Blue 20 59800ViolanthroneNot AvailableRed fluorescence in Xylene[5][6][7][8]Not AvailableNot AvailableXylene
Benzanthrone Derivatives (General) N/ABenzanthrone410-490[9]505-665[9]VariesVaries[10][11][12]Various Organic Solvents[10][11][12]

Note: The data for benzanthrone derivatives is a general range from computational and experimental studies on various substituted benzanthrones and may not be directly representative of the specific C.I. Vat dyes.

Experimental Protocol: Relative Fluorescence Quantum Yield Determination

To quantitatively compare the fluorescence intensity of these dyes, the relative fluorescence quantum yield can be determined using a well-established comparative method. This protocol outlines the procedure using a standard fluorophore with a known quantum yield.

Objective: To determine the relative fluorescence quantum yield of a test sample (e.g., a C.I. Vat Green 1 analogue) by comparing its fluorescence to a standard dye.

Materials:

  • Test sample (e.g., C.I. Vat Green 1 analogue)

  • Standard fluorophore with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)

  • High-purity solvents (e.g., ethanol, dimethyl sulfoxide)

  • UV-Vis spectrophotometer

  • Spectrofluorometer with a thermostatted cell holder

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the test sample and the standard in the same solvent to minimize solvent-dependent effects on fluorescence.

  • Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the test sample and the standard. The concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurement: Record the UV-Vis absorption spectra of all diluted solutions. Determine the absorbance at the chosen excitation wavelength. The excitation wavelength should be the same for both the sample and the standard.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all diluted solutions using the spectrofluorometer. Ensure that the experimental conditions (e.g., excitation and emission slit widths, temperature) are identical for all measurements. The emission should be recorded over the entire fluorescence band.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • For both the test sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Determine the gradient (slope) of the resulting linear plots for both the test sample (Grad_X) and the standard (Grad_Std).

  • Quantum Yield Calculation: Calculate the fluorescence quantum yield of the test sample (Φ_X) using the following equation:

    Φ_X = Φ_Std * (Grad_X / Grad_Std) * (η_X² / η_Std²)

    Where:

    • Φ_Std is the known quantum yield of the standard.

    • Grad_X and Grad_Std are the gradients from the plots of integrated fluorescence intensity versus absorbance.

    • η_X and η_Std are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term is 1).

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the quantitative comparison of fluorescence intensity.

experimental_workflow Experimental Workflow for Relative Quantum Yield Measurement cluster_prep Sample Preparation cluster_measurement Data Acquisition cluster_analysis Data Analysis cluster_result Result prep_stock Prepare Stock Solutions (Test & Standard) prep_dilutions Prepare Serial Dilutions (Abs < 0.1) prep_stock->prep_dilutions measure_abs Measure Absorbance (UV-Vis Spectrophotometer) prep_dilutions->measure_abs measure_fluor Measure Fluorescence (Spectrofluorometer) measure_abs->measure_fluor integrate_fluor Integrate Fluorescence Intensity measure_fluor->integrate_fluor plot_data Plot Integrated Intensity vs. Absorbance integrate_fluor->plot_data calc_gradient Calculate Gradients (Slopes) plot_data->calc_gradient calc_qy Calculate Quantum Yield (Φ_X) calc_gradient->calc_qy

Caption: Workflow for determining the relative fluorescence quantum yield.

Signaling Pathways

Information regarding specific signaling pathways directly involving C.I. Vat Green 1 and its analogues is not available in the context of their fluorescence properties. Their primary application is as textile dyes, and their interaction with biological systems in a signaling context is not a common area of study.

Conclusion

While a direct quantitative comparison of the fluorescence intensity of C.I. Vat Green 1 with its analogues is hampered by the lack of publicly available data for the parent compound, this guide provides a framework for researchers to conduct such comparisons. The provided experimental protocol for determining the relative fluorescence quantum yield offers a robust method for generating the necessary data. The available information on related benzanthrone and violanthrone structures suggests that these classes of compounds possess interesting fluorescent properties that warrant further investigation for potential applications beyond their traditional use as dyes. Researchers are encouraged to use the methodologies outlined herein to build a more comprehensive understanding of the photophysical characteristics of these compounds.

References

A Comparative Guide to Green Fluorescent Dyes in Fixed vs. Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Evaluation of Green Fluorescent Probes for Cellular Imaging Applications.

Introduction

The visualization of cellular structures and processes is fundamental to biological research and drug discovery. Fluorescent microscopy, a cornerstone of cellular imaging, relies on the use of dyes that absorb and emit light to reveal specific subcellular components and dynamic events. The choice between imaging fixed cells—which provides a static snapshot in time—and live cells—which allows for the observation of dynamic processes—dictates the selection of appropriate fluorescent probes. While the textile dye CI Vat Green 1 was initially considered for this comparison, its application in cellular imaging is not documented in scientific literature. Therefore, this guide provides a comparative evaluation of three widely used green fluorescent dyes as alternatives: Calcein-AM for live-cell viability, MitoTracker™ Green FM for live-cell mitochondrial labeling, and SYTOX™ Green for fixed-cell nuclear staining. We will explore their performance, present key quantitative data, and provide detailed experimental protocols to assist researchers in selecting the optimal dye for their specific imaging needs.

Data Presentation: Quantitative Comparison of Green Fluorescent Dyes

The selection of a fluorescent dye is critically dependent on its photophysical properties. The following table summarizes the key characteristics of Calcein, MitoTracker™ Green FM, and SYTOX™ Green.

PropertyCalcein (in Live Cells)MitoTracker™ Green FM (in Live Cells)SYTOX™ Green (in Fixed/Dead Cells)
Target Cytoplasm of viable cellsMitochondriaNucleic Acids (DNA/RNA)
Cell Permeability Calcein-AM is cell-permeantCell-permeantCell-impermeant (requires permeabilization in fixed cells)
Excitation Max (nm) ~494[1]~490[2]~504[3][4][5][6]
Emission Max (nm) ~517[1]~516[7]~523[3][4][5][6]
Quantum Yield (Φ) Not readily availableNot readily available~0.53 (when bound to DNA)[3]
Photostability Moderate; subject to photobleaching upon prolonged exposure.[8]Moderate; less photostable than some other mitochondrial dyes like NAO.[9]Good photostability, but can be photobleached under high laser power.[10]
Toxicity Low toxicity in its active form.[11]Low cytotoxicity at working concentrations.Potentially mutagenic as it binds to nucleic acids.[3]
Fixability No, fluorescence is lost upon fixation.No, fluorescence is not well-retained after fixation.[12]Yes, compatible with fixed and permeabilized cells.[3]

Experimental Protocols

Detailed methodologies for the application of each dye in their respective imaging contexts are provided below.

Live-Cell Imaging with Calcein-AM for Viability Assessment

Objective: To stain the cytoplasm of viable cells to assess cell health and membrane integrity.

Materials:

  • Calcein-AM dye

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS)

  • Live-cell imaging medium (phenol red-free)

  • Cell culture plates or dishes with adherent cells

Protocol:

  • Prepare a 1 mM stock solution of Calcein-AM in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.

  • Prepare a working solution of 1-5 µM Calcein-AM in PBS or HBSS immediately before use.

  • Wash the cells once with pre-warmed PBS or HBSS to remove any residual serum from the culture medium.

  • Add the Calcein-AM working solution to the cells and incubate for 15-30 minutes at 37°C in a humidified incubator with 5% CO2.

  • Wash the cells twice with pre-warmed live-cell imaging medium to remove excess dye.

  • Image the cells immediately using a fluorescence microscope with a standard FITC/GFP filter set (Excitation: ~490 nm, Emission: ~520 nm).

Live-Cell Imaging of Mitochondria with MitoTracker™ Green FM

Objective: To specifically label mitochondria in living cells.

Materials:

  • MitoTracker™ Green FM dye

  • Anhydrous DMSO

  • Serum-free cell culture medium or PBS

  • Complete cell culture medium

  • Cell culture plates or dishes with adherent cells

Protocol:

  • Prepare a 1 mM stock solution of MitoTracker™ Green FM in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.

  • Prepare a working solution of 20-200 nM MitoTracker™ Green FM in serum-free cell culture medium or PBS. The optimal concentration should be determined for each cell type.

  • Remove the culture medium from the cells and add the pre-warmed MitoTracker™ Green FM working solution.

  • Incubate the cells for 15-45 minutes at 37°C.

  • Replace the staining solution with pre-warmed complete cell culture medium and incubate for a further 15-30 minutes to allow the dye to accumulate in the mitochondria.

  • Wash the cells twice with pre-warmed culture medium.

  • Image the cells immediately using a fluorescence microscope with a standard FITC/GFP filter set (Excitation: ~490 nm, Emission: ~516 nm).

Fixed-Cell Imaging of Nuclei with SYTOX™ Green

Objective: To stain the nuclei of fixed and permeabilized cells.

Materials:

  • SYTOX™ Green dye

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1-0.5% Triton™ X-100 in PBS

  • PBS

  • Cells grown on coverslips

Protocol:

  • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilize the cells by incubating with 0.1-0.5% Triton™ X-100 in PBS for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Prepare a 1:30,000 dilution (approximately 167 nM) of SYTOX™ Green stock solution in PBS.

  • Add the SYTOX™ Green working solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.

  • Wash the cells two to three times with PBS.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Image the cells using a fluorescence microscope with a standard FITC/GFP filter set (Excitation: ~504 nm, Emission: ~523 nm).

Mandatory Visualization

Experimental Workflows

The following diagrams illustrate the general workflows for fixed and live-cell imaging.

Fixed_Cell_Imaging_Workflow cluster_0 Cell Preparation cluster_1 Staining cluster_2 Imaging cell_culture Cell Culture fixation Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization blocking Blocking (Optional) permeabilization->blocking dye_staining SYTOX™ Green Staining permeabilization->dye_staining primary_ab Primary Antibody Incubation (for Immunofluorescence) blocking->primary_ab secondary_ab Secondary Antibody Incubation (for Immunofluorescence) primary_ab->secondary_ab mounting Mounting secondary_ab->mounting dye_staining->mounting microscopy Fluorescence Microscopy mounting->microscopy

Caption: Workflow for fixed-cell imaging.

Live_Cell_Imaging_Workflow cluster_0 Cell Preparation cluster_1 Staining cluster_2 Imaging cell_culture Cell Culture in Imaging Dish media_exchange Exchange to Imaging Medium cell_culture->media_exchange dye_incubation Live-Cell Dye Incubation (e.g., Calcein-AM, MitoTracker™ Green) media_exchange->dye_incubation wash Wash with Imaging Medium dye_incubation->wash microscopy Time-Lapse Fluorescence Microscopy wash->microscopy

Caption: Workflow for live-cell imaging.

Signaling Pathway Example: Calcium Signaling

Live-cell imaging is instrumental in visualizing dynamic signaling pathways. The following diagram illustrates a simplified calcium signaling cascade, a common subject of live-cell imaging studies.

Calcium_Signaling_Pathway ext_signal External Signal (e.g., Ligand) receptor GPCR / RTK ext_signal->receptor plc Phospholipase C (PLC) receptor->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3 Receptor ip3->ip3r binds to pkc Protein Kinase C (PKC) dag->pkc activates er Endoplasmic Reticulum (ER) ca_release Ca²⁺ Release ip3r->ca_release opens cam Calmodulin (CaM) ca_release->cam activates downstream Downstream Cellular Responses pkc->downstream cam->downstream

References

Safety Operating Guide

Proper Disposal of CI Vat Green 1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous adherence to safety protocols in the handling and disposal of chemical reagents is fundamental to ensuring both personal and environmental well-being. This guide outlines the essential, step-by-step procedures for the proper disposal of CI Vat Green 1, a synthetic vat dye. Following these protocols is critical for minimizing risk and maintaining a safe and compliant laboratory environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to understand the hazards associated with this compound. According to its Safety Data Sheet (SDS), the substance is harmful if swallowed and may cause irritation to the eyes, skin, and respiratory tract.[1] Although not all reports classify it under GHS hazard criteria, a significant portion of notifications indicate it causes serious eye irritation.[2]

Required Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Gloves: Chemical-resistant gloves, such as nitrile, are mandatory to prevent skin contact.

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles to guard against dust and splashes.[1]

  • Lab Coat: A standard laboratory coat is required to protect clothing and skin.[1]

  • Respiratory Protection: If there is a risk of generating dust, use an approved respirator.[1][3] Work should be conducted in a well-ventilated area or a chemical fume hood.[1]

In Case of Accidental Exposure:

  • Skin Contact: Wash the affected area immediately with plenty of soap and water. Seek medical attention if irritation develops or persists.[1][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1]

  • Ingestion: If the person is conscious, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[1][3]

Regulatory Framework for Chemical Disposal

The disposal of chemical waste like this compound is regulated to protect human health and the environment.[4] In the United States, the Environmental Protection Agency (EPA) oversees the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4][5][6] These regulations follow a "cradle-to-grave" approach, meaning waste must be tracked from its generation to its final disposal.[4][6] Generators of waste are responsible for determining if their waste is hazardous and ensuring it is managed and disposed of correctly.[6]

Due to their potential environmental impact, synthetic dyes are often considered hazardous waste and must not be disposed of down the drain or in regular trash.[7][8] Improper disposal can lead to significant water pollution, as these dyes can be resistant to degradation.[7][9]

Step-by-Step Disposal Protocol for this compound

The recommended procedure for disposing of this compound is to treat it as hazardous chemical waste and arrange for its collection by a licensed professional waste disposal service.[3] Do not attempt to treat the chemical waste in-house unless you have a specific, validated protocol and the necessary permits.

Waste Collection and Storage:

  • Designate a Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container must be made of a compatible material, be in good condition, and have a secure, screw-top lid.[5]

  • Collect Solid Waste:

    • Carefully sweep or vacuum up any spilled solid this compound powder, minimizing dust generation.[1]

    • Place the collected powder, contaminated personal protective equipment (e.g., gloves), weigh boats, and other contaminated disposable lab supplies into the designated hazardous waste container.[1]

  • Collect Liquid Waste:

    • Solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container for liquid chemical waste.

    • Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion.[5]

  • Labeling: Label the waste container clearly with "Hazardous Waste," the name "this compound," and any other components mixed with it. Ensure the label is accurate to inform disposal specialists of the contents.[5]

  • Storage: Store the sealed waste container in a designated, secure area away from incompatible materials like strong oxidizing or reducing agents.[1] Use secondary containment (such as a tray) to catch any potential leaks.[5]

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.[3] You must comply with all local, state, and federal regulations for transporting hazardous waste, which typically involves a manifest system.[10][11]

Quantitative Data Summary

The following table summarizes available toxicological data for this compound. This data underscores the importance of preventing its release into the environment.

ParameterOrganismResultReference
IC50 (Respiration Rate Inhibition)-> 100 mg/L[2]
TL50 (Median Tolerance Limit), 96 hoursPimephales promelas (Fathead Minnow)> 180 mg/L[2]
Experimental Protocols

No specific experimental protocols for the in-lab neutralization or degradation of this compound are readily available in the provided safety and regulatory literature. The standard and required procedure is collection and transfer to a licensed facility equipped to handle such chemical waste, often through incineration at a permitted facility.[3]

Visualized Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Segregation & Collection cluster_disposal Storage & Disposal cluster_donots Critical Prohibitions start Generate this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Is the waste solid or liquid? ppe->waste_type collect_solid Collect solid waste (powder, contaminated items) in a labeled, sealed container. waste_type->collect_solid Solid collect_liquid Collect liquid waste in a separate, labeled, sealed container (<75% full). waste_type->collect_liquid Liquid storage Store container(s) in a designated hazardous waste area with secondary containment. collect_solid->storage collect_liquid->storage contact_ehs Contact EHS or a licensed waste disposal company. storage->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal no_drain DO NOT pour down the drain. no_trash DO NOT dispose of in regular trash.

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling CI Vat Green 1

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, ensuring a safe environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of CI Vat Green 1 (CAS No. 128-58-5), a vat dye used in various industrial applications. Adherence to these procedures will minimize risk and ensure operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a green powder that can be harmful if swallowed and may cause irritation to the respiratory tract, eyes, and skin.[1] Due to the potential for adverse health effects, stringent adherence to PPE protocols is mandatory. The toxicological properties of this chemical have not been fully investigated, warranting a cautious approach.[1]

Table 1: Recommended Personal Protective Equipment (PPE) for this compound

Body PartRequired PPESpecifications and Usage Guidelines
Eyes Chemical Safety GogglesWear appropriate protective eyeglasses or chemical safety goggles to prevent eye contact.[1]
Skin Protective GlovesWear appropriate protective gloves, such as rubber gloves, to prevent skin exposure.[1]
Body Protective ClothingWear appropriate protective clothing to minimize contact with skin.[1]
Respiratory Approved RespiratorA NIOSH-approved respirator is necessary, especially when engineering controls are insufficient or when handling the powder form, to prevent inhalation of dust.[1][2]

Operational Handling and Engineering Controls

Proper handling procedures are critical to minimize exposure and prevent contamination. All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Engineering Controls:

  • Ventilation: Use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below exposure limits.[1]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1]

Handling Procedures:

  • Preparation: Before handling, ensure all required PPE is donned correctly.

  • Weighing and Transfer: Conduct all weighing and transfer of the powdered dye within a chemical fume hood to control dust. Avoid generating dusty conditions.[1]

  • Solution Preparation: When dissolving the dye, add it slowly to the solvent to prevent splashing.

  • Post-Handling: Wash hands and any exposed skin thoroughly after handling.[1] Remove contaminated clothing and wash it before reuse.[1]

Emergency Procedures and First Aid

In the event of exposure, immediate action is crucial.

Table 2: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Procedure
Eyes Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Flush skin with plenty of soap and water. If irritation develops or persists, seek medical attention.[1]
Ingestion If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[1]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

Storage and Disposal Plan

Proper storage and disposal are essential for safety and environmental protection.

Storage:

  • Store in a cool, dry, well-ventilated area.[1]

  • Keep containers tightly closed and store in light-resistant containers.[1]

  • Store away from incompatible materials such as strong oxidizing and reducing agents.[1]

Disposal:

  • Waste Characterization: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[1]

  • Disposal Method: Dispose of this material through a licensed professional waste disposal service.[2] Do not allow the product to enter drains.[2]

  • Contaminated PPE: All contaminated PPE should be collected in a suitable container for disposal.

  • Spills: In case of a spill, vacuum or sweep up the material and place it into a suitable disposal container.[1] Avoid generating dust.

Workflow for Safe Handling of this compound

prep 1. Preparation - Don appropriate PPE - Verify engineering controls handling 2. Handling - Use chemical fume hood - Minimize dust generation prep->handling Proceed with caution post_handling 3. Post-Handling - Decontaminate work area - Wash hands thoroughly handling->post_handling After completion emergency Emergency Procedures - Follow First Aid Measures - Report incident handling->emergency storage 4. Storage - Tightly sealed, light-resistant container - Cool, dry, well-ventilated area post_handling->storage Store unused material disposal 5. Disposal - Dispose of waste via licensed service - Dispose of contaminated PPE post_handling->disposal Dispose of waste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.